(Rac)-Reparixin
Description
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRVXQXKZXMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861524 | |
| Record name | N-(Methanesulfonyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Reparixin: A Technical Guide to a CXCR1/CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Reparixin is a potent, non-competitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. By targeting these key mediators of neutrophil activation and recruitment, Reparixin (B1680519) has demonstrated significant therapeutic potential in a range of preclinical and clinical inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a summary of its in vivo efficacy.
Introduction
Neutrophils are critical first responders of the innate immune system, playing a vital role in host defense. However, their dysregulated activation and excessive infiltration into tissues can contribute to the pathology of numerous inflammatory diseases, including acute lung injury, ischemia-reperfusion injury, and arthritis. The migration and activation of neutrophils are largely governed by the interaction of chemokines, particularly CXCL8 (Interleukin-8), with their G protein-coupled receptors, CXCR1 and CXCR2.
This compound emerges as a promising therapeutic agent by specifically targeting these receptors. It is a small molecule that acts as a non-competitive allosteric inhibitor, offering a distinct mechanism to modulate the inflammatory cascade.[1][2] This guide serves as a comprehensive resource for researchers and drug developers interested in the preclinical and clinical investigation of this compound and other CXCR1/CXCR2 antagonists.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[2] This means it binds to a site on the receptor distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation even when the natural ligand, such as CXCL8, is bound.[3] This allosteric modulation effectively blocks the downstream signaling pathways responsible for neutrophil chemotaxis, degranulation, and the production of reactive oxygen species, without physically displacing the chemokine ligand.[2][4] Notably, Reparixin exhibits a higher potency for CXCR1 over CXCR2.[2]
The downstream signaling cascade initiated by CXCR1/2 activation is multifaceted. Upon ligand binding, the receptors couple to Gαi proteins, leading to the dissociation of the Gα and Gβγ subunits. This triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[4] Furthermore, CXCR1/2 activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration, survival, and proliferation.[5] By preventing the initial G protein coupling, Reparixin effectively abrogates these downstream inflammatory signals.
Data Presentation
In Vitro Activity
The inhibitory potency of this compound against CXCR1 and CXCR2 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its greater selectivity for CXCR1.
| Target | Parameter | Species | Value (nM) | Reference |
| CXCR1 | IC50 | Human | 1 | [2][6] |
| CXCR2 | IC50 | Human | 100-400 | [2][6] |
Pharmacokinetic Parameters
Pharmacokinetic studies of Reparixin have been conducted in several species, revealing species-specific differences in its elimination half-life.
| Species | Dose | Route | T½ (h) | Vd (L/kg) | Cmax | Tmax | AUC | Reference |
| Rat | 5 mg/kg | IV | ~0.5 | ~0.15 | - | - | - | [7] |
| Dog | 5 mg/kg | IV | ~10 | ~0.15 | - | - | - | [7] |
| Human | 400-1200 mg | Oral | - | - | Dose-proportional | - | Dose-proportional | [8] |
| Mouse | 7.5 mg/h/kg | Continuous Infusion | - | - | 3.24-17.87 µg/mL (plasma) | - | - | [9][10] |
Note: A comprehensive human pharmacokinetic profile is not publicly available. Cmax and AUC were found to be approximately dose-proportional in a Phase Ib study.[8]
In Vivo Efficacy
Reparixin has demonstrated efficacy in a variety of animal models of inflammatory diseases.
| Animal Model | Species | Reparixin Dose | Route of Administration | Key Findings | Reference |
| Acute Lung Injury (LPS-induced) | Mouse | 15 µg/g | IV | ~50% reduction in neutrophil recruitment to the lung; reduced vascular permeability. | [11] |
| Acute Lung Injury (Acid-induced) | Mouse | 15 µg/g | IV | Improved gas exchange; reduced neutrophil recruitment and vascular permeability. | [11] |
| Ischemia-Reperfusion Injury (Liver) | Rat | 3, 15, or 30 mg/kg | IV and SC | 15 mg/kg dose inhibited PMN recruitment by 90% and significantly reduced liver damage. | [4] |
| Allergic Airway Inflammation (Cat Dander Extract) | Mouse | 15 mg/kg | Intraperitoneal | Suppressed neutrophil and eosinophil recruitment; reduced total and allergen-specific IgE. | [12] |
| Spinal Cord Injury | Rat | 15 mg/kg/day or 10 mg/kg/day | IP or SC infusion | Reduced secondary degeneration, oligodendrocyte apoptosis, and inflammatory cell migration; improved hind limb function. | [13] |
| Myelofibrosis (Gata1low) | Mouse | 7.5 mg/h/kg | Continuous Infusion | Reduced bone marrow and splenic fibrosis. | [9] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a common method for assessing the inhibitory effect of Reparixin on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human peripheral blood neutrophils
-
Reparixin
-
CXCL8 (or other chemoattractant)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber/Transwell inserts (3-5 µm pore size)
-
96-well plate
-
Incubator (37°C, 5% CO₂)
-
Detection reagent (e.g., Calcein-AM for fluorescence, or cell lysis buffer and myeloperoxidase substrate)
-
Plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in assay buffer.[5]
-
Chemoattractant Preparation: Prepare a solution of CXCL8 in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL). Add this solution to the lower wells of the 96-well plate.[3]
-
Assay Setup: Place the Transwell inserts into the wells containing the chemoattractant.
-
Compound Incubation: In separate tubes, pre-incubate the neutrophil suspension with a range of concentrations of Reparixin (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 15-30 minutes at room temperature.[3]
-
Cell Addition: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[3]
-
Quantification: After incubation, carefully remove the Transwell inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
Fluorescence: Staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader.[3]
-
Enzyme Activity: Lysing the cells and measuring the activity of a neutrophil-specific enzyme such as myeloperoxidase.[3]
-
Direct Counting: Staining the cells and counting them under a microscope.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Reparixin for CXCR1/CXCR2.
Materials:
-
Cell membranes prepared from cells expressing CXCR1 or CXCR2
-
Radiolabeled ligand (e.g., [¹²⁵I]-CXCL8)
-
Reparixin
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing either human CXCR1 or CXCR2.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-CXCL8 (typically at or below its Kd), and a range of concentrations of unlabeled Reparixin.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Reparixin that inhibits 50% of the specific binding of the radioligand (IC50). The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Calcium Mobilization Assay
This protocol measures the ability of Reparixin to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
A cell line expressing CXCR1 or CXCR2 (e.g., HEK293 or CHO cells)
-
Reparixin
-
CXCL8
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[15]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom plate
-
Fluorescence plate reader with automated injection (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed the CXCR1/2-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, by incubating them with the dye solution for approximately 1 hour at 37°C.[15]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Reparixin or vehicle control for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition and Reading: Use the instrument's automated injector to add a solution of CXCL8 to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the mobilization of intracellular calcium. Analyze the data to determine the concentration-dependent inhibition of the calcium signal by Reparixin and calculate its IC50 value.
Conclusion
This compound is a well-characterized CXCR1/CXCR2 antagonist with a proven ability to modulate neutrophil-driven inflammation in a variety of preclinical models. Its allosteric mechanism of action provides a targeted approach to inhibiting a key inflammatory pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of Reparixin and similar compounds in a range of inflammatory and other diseases. The ongoing clinical evaluation of Reparixin will continue to shed light on its utility in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. criver.com [criver.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 10. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of (Rac)-Reparixin: A Deep Dive into its Discovery and Chemical Synthesis
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and chemical synthesis of (Rac)-Reparixin, a potent non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. It is intended for researchers, scientists, and drug development professionals interested in the foundational science behind this significant anti-inflammatory agent.
Introduction: The Discovery of a Novel Anti-Inflammatory Agent
Reparixin, initially researched by Dompé Farmaceutici, emerged from an innovative line of inquiry that diverged from the traditional focus of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery was rooted in the observation of non-cyclooxygenase-dependent inhibitory effects of established NSAIDs, such as ketoprofen, on the chemotaxis of granulocytes. This led to the exploration of a class of 2-arylphenylpropionic acid derivatives, culminating in the identification of Reparixin as a promising therapeutic candidate.
Reparixin's mechanism of action is centered on its ability to allosterically inhibit the G-protein coupled receptors CXCR1 and CXCR2. These receptors are key mediators in the inflammatory cascade, primarily activated by the chemokine interleukin-8 (CXCL8). By binding to an allosteric site on these receptors, Reparixin prevents the conformational changes necessary for signal transduction, effectively blocking the downstream pathways that lead to neutrophil recruitment and activation. This targeted approach offers a more specific anti-inflammatory effect compared to broader-acting agents.
Mechanism of Action: Allosteric Inhibition of CXCR1/CXCR2
Reparixin functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2, with a significantly higher potency for CXCR1. This allosteric modulation does not interfere with the binding of the natural ligand, CXCL8, to the orthosteric site of the receptors. Instead, it is hypothesized that Reparixin binds to a distinct site, inducing a conformational change that uncouples the receptor from its associated G-protein signaling machinery. This prevents the initiation of downstream signaling cascades, including intracellular calcium mobilization and the activation of phosphoinositide 3-kinase (PI3K).
dot
Quantitative Biological Activity of Reparixin
The biological activity of Reparixin has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency and efficacy.
| Parameter | Receptor | Value | Species | Assay | Reference |
| IC₅₀ | CXCR1 | 1 nM | Human | Chemotaxis | [1] |
| IC₅₀ | CXCR2 | 400 nM | Human | Chemotaxis | [1] |
| IC₅₀ | CXCR1 | 1 nM | Human | PMN Migration (CXCL8-induced) | [1] |
| IC₅₀ | CXCR2 | 400 nM | Human | PMN Migration (CXCL1-induced) | [1] |
Table 1: In Vitro Inhibitory Potency of Reparixin
| Animal Model | Condition | Dosage | Effect | Reference |
| Rat | Liver Ischemia/Reperfusion | 15 mg/kg | 90% inhibition of PMN recruitment | [2] |
| Mouse | Acute Lung Injury | 3-30 µg/g | Reduced neutrophil recruitment and liver damage | [2] |
| Rat | Spinal Cord Injury | 15 mg/kg | Reduced oligodendrocyte apoptosis and neutrophil migration | [2] |
| Spontaneously Hypertensive Rat | Hypertension | 5 mg/kg daily for 3 weeks | Decreased systolic blood pressure | [3] |
Table 2: In Vivo Efficacy of Reparixin in Preclinical Models
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as (Rac)-2-(4-isobutylphenyl)-N-methylsulfonylpropionamide, is a multi-step process that begins with the commercially available starting material, isobutylbenzene. The overall synthetic scheme involves the preparation of the racemic ibuprofen (B1674241) core, followed by its conversion to the final N-methanesulfonylamide derivative.
dot
Detailed Experimental Protocol for the Synthesis of this compound
Step 1: Synthesis of (Rac)-2-(4-isobutylphenyl)propanoic acid (Ibuprofen)
A common industrial synthesis of racemic ibuprofen, the BHC process, is outlined here as a representative method for obtaining the key intermediate.
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to yield 4'-isobutylacetophenone. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at reduced temperatures.
-
Hydrogenation: The resulting acetophenone (B1666503) is then hydrogenated using a palladium catalyst on a carbon support in the presence of hydrogen gas. This step reduces the ketone to a secondary alcohol.
-
Carbonylation: The alcohol is subsequently carbonylated using carbon monoxide in the presence of a palladium catalyst and a hydrohalic acid (e.g., HCl). This step introduces the carboxylic acid moiety, yielding racemic ibuprofen.
Step 2: Conversion of (Rac)-Ibuprofen to this compound
-
Acyl Chloride Formation: Racemic ibuprofen is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.
-
Amidation: The freshly prepared acyl chloride is then reacted with methanesulfonamide in the presence of a base, such as triethylamine (B128534) or pyridine, to yield this compound. The base acts as a scavenger for the HCl generated during the reaction. The final product is then purified using standard techniques such as recrystallization or column chromatography.
Key Experimental Protocols for Biological Characterization
The biological activity of Reparixin is assessed using a variety of in vitro assays that measure its impact on neutrophil function. Detailed methodologies for these key experiments are provided below.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of Reparixin to inhibit the migration of neutrophils towards a chemoattractant, typically CXCL8.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a solution containing CXCL8, while the upper chamber contains the isolated neutrophils pre-incubated with varying concentrations of Reparixin or a vehicle control.
-
Incubation and Quantification: The plate is incubated to allow for neutrophil migration through the membrane towards the chemoattractant. After incubation, the number of migrated cells in the lower chamber is quantified using a cell viability assay or by direct cell counting.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of Reparixin to the number of migrated cells in the vehicle control.
dot
Intracellular Calcium Mobilization Assay
This assay measures the effect of Reparixin on the increase in intracellular calcium concentration in neutrophils following stimulation with CXCL8.
-
Cell Loading: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Baseline Measurement: The loaded cells are placed in a fluorometer or a fluorescence plate reader, and the baseline fluorescence is recorded.
-
Stimulation and Measurement: The cells are then stimulated with CXCL8 in the presence or absence of Reparixin, and the change in fluorescence intensity is continuously monitored.
-
Data Analysis: The increase in fluorescence, which corresponds to the rise in intracellular calcium, is analyzed to determine the inhibitory effect of Reparixin.
Elastase Release Assay
This assay assesses the ability of Reparixin to inhibit the degranulation of neutrophils, measured by the release of the enzyme elastase.
-
Neutrophil Stimulation: Isolated neutrophils are stimulated with a secretagogue, such as cytochalasin B followed by N-Formylmethionyl-leucyl-phenylalanine (fMLP) or CXCL8, in the presence of varying concentrations of Reparixin.
-
Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released elastase is collected.
-
Enzyme Activity Measurement: The elastase activity in the supernatant is measured using a specific chromogenic or fluorogenic substrate.
-
Data Analysis: The inhibition of elastase release by Reparixin is calculated by comparing the enzyme activity in the treated samples to that of the vehicle control.
Conclusion
The discovery of Reparixin represents a significant advancement in the field of anti-inflammatory therapeutics. Its unique allosteric mechanism of action on CXCR1 and CXCR2 provides a targeted approach to modulating neutrophil-mediated inflammation. The chemical synthesis of this compound is a feasible process, building upon well-established chemical transformations. The detailed experimental protocols provided in this whitepaper serve as a valuable resource for researchers in the field, facilitating further investigation and development of this promising class of compounds.
References
Stereospecificity of Reparixin and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reparixin is a potent, non-competitive, allosteric inhibitor of the CXC chemokine receptors CXCR1 and CXCR2, with a pronounced selectivity for CXCR1. It is the (R)-enantiomer of 2-(4-isobutylphenyl)propionylmethanesulfonamide. This technical guide provides an in-depth overview of the stereospecificity of Reparixin, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used for its characterization. While extensive data exists for the clinically investigated (R)-enantiomer, Reparixin, comparative data for its (S)-enantiomer is not publicly available. The pronounced stereoselectivity of its biological activity is inferred from the exclusive development of the (R)-form. This document summarizes the known quantitative data, outlines key experimental methodologies, and provides visualizations of the relevant signaling pathways and a proposed experimental workflow for stereospecificity analysis.
Introduction
Reparixin is an investigational drug that has been evaluated in a variety of inflammatory diseases, in oncology, and in the context of ischemia-reperfusion injury. Its mechanism of action involves the inhibition of the CXCL8 (interleukin-8) signaling pathway by targeting its receptors, CXCR1 and CXCR2. These receptors are key mediators of neutrophil recruitment and activation, playing a central role in the inflammatory response. Reparixin's chemical structure possesses a chiral center, leading to the existence of (R) and (S) enantiomers. The active pharmaceutical ingredient, Reparixin, is specifically the (R)-enantiomer, suggesting a high degree of stereospecificity in its interaction with its biological targets.
Quantitative Data on Reparixin's Biological Activity
The inhibitory activity of Reparixin ((R)-enantiomer) has been quantified in various in vitro assays. The following tables summarize the key findings. It is important to note that no publicly available data has been found comparing these activities with the (S)-enantiomer.
Table 1: In Vitro Inhibitory Activity of Reparixin on CXCR1 and CXCR2
| Target | Assay Type | Cell Line/System | Ligand | IC50 | Reference |
| CXCR1 | Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | CXCL8 | 1 nM | [1][2] |
| CXCR1 | Chemotaxis | L1.2 cells expressing CXCR1 | CXCL8 | 5.6 nM | [1] |
| CXCR2 | Chemotaxis | Human PMNs | CXCL1 | 100 - 400 nM | [1][2] |
| CXCR1 | Calcium Mobilization | Not Specified | CXCL8 | Not Specified | [3] |
| CXCR2 | Calcium Mobilization | Not Specified | CXCL8 | Not Specified | [3] |
Mechanism of Action and Signaling Pathway
Reparixin functions as a non-competitive allosteric inhibitor. This means it does not bind to the same site as the natural ligand (CXCL8) but rather to a different site on the receptor. This binding induces a conformational change in the receptor that prevents the intracellular signaling cascade, even when CXCL8 is bound. This allosteric inhibition effectively uncouples the receptor from its G-protein signaling pathway, thereby inhibiting downstream events such as calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neutrophil chemotaxis and activation.
CXCL8 signaling and Reparixin's inhibitory mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CXCR1/2 inhibitors. Below are representative protocols for key in vitro assays used to characterize the activity of Reparixin.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as CXCL8.
Objective: To determine the IC50 of Reparixin and its isomers for the inhibition of CXCL8-induced neutrophil chemotaxis.
Materials:
-
Human peripheral blood neutrophils (isolated from healthy donors)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
CXCL8 (recombinant human)
-
Reparixin and its isomers (dissolved in DMSO)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Calcein-AM or other suitable cell staining dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 supplemented with 0.5% FBS.
-
Assay Setup:
-
Add RPMI 1640 containing a specific concentration of CXCL8 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Reparixin, its isomer, or vehicle (DMSO) for 30 minutes at 37°C.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the filter with a suitable dye (e.g., Diff-Quik).
-
Alternatively, collect the migrated cells from the lower chamber and quantify them by staining with Calcein-AM and measuring fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.
Objective: To assess the inhibitory effect of Reparixin and its isomers on CXCL8-induced calcium flux in cells expressing CXCR1 or CXCR2.
Materials:
-
HEK293 cells stably expressing human CXCR1 or CXCR2
-
DMEM/F-12 medium with 10% FBS
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
CXCL8 (recombinant human)
-
Reparixin and its isomers (dissolved in DMSO)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Plate the CXCR1- or CXCR2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Pre-incubation: After the dye-loading incubation, add various concentrations of Reparixin, its isomer, or vehicle (DMSO) to the wells and incubate for an additional 15-30 minutes.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Use the instrument's integrated fluidics to inject a solution of CXCL8 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the CXCL8-induced calcium response by each concentration of the test compound and calculate the IC50 value.
Proposed Experimental Workflow for Stereospecificity Analysis
To definitively establish the stereospecificity of Reparixin, a head-to-head comparison with its (S)-enantiomer is necessary. The following workflow outlines the key experiments.
Proposed workflow for comparing Reparixin enantiomers.
Conclusion
Reparixin, the (R)-enantiomer of 2-(4-isobutylphenyl)propionylmethanesulfonamide, is a potent and selective allosteric inhibitor of CXCR1. The exclusive clinical development of this specific stereoisomer strongly implies that the biological activity is highly dependent on the stereochemistry at the chiral center. However, a comprehensive understanding of its stereospecificity is limited by the lack of publicly available comparative data for the (S)-enantiomer. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct such comparative studies and further elucidate the structure-activity relationship of this class of CXCR1/2 inhibitors. Future research directly comparing the enantiomers is warranted to fully characterize the stereochemical requirements for potent inhibition of the CXCL8-CXCR1/2 signaling axis.
References
(Rac)-Reparixin: A Technical Guide for Studying Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (Rac)-Reparixin, a potent and specific inhibitor of the chemokine receptors CXCR1 and CXCR2, as a tool for investigating neutrophil chemotaxis. Neutrophil migration is a fundamental component of the innate immune response, but its dysregulation contributes to the pathology of numerous inflammatory diseases. Reparixin offers a targeted approach to dissecting the mechanisms of neutrophil recruitment and evaluating the therapeutic potential of CXCR1/2 inhibition.
Mechanism of Action
This compound, also known as Repertaxin, is a non-competitive, allosteric inhibitor of both human and murine CXCR1 and CXCR2.[1][2] These G-protein coupled receptors are the primary mediators of neutrophil migration in response to ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8) in humans and its functional homologs KC (CXCL1) and MIP-2 (CXCL2) in mice.[3][4]
Unlike competitive antagonists that block the ligand-binding site, Reparixin binds to an allosteric site on the receptor.[3] This binding event does not prevent the chemokine from attaching to the receptor but instead uncouples the receptor from its associated intracellular G-protein.[1][3] By preventing G-protein activation, Reparixin effectively switches off the downstream signaling cascade responsible for chemotaxis, including calcium influx, phosphoinositide-3 kinase (PI3K) activation, and cytoskeletal rearrangement, without impairing ligand-induced receptor internalization.[1][2][5] This specific mode of action makes it a precise tool for studying the functional consequences of CXCR1/2 signaling in inflammatory processes.
Quantitative Data Presentation
The efficacy of Reparixin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Assay | Species | Chemoattractant | IC50 Value | Reference |
| Neutrophil Migration | Human | CXCL8 (IL-8) | 1 nM | [5] |
| Neutrophil Migration | Human | CXCL1 | 400 nM | [5] |
Table 2: In Vivo Applications and Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| LPS-Induced Acute Lung Injury (Mouse) | 15 mg/kg (15 µg/g) | Reduced neutrophil recruitment into the lung by ~50%.[2][6] | [2][6] |
| Acid-Induced Acute Lung Injury (Mouse) | 15 mg/kg (prophylactic & therapeutic) | Improved gas exchange, reduced neutrophil recruitment and vascular permeability.[6] | [6] |
| Ischemia-Reperfusion Injury (Mouse) | 15 mg/kg (15 µg/g) | Reduced liver damage by ~80%.[2] | [2] |
| Spinal Cord Injury (Rat) | 15 mg/kg/day (i.p.) or 10 mg/kg/day (s.c. pump) for 7 days | Reduced neutrophil migration to the injury site and improved recovery. Achieved steady blood level of 8 µg/mL.[7] | [7] |
| Gemcitabine-Induced Neutrophil Migration (Mouse) | 50 mg/kg (i.p.) | Abrogated gemcitabine-induced neutrophil migration into the peritoneal cavity.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for studying neutrophil chemotaxis using Reparixin.
This assay is the gold standard for quantifying the direct effect of Reparixin on chemoattractant-induced neutrophil migration.
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[9] Alternatively, use a neutrophil-like cell line, such as HL-60 cells differentiated with DMSO.[10]
-
Quality Control: Assess neutrophil purity via flow cytometry using a specific marker like CD15. Use preparations with >60% purity for the assay.[9]
-
Reagent Preparation:
-
Prepare a stock solution of Reparixin in DMSO. Create serial dilutions in a serum-free assay buffer (e.g., HBSS) to achieve final concentrations ranging from 0.1 nM to 1 µM.[11]
-
Prepare the chemoattractant (e.g., human CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 nM or 10-100 ng/mL).[9][11]
-
-
Assay Setup:
-
Use a 96-well plate with Transwell inserts (e.g., 3.0 or 5.0 µm pore size).[9][10]
-
Add the chemoattractant solution to the lower wells of the plate. Add buffer alone to negative control wells.[11]
-
In a separate tube, pre-incubate the isolated neutrophils (e.g., 2 x 10⁵ cells) with the various concentrations of Reparixin or vehicle control (DMSO) for 15-30 minutes at room temperature.[11]
-
Place the Transwell inserts into the wells and add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[11]
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.[9][11]
-
Quantification of Migration: After incubation, remove the inserts. Quantify the number of neutrophils that have migrated into the lower chamber using one of the following methods:
-
Luminescence: Measure ATP levels of migrated cells using a kit like CellTiter-Glo®.[9]
-
Fluorescence: Stain migrated cells with a fluorescent dye (e.g., Calcein-AM) and measure fluorescence.[11]
-
Enzyme Assay: Lyse the cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase.[11]
-
Direct Counting: Stain and count the cells under a microscope.[11]
-
This model assesses the efficacy of Reparixin in a complex biological system where multiple cell types and factors contribute to neutrophil recruitment.
Methodology:
-
Animal Dosing: Administer Reparixin (e.g., a dose of 15 µg/g or 15 mg/kg) or vehicle control to C57BL/6 mice via intraperitoneal (i.p.) injection or other appropriate route.[2][6]
-
Induction of Injury: After a set pre-treatment time (e.g., 15-30 minutes), induce acute lung injury (ALI) by methods such as lipopolysaccharide (LPS) inhalation or acid instillation.[6]
-
Incubation Period: Allow the inflammatory response to develop over a specified time, typically 24 hours for LPS-induced models.[2]
-
Sample Collection:
-
Perform bronchoalveolar lavage (BAL) to collect cells from the airspace.
-
Perfuse the lungs and harvest the tissue for analysis.
-
-
Analysis of Neutrophil Recruitment:
-
Prepare single-cell suspensions from lung tissue via enzymatic digestion.
-
Stain cells from BAL fluid and lung tissue with fluorescently-labeled antibodies against neutrophil markers (e.g., Ly-6G, CD11b).
-
Quantify the number and percentage of neutrophils in the lung vasculature, interstitium, and alveolar space using flow cytometry.[6]
-
-
Analysis of Vascular Permeability: To assess lung injury, measure vascular permeability by intravenously injecting Evans blue dye before sacrifice and quantifying its extravasation into the lung tissue.[6]
Logical Framework for Reparixin Action
Reparixin's utility lies in its ability to specifically sever the link between CXCR1/2 activation and the resulting chemotactic response. This allows researchers to confirm the role of this specific pathway in a given inflammatory context.
References
- 1. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) attenuates gemcitabine-induced neutrophil extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Biological Role of CXCR1 and CXCR2 in Inflammatory Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2) are G protein-coupled receptors (GPCRs) that play a pivotal role in the innate immune system. Primarily expressed on neutrophils, they are instrumental in orchestrating neutrophil trafficking, recruitment, and activation at sites of inflammation. Dysregulation of the CXCR1/CXCR2 signaling axis is a key pathological feature in a multitude of acute and chronic inflammatory diseases, including acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and rheumatoid arthritis. Their critical role in driving neutrophil-mediated tissue damage has made them prime therapeutic targets for a new generation of anti-inflammatory drugs. This technical guide provides an in-depth overview of the structure, function, and signaling of CXCR1 and CXCR2, their involvement in various inflammatory conditions, quantitative data on their expression, and detailed experimental protocols for their study.
Introduction to CXCR1 and CXCR2
CXCR1 and CXCR2 are class A GPCRs that share approximately 77% amino acid sequence identity.[1][2] They are predominantly expressed on neutrophils but are also found on other immune cells like monocytes, mast cells, and natural killer (NK) cells, as well as non-immune cells such as endothelial and epithelial cells.[3][4][5]
The key distinction between the two receptors lies in their ligand specificity. Both receptors bind with high affinity to CXCL8 (Interleukin-8), a potent neutrophil chemoattractant. CXCR1 also binds CXCL6, while CXCR2 is more promiscuous, binding all ELR+ chemokines (containing the Glu-Leu-Arg motif), including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7.[1][4][6] This broader ligand profile for CXCR2 suggests a more extensive role in mediating inflammatory responses. Murine models are a common tool for studying these receptors; however, it is important to note that mice lack a direct homolog for CXCL8 and their neutrophils do not express CXCR1, making CXCR2 the primary receptor for neutrophil recruitment studies in this species.[4][7]
Table 1: Ligand Specificity of Human CXCR1 and CXCR2
| Receptor | Primary Ligands | Other Names/Homologs | Key Function |
| CXCR1 | CXCL8 (IL-8), CXCL6 (GCP-2) | IL-8RA | High-concentration chemokine sensing, degranulation |
| CXCR2 | CXCL1 (GROα), CXCL2 (GROβ), CXCL3 (GROγ), CXCL5 (ENA-78), CXCL6 (GCP-2), CXCL7 (NAP-2), CXCL8 (IL-8) | IL-8RB | Low-concentration chemokine sensing, chemotaxis, mobilization from bone marrow |
CXCR1/CXCR2 Signaling Pathways
Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[6] This activation initiates a cascade of downstream signaling events crucial for neutrophil function.
The canonical pathway involves the dissociation of the G protein into Gαi and Gβγ subunits.[1][3]
-
Gβγ Subunit: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] The Gβγ subunit also activates the phosphatidylinositol-3 kinase (PI3K) pathway, leading to the activation of Akt, a key regulator of cell survival and migration.[3][8]
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
These initial events converge on mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 pathways.[1][9] Activation of these kinases ultimately leads to the induction of transcription factors such as activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB), which drive the expression of pro-inflammatory genes.[1][10] Additionally, CXCR1/2 can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly JAK2 and STAT3, further contributing to the inflammatory response.[9]
Receptor signaling is tightly regulated. Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's C-terminal tail.[6] Studies indicate that CXCR1 predominantly couples to GRK2, while CXCR2 interacts with GRK6.[6] This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling (desensitization) and facilitate receptor internalization via clathrin-mediated endocytosis, a process that terminates signaling.[1][3][6]
References
- 1. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 6. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of CXCR2 in Cigarette Smoke-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (Rac)-Reparixin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Reparixin is a small molecule inhibitor of the chemokine receptors CXCR1 and CXCR2, which play a pivotal role in inflammatory responses and cancer progression. By acting as a non-competitive allosteric inhibitor, Reparixin (B1680519) effectively modulates downstream signaling pathways without directly competing with the natural ligands, primarily interleukin-8 (CXCL8). This technical guide provides a comprehensive overview of the preclinical data on this compound in various animal models, focusing on its efficacy, mechanism of action, and pharmacokinetic profile. The information is presented to facilitate further research and development of this promising therapeutic agent.
Mechanism of Action
Reparixin exerts its pharmacological effects by binding to an allosteric site on CXCR1 and CXCR2. This binding induces a conformational change in the receptors, preventing the G-protein coupling and subsequent activation of downstream signaling cascades that are crucial for neutrophil activation and migration.[1] Notably, Reparixin has a higher affinity for CXCR1 over CXCR2. The allosteric nature of this inhibition means that Reparixin does not prevent the binding of CXCL8 to its receptors but rather blocks the signal transduction.[1]
Signaling Pathway Inhibition
The binding of CXCL8 to CXCR1/2 typically activates G-protein-coupled signaling, leading to the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These, in turn, trigger a cascade of downstream events, including calcium mobilization, activation of protein kinase C (PKC), and phosphorylation of Akt and Erk, ultimately leading to cell proliferation, migration, and survival.[2] Reparixin's allosteric inhibition effectively abrogates these downstream effects.
Pharmacokinetics in Animal Models
Pharmacokinetic studies of this compound have been conducted in rats and dogs, revealing species-specific differences in its metabolism and elimination.
| Parameter | Rat | Dog |
| Half-life (t½) | ~0.5 hours | ~10 hours |
| Volume of Distribution (Vss) | ~0.15 L/kg | ~0.15 L/kg |
| Primary Metabolic Pathway | Oxidation of the isobutyl side-chain | Hydrolysis of the amide bond |
| Primary Route of Elimination | Urinary excretion (80-82%) | Urinary excretion (80-82%) |
| Plasma Protein Binding | >99% (up to 50 µg/ml) | >99% (up to 50 µg/ml) |
| Table 1: Comparative Pharmacokinetic Parameters of this compound in Rats and Dogs. [3] |
Preclinical Efficacy in Animal Models
This compound has demonstrated therapeutic potential in a variety of preclinical animal models, ranging from inflammatory conditions to cancer.
Myelofibrosis
In the Gata1low mouse model of myelofibrosis, Reparixin treatment led to a significant reduction in bone marrow and splenic fibrosis.[4][5] This anti-fibrotic effect was found to be inversely correlated with the plasma concentrations of Reparixin.[5]
| Animal Model | Dosage | Key Findings |
| Gata1low mice | 7.5 mg/h/kg via continuous subcutaneous infusion | Reduced bone marrow and splenic fibrosis.[4] Lowered levels of TGF-β1 in the bone marrow.[4] |
| Table 2: Efficacy of this compound in a Myelofibrosis Animal Model. |
Experimental Protocol: Myelofibrosis Model
-
Animal Model: Gata1low mice, which spontaneously develop a myelofibrosis-like phenotype.[4]
-
Treatment: this compound was administered at a dose of 7.5 mg/h/kg via a subcutaneously implanted osmotic pump for continuous infusion.[4]
-
Evaluation: Bone marrow and spleen tissues were collected for histological analysis to quantify the degree of fibrosis using Gomori and reticulin (B1181520) staining. Plasma levels of Reparixin were measured to assess drug exposure.[5]
Inflammatory Conditions
Reparixin has shown significant efficacy in animal models of acute and allergic inflammation by inhibiting neutrophil recruitment and activation.
| Indication | Animal Model | Dosage | Key Findings |
| Allergic Airway Inflammation | Cat dander extract (CDE)-induced model in mice | 15 mg/kg, intraperitoneally | Reduced total inflammatory cells, eosinophils, and neutrophils in bronchoalveolar lavage fluid (BALF).[3] Decreased serum levels of total and CDE-specific IgE.[3] |
| Acute Lung Injury (ALI) | Lipopolysaccharide (LPS)-induced model in mice | 15 µg/g, intraperitoneally | Reduced neutrophil recruitment to the lungs by approximately 50%.[6][7] Attenuated vascular permeability.[6] |
| Table 3: Efficacy of this compound in Animal Models of Inflammation. |
Experimental Protocol: Allergic Airway Inflammation Model
-
Animal Model: Wild-type mice sensitized and challenged with cat dander extract (CDE) to induce allergic airway inflammation.[3]
-
Treatment: Reparixin was administered intraperitoneally at a dose of 15 mg/kg.[3]
-
Evaluation: Bronchoalveolar lavage fluid was collected to quantify inflammatory cell infiltration. Serum was analyzed for IgE levels.[3]
Experimental Protocol: Acute Lung Injury Model
-
Animal Model: Mice were exposed to aerosolized lipopolysaccharide (LPS) to induce acute lung injury.[6]
-
Treatment: Reparixin was administered intraperitoneally at a dose of 15 µg/g.[6][7]
-
Evaluation: Neutrophil recruitment into the lung was assessed by flow cytometry of lung tissue digests. Vascular permeability was measured using the Evans blue dye exclusion method.[6][7]
Oncology
Reparixin has demonstrated anti-tumor effects in preclinical cancer models, primarily by targeting the tumor microenvironment and cancer stem cells.
| Cancer Type | Animal Model | Dosage | Key Findings |
| Thyroid Cancer | 8505c human thyroid cancer cell xenografts in nude mice | 30 mg/kg/day, intraperitoneally | Significantly reduced tumor volume. At 4 weeks, the mean tumor volume in the Reparixin-treated group was 0.013 cm³, compared to 0.036 cm³ in the vehicle-treated group.[8] |
| Breast Cancer | Human breast cancer xenografts in mice | Not specified | Reduced the cancer stem cell population.[9][10] |
| Table 4: Efficacy of this compound in Animal Models of Cancer. |
Experimental Protocol: Thyroid Cancer Xenograft Model
-
Animal Model: Athymic nude mice were subcutaneously injected with 8505c human thyroid cancer cells.[8]
-
Treatment: Reparixin was administered daily via intraperitoneal injection at a dose of 30 mg/kg.[8]
-
Evaluation: Tumor growth was monitored by measuring tumor volume over time.[8]
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for a range of diseases characterized by inflammation and aberrant cell proliferation. Its well-defined mechanism of action as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 provides a strong rationale for its development. The efficacy observed in various animal models, including those for myelofibrosis, inflammatory lung diseases, and cancer, highlights its broad therapeutic window. Further investigation, particularly to establish optimal dosing and to explore its potential in combination therapies, is warranted to translate these promising preclinical findings into clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models in preclinical metastatic breast cancer immunotherapy research: A systematic review and meta-analysis of efficacy outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Inhibition of CXCR1/2 by (Rac)-Reparixin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the allosteric inhibitor (Rac)-Reparixin, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a small molecule, non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, activated by chemokines such as interleukin-8 (IL-8 or CXCL8), play a pivotal role in the recruitment and activation of neutrophils, key mediators of inflammation.[3] By binding to an allosteric site on CXCR1 and CXCR2, Reparixin prevents receptor activation and downstream signaling without directly competing with the natural ligand binding.[4][5] This allosteric modulation offers a nuanced approach to inhibiting inflammatory processes, with potential therapeutic applications in a range of inflammatory diseases and cancer.[2]
Mechanism of Allosteric Inhibition
Reparixin functions as a negative allosteric modulator (NAM) of CXCR1 and CXCR2. Unlike competitive antagonists that bind to the orthosteric site (the natural ligand binding site), Reparixin binds to a distinct, topographically separate allosteric site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligands, thereby inhibiting signal transduction.
The key characteristics of Reparixin's allosteric inhibition include:
-
Non-competitive Nature: Reparixin's inhibitory effect is not overcome by increasing concentrations of the natural ligand (e.g., CXCL8).
-
Saturability: The inhibitory effect of Reparixin reaches a maximum level, as it is dependent on the saturation of the allosteric binding site.
-
Probe Dependence: The observed potency of Reparixin can vary depending on the specific agonist used to stimulate the receptor.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters that define the interaction of this compound with its target receptors.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| IC50 | CXCR1 | 1 nM | Human | Chemotaxis | [5] |
| CXCR2 | 100 nM | Human | Chemotaxis | [5] | |
| Kd (estimated) | CXCR1 | ~0.5 - 5 nM | Human | Radioligand Binding | [4] |
| CXCR2 | ~50 - 200 nM | Human | Radioligand Binding | [4] | |
| Alpha (α) | CXCR1/2 | < 1 | Human | Functional & Binding Assays |
Table 1: Binding Affinity and Potency of this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of Reparixin required to inhibit 50% of the receptor's response. Kd (dissociation constant) represents the concentration of Reparixin at which 50% of the receptors are occupied at equilibrium. The cooperativity factor (alpha) for a negative allosteric modulator is less than 1, indicating that the binding of Reparixin reduces the affinity of the orthosteric ligand.
| Downstream Effect | Cell Type | Reparixin Concentration | % Inhibition (approx.) | Assay | Reference |
| p-Akt (S473) Phosphorylation | Various Cancer Cell Lines | 100 nM - 1 µM | 40-70% | Western Blot | |
| p-ERK1/2 Phosphorylation | Various Cancer Cell Lines | 100 nM - 1 µM | 30-60% | Western Blot | |
| Neutrophil Migration | Human Neutrophils | 10 nM | ~90% | Chemotaxis Assay | [1] |
| Calcium Mobilization | CXCR1/2 expressing cells | 100 nM | ~70-80% | Calcium Flux Assay |
Table 2: Functional Inhibition by this compound. This table illustrates the inhibitory effect of Reparixin on key downstream signaling events and cellular functions mediated by CXCR1/2 activation.
Signaling Pathways Modulated by this compound
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Upon ligand binding, a signaling cascade is initiated, leading to various cellular responses. Reparixin, by preventing receptor activation, effectively blocks these downstream pathways.
CXCR1/2 Signaling Cascade
Caption: CXCR1/2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of Reparixin and to characterize its allosteric interaction with the receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand in the presence and absence of this compound.
Materials:
-
HEK293 cells stably expressing human CXCR1 or CXCR2.
-
Cell membrane preparations from the above cells.
-
Radioligand: [¹²⁵I]-CXCL8.
-
This compound.
-
Binding buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
GF/C filter plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Grow cells to confluency, harvest, and homogenize in a hypotonic buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer with or without a fixed concentration of this compound.
-
50 µL of varying concentrations of [¹²⁵I]-CXCL8 (e.g., 0.01 - 10 nM).
-
100 µL of cell membrane preparation (typically 5-10 µg of protein per well).
-
For non-specific binding determination, add a high concentration of unlabeled CXCL8 (e.g., 1 µM) to a set of wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [¹²⁵I]-CXCL8. Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites) in the presence and absence of Reparixin. A decrease in the apparent affinity of the radioligand in the presence of Reparixin is indicative of negative cooperativity.
Calcium Mobilization Assay
This functional assay measures the ability of Reparixin to inhibit agonist-induced intracellular calcium release, a key downstream event in CXCR1/2 signaling.
Objective: To determine the IC50 of this compound for the inhibition of CXCL8-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing human CXCR1 or CXCR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CXCL8.
-
This compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds. Inject a solution of CXCL8 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and continue to record the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the CXCL8 response versus the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.
Neutrophil Chemotaxis Assay
This assay directly measures the functional consequence of CXCR1/2 inhibition by Reparixin on the directed migration of neutrophils.
Objective: To determine the IC50 of this compound for the inhibition of neutrophil chemotaxis towards CXCL8.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate filters (3-5 µm pore size).
-
Assay buffer: RPMI 1640 with 0.5% BSA.
-
CXCL8.
-
This compound.
-
Calcein-AM or other cell viability stain.
-
Fluorescence plate reader.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer.
-
Assay Setup:
-
Add assay buffer containing CXCL8 (at a concentration that induces optimal migration, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migrated Cells:
-
After incubation, remove the filter. Scrape off the non-migrated cells from the top of the filter.
-
Stain the migrated cells on the underside of the filter with a fluorescent dye like Calcein-AM.
-
Quantify the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of neutrophil migration versus the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Experimental Workflow for Allosteric Modulator Characterization
Caption: A typical experimental workflow for the characterization of a GPCR allosteric modulator.
Logical Relationship of Reparixin's Allosteric Inhibition
Caption: The logical cascade of events in the allosteric inhibition of CXCR1/2 by this compound.
Conclusion
This compound represents a well-characterized example of a non-competitive allosteric inhibitor of the CXCR1 and CXCR2 receptors. Its ability to modulate receptor function without directly competing with endogenous ligands offers a promising therapeutic strategy for a variety of inflammatory conditions and cancers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Reparixin or other allosteric modulators of GPCRs. The detailed understanding of its mechanism of action and the signaling pathways it affects is crucial for the continued exploration of its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(Rac)-Reparixin in Cancer Stem Cell Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth technical overview of (Rac)-Reparixin, a potent inhibitor of CXCR1/2, and its application in the field of cancer stem cell (CSC) research. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to this compound and Cancer Stem Cells
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies.[1][2] A key signaling axis implicated in the maintenance and survival of CSCs, particularly in breast cancer, is the CXCL8-CXCR1/2 pathway.[3][4] CXCL8 (also known as IL-8) is a chemokine that, upon binding to its receptors CXCR1 and CXCR2, activates downstream signaling cascades that promote CSC survival and self-renewal.[5][6]
This compound is an orally available, non-competitive allosteric inhibitor of CXCR1 and, to a lesser extent, CXCR2.[3][7] By binding to an allosteric site on the receptor, Reparixin (B1680519) prevents the conformational changes necessary for G-protein-mediated signal transduction, effectively blocking the downstream effects of CXCL8 without competing with the ligand for its binding site.[1][8][9] This mechanism of action makes Reparixin a promising agent for targeting CSCs and potentially overcoming therapeutic resistance.
Quantitative Data on the Efficacy of Reparixin
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of Reparixin on cancer cells and CSCs.
Table 1: In Vitro and In Vivo Efficacy of Reparixin
| Parameter | Cancer Type | Model System | Treatment | Result | Citation |
| IC₅₀ | N/A | Transfected Cells | Reparixin | CXCR1: 1 nMCXCR2: 100-400 nM | [9][10] |
| Tumor Growth Inhibition | Thyroid Cancer | 8505c pBABE Xenografts | Reparixin (30 mg/kg/day) | 64% reduction in mean tumor volume at 4 weeks (0.036 cm³ vs. 0.013 cm³) | [11] |
| Tumor Growth Inhibition | Thyroid Cancer | 8505c IL-8 Xenografts | Reparixin (30 mg/kg/day) | 48% reduction in mean tumor volume at 4 weeks (0.144 cm³ vs. 0.075 cm³) | [11] |
| Combination Therapy | Thyroid Cancer | 8505c Xenografts | Reparixin (30 mg/kg/day) + Docetaxel (5 mg/kg/week) | Significant reduction in tumor volume compared to single agents | [11] |
| CSC Population Reduction | Breast Cancer | Human Breast Cancer Xenografts | Reparixin | Reduced ALDH+ and CD24-/CD44+ CSC populations | [2][3] |
Table 2: Clinical Trial Data for Reparixin in Breast Cancer
| Clinical Trial ID | Phase | Cancer Type | Treatment | Key Findings | Citation |
| NCT01861054 | Window-of-Opportunity | HER-2 Negative Operable Breast Cancer | Reparixin (1000 mg, t.i.d. for 21 days) | ≥20% reduction in ALDH+ CSCs in 4/17 (23.5%) evaluable patients.≥20% reduction in CD24-/CD44+ CSCs in 9/17 (52.9%) evaluable patients. | [1][11][12] |
| NCT02001974 | Phase Ib | HER-2 Negative Metastatic Breast Cancer | Reparixin (400, 800, or 1200 mg, t.i.d.) + Paclitaxel (B517696) (80 mg/m²/week) | The combination was safe and tolerable. A 30% response rate was observed. | [3][13] |
Signaling Pathways and Mechanism of Action
Reparixin's primary mechanism of action involves the allosteric inhibition of CXCR1 and CXCR2, which disrupts the CXCL8 signaling cascade crucial for CSC survival and proliferation.
The CXCL8-CXCR1/2 Signaling Pathway in Cancer Stem Cells
The binding of CXCL8 to CXCR1/2 on the surface of CSCs initiates a G-protein-mediated signaling cascade. This leads to the activation of several downstream pathways, including the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/AKT, and Wnt/β-catenin pathways. These pathways collectively promote cell survival, proliferation, self-renewal, and resistance to apoptosis.[5][6][7]
Experimental Workflow for Assessing Reparixin's Effect on CSCs
A typical preclinical workflow to evaluate the efficacy of Reparixin on CSCs involves a series of in vitro and in vivo assays. This workflow aims to assess the impact on CSC properties such as self-renewal, marker expression, and tumorigenicity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Reparixin's effects on cancer stem cells.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of CSCs.
-
Cell Preparation: Harvest cancer cells from culture and prepare a single-cell suspension.
-
Seeding: Plate cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as EGF (20 ng/mL) and bFGF (10 ng/mL), and B27 supplement.
-
Reparixin Treatment: Add Reparixin to the culture medium at desired concentrations (e.g., studies have used concentrations around 30 µM).[11] Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 7-14 days at 37°C in a 5% CO₂ incubator.
-
Quantification: Count the number and measure the diameter of tumorspheres (typically >50 µm) formed in each well using a microscope.
-
Serial Passaging (Optional): To assess long-term self-renewal, dissociate the primary tumorspheres into single cells and re-plate them under the same conditions for secondary sphere formation.
Flow Cytometry for CSC Markers (ALDH and CD44/CD24)
This method is used to identify and quantify the population of cells expressing specific CSC markers.
-
Cell Preparation: Prepare a single-cell suspension of at least 1 x 10⁶ cells per sample.
-
ALDEFLUOR™ Assay (for ALDH activity):
-
Follow the manufacturer's protocol (e.g., STEMCELL Technologies, #01700).[14]
-
Resuspend cells in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube. Add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the control tube.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to both tubes and incubate for 30-60 minutes at 37°C.[14]
-
-
Surface Marker Staining (CD44/CD24):
-
After the ALDEFLUOR™ incubation, wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorochrome-conjugated antibodies against CD44 (e.g., APC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes at 4°C in the dark.
-
Include isotype controls to set the gates for positive staining.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire data on a flow cytometer.
-
Use the DEAB control to gate the ALDH-positive (ALDH⁺) population.
-
Use isotype controls to gate for CD44⁺ and CD24⁻/low populations.
-
Quantify the percentage of ALDH⁺ and/or CD44⁺/CD24⁻/low cells in the total viable cell population.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the CXCR1/2 signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with Reparixin at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-FAK (Tyr397)
-
Total FAK
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Tumor Growth and Limiting Dilution Assay
These assays evaluate the effect of Reparixin on tumor formation and the frequency of tumor-initiating cells in an animal model.
-
Cell Preparation: Prepare single-cell suspensions of cancer cells in a mixture of media and Matrigel (1:1 ratio).
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation:
-
For tumor growth studies: Subcutaneously inject a fixed number of cells (e.g., 1 x 10⁶) into the flank or mammary fat pad of each mouse.
-
For limiting dilution assay: Inject serial dilutions of cells (e.g., from 1 x 10⁶ down to 1 x 10³) into different cohorts of mice.
-
-
Reparixin Treatment:
-
Administer Reparixin to the treatment groups. Dosing can be via oral gavage, intraperitoneal injection (e.g., 30 mg/kg/day), or subcutaneous osmotic pumps.[11]
-
Administer a vehicle control to the control group.
-
-
Monitoring and Measurement:
-
Monitor the mice for tumor formation and measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis (Limiting Dilution Assay):
-
After a set period, determine the number of mice in each dilution group that formed a tumor.
-
Use Extreme Limiting Dilution Analysis (ELDA) software to calculate the frequency of tumor-initiating cells in the Reparixin-treated versus control groups.
-
Conclusion
This compound has demonstrated significant potential as a therapeutic agent targeting cancer stem cells. Its mechanism of action, involving the allosteric inhibition of the CXCL8-CXCR1/2 signaling axis, addresses a key pathway responsible for CSC survival and chemoresistance. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development. The experimental protocols detailed herein offer a framework for researchers to further investigate the efficacy and mechanisms of Reparixin and other CSC-targeting therapies. As the field of cancer stem cell research advances, agents like Reparixin that disrupt the critical signaling nodes within the CSC niche will be invaluable in the development of more effective and durable cancer treatments.
References
- 1. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical significance of the CXCL8/CXCR1/R2 signalling axis in patients with invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CXCR1 on breast cancer stem cells: signaling pathways and clinical application modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways governing breast cancer stem cells behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 9. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Reparixin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Reparixin is a small molecule, non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors, activated by chemokines such as interleukin-8 (IL-8 or CXCL8), are pivotal in the recruitment and activation of neutrophils, key mediators of the acute inflammatory response. Dysregulated neutrophil activity is implicated in the pathogenesis of a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.
Introduction
The inflammatory cascade is a complex biological response essential for host defense. However, its uncontrolled activation can lead to significant tissue damage and contribute to the pathophysiology of numerous acute and chronic diseases. Neutrophils are among the first immune cells to arrive at sites of inflammation, where they execute various effector functions, including the release of proteolytic enzymes and reactive oxygen species. The migration of neutrophils from the bloodstream to inflamed tissues is primarily orchestrated by a gradient of chemokines, with IL-8 being a potent chemoattractant.
IL-8 exerts its effects by binding to two G protein-coupled receptors on the surface of neutrophils: CXCR1 and CXCR2. This compound has emerged as a promising therapeutic candidate due to its ability to selectively inhibit these receptors, thereby attenuating the inflammatory response.[1] This document serves as a comprehensive resource for researchers and drug development professionals investigating the anti-inflammatory potential of this compound.
Mechanism of Action
This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[1][2] This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and downstream signaling, without blocking the binding of IL-8 itself.[3] This allosteric inhibition effectively uncouples the receptor from its intracellular signaling machinery.
Upon ligand binding, CXCR1 and CXCR2 typically activate intracellular signaling pathways involving G-proteins, leading to downstream effects such as calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) like ERK.[4][5] These signaling events are crucial for initiating neutrophil chemotaxis, degranulation, and the respiratory burst. By preventing the activation of these pathways, Reparixin (B1680519) effectively inhibits the pro-inflammatory functions of neutrophils.[2][5]
Signaling Pathway Diagram
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo anti-inflammatory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | Species | IC₅₀ | Reference |
| CXCR1 | Chemotaxis | Human | 1 nM | [1][2] |
| CXCR2 | Chemotaxis | Human | 400 nM | [1] |
| CXCR1 | IL-8 Induced Migration | Human PMNs | 1 nM | [1] |
| CXCR2 | CXCL1 Induced Migration | Human PMNs | 400 nM | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Model | Species | Dosage | Effect | Reference |
| LPS-induced Acute Lung Injury | Mouse | 15 µg/g | ~50% reduction in neutrophil recruitment to the lung | [6] |
| Ischemia-Reperfusion Injury | Rat | 15 mg/kg | 90% inhibition of PMN recruitment into reperfused livers | [5] |
| Coronary Artery Bypass Graft | Human | - | Significant reduction in the proportion of peripheral blood neutrophils | [7] |
| Spinal Cord Injury | Rat | 15 mg/kg i.p. or 10 mg/kg s.c. infusion | Reduced neutrophil and ED-1-positive cell migration; decreased TNF-α, IL-6, and IL-1β expression | [8] |
| Severe COVID-19 Pneumonia | Human | 1200 mg, three times daily | Statistically significant lower rate of clinical events compared to standard of care | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols used to characterize the anti-inflammatory properties of this compound.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is fundamental for assessing the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Objective: To quantify the inhibitory effect of this compound on neutrophil migration in response to IL-8.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with microporous membranes (e.g., 5 µm pore size)
-
Chemoattractant: Recombinant human IL-8 (CXCL8)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining and quantification reagents (e.g., Calcein-AM or similar)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Setup:
-
Add the chemoattractant (IL-8, typically 10-100 ng/mL) to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, a fluorescence-based method can be used where cells are pre-labeled with a fluorescent dye, and the fluorescence of the migrated cells is measured.
-
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is widely used to study acute inflammation in the lungs and is relevant for evaluating the efficacy of anti-inflammatory agents.
Objective: To assess the in vivo efficacy of this compound in reducing neutrophil infiltration and inflammation in a mouse model of acute lung injury.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Anesthetic
-
Bronchoalveolar lavage (BAL) equipment
-
Reagents for cell counting and cytokine analysis (ELISA kits)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
LPS Administration: Anesthetize the mice and instill a solution of LPS (e.g., 10 µg in 50 µL of sterile saline) intratracheally to induce lung inflammation.[11]
-
This compound Treatment: Administer this compound (e.g., 15 µg/g) via a suitable route (e.g., intraperitoneal injection) at a specified time point relative to the LPS challenge (e.g., 30 minutes before or after).
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the mice and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.[12][13]
-
Analysis:
-
Cell Count: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils.
-
Cytokine Analysis: Use the supernatant from the BAL fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) using ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammation and tissue damage.
-
Experimental and Logical Workflows
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating this compound.
Conclusion
This compound represents a targeted therapeutic approach for a multitude of inflammatory conditions by specifically inhibiting the CXCR1/2-mediated recruitment and activation of neutrophils. The data summarized in this technical guide highlight its potent anti-inflammatory properties in both in vitro and in vivo settings. The detailed experimental protocols provided herein offer a foundation for further investigation into its mechanisms of action and therapeutic potential. As research in this area continues, this compound may prove to be a valuable tool in the armamentarium against diseases with a significant inflammatory component.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. reparixin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multicenter Phase 2 Randomized Controlled Study on the Efficacy and Safety of Reparixin in the Treatment of Hospitalized Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (Rac)-Reparixin in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in various mouse models. The provided protocols are based on peer-reviewed studies and are intended to serve as a guide for designing and executing in vivo experiments.
Mechanism of Action
Reparixin (B1680519) functions as a dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are primarily found on the surface of neutrophils and play a critical role in their recruitment and activation during inflammatory responses.[1] By allosterically inhibiting these receptors, Reparixin effectively attenuates neutrophil-mediated inflammation in various disease models.[3][4]
Dosage and Administration Summary
The following tables summarize the dosages and administration routes of this compound used in various murine models as reported in the literature.
Table 1: Intraperitoneal (i.p.) Injection
| Disease Model | Dosage | Dosing Schedule | Mouse Strain | Reference |
| Allergic Airway Inflammation | 15 mg/kg | Two doses, one hour before and after allergen challenge. | Wild-type (WT) | [1] |
| Acute Lung Injury (LPS-induced) | 15 µg/g (~15 mg/kg) | 15 minutes before and 2 hours after LPS inhalation. | C57BL/6 | [3][5] |
| Acute Lung Injury (Acid-induced) | 15 µg/g (~15 mg/kg) | Prophylactic: 15 min before injury.Therapeutic: 15 min after injury. | Not Specified | [3] |
Table 2: Subcutaneous (s.c.) Administration via Osmotic Pump
| Disease Model | Dosage | Duration | Mouse Strain | Reference |
| Myelofibrosis | 7.5 mg/h/kg (continuous infusion) | 20 to 37 days | Gata1low | [4][6] |
Experimental Protocols
Below are detailed protocols for the administration of this compound in specific mouse models.
Protocol 1: Allergic Airway Inflammation Model
This protocol is adapted from a study investigating the effect of Reparixin on cat dander extract (CDE)-induced allergic airway inflammation.[1]
Objective: To assess the efficacy of Reparixin in reducing allergic airway inflammation.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Cat Dander Extract (CDE)
-
Wild-type mice
Procedure:
-
Sensitization: Sensitize mice to CDE according to your established model. A multiple challenge model is often used.[1]
-
Reparixin Administration:
-
On the day of the final allergen challenge (e.g., Day 11), administer Reparixin at a dose of 15 mg/kg body weight via intraperitoneal (i.p.) injection.
-
A second dose of Reparixin (15 mg/kg) is administered one hour after the CDE challenge.
-
A control group should receive an equivalent volume of vehicle at the same time points.
-
-
Endpoint Analysis: Euthanize mice at a predetermined time point after the final challenge (e.g., Day 14).
-
Sample Collection and Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrates (eosinophils, neutrophils).
-
Measure serum levels of total and CDE-specific IgE.
-
Assess airway epithelial mucin secretion and levels of Th2 inflammation-associated genes in lung tissue.
-
Protocol 2: Acute Lung Injury (LPS-Induced) Model
This protocol is based on a study evaluating Reparixin in lipopolysaccharide (LPS)-induced acute lung injury.[3][5]
Objective: To determine the effect of Reparixin on neutrophil recruitment and vascular permeability in acute lung injury.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS)
-
C57BL/6 mice
Procedure:
-
Induction of ALI: Induce acute lung injury by inhalation of LPS.
-
Reparixin Administration:
-
Administer Reparixin at a dose of 15 µg/g (~15 mg/kg) via intraperitoneal (i.p.) injection 15 minutes prior to LPS exposure.
-
A second dose is given 2 hours after LPS inhalation.
-
The control group receives the vehicle at the same time points.
-
-
Endpoint Analysis: Euthanize mice 24 hours after LPS inhalation.
-
Sample Collection and Analysis:
-
Measure vascular permeability using Evans blue dye.
-
Quantify neutrophil recruitment into the lung vasculature, interstitium, and alveolar space using flow cytometry.
-
Protocol 3: Myelofibrosis Model (Continuous Infusion)
This protocol is derived from a study using the Gata1low mouse model of myelofibrosis.[4][6]
Objective: To evaluate the long-term effects of Reparixin on the development of myelofibrosis.
Materials:
-
This compound
-
Vehicle (sterile saline)
-
Alzet® Osmotic Pumps (e.g., model 2002)
-
Gata1low mice (8-month-old)
Procedure:
-
Pump Preparation:
-
Fill Alzet® osmotic pumps with either vehicle (sterile saline) or Reparixin solution. The concentration should be calculated to deliver 7.5 mg/h/kg.
-
-
Surgical Implantation:
-
Anesthetize the mice (e.g., with 2-3% isoflurane).
-
Subcutaneously implant the osmotic pumps.
-
-
Treatment Duration:
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Sample Collection and Analysis:
-
Collect plasma to determine Reparixin levels. Plasma levels have been reported to range from 3.24 to 17.87 µg/ml.[4][6]
-
Analyze bone marrow and spleen for fibrosis using Gomori and reticulin (B1181520) staining.
-
Perform immunostaining of marrow sections to assess levels of TGF-β1.
-
Pharmacokinetics
Pharmacokinetic studies of Reparixin have been conducted in various species. In rats, Reparixin is rapidly eliminated with a half-life of approximately 0.5 hours.[8][9] In dogs, the half-life is significantly longer, around 10 hours.[8][9] In a human study with an oral formulation, the median time to maximum concentration (tmax) was 1.0 hour, and the half-life was about 2 hours.[10] High plasma protein binding (>99%) has been observed in laboratory animals and humans.[8][9]
Important Considerations
-
Solubility: Reparixin is soluble in DMSO.[11] For in vivo use, it is often dissolved in sterile saline.[4][6]
-
Dose-Response: In the LPS-induced ALI model, a dose of 15 µg/g was effective in reducing neutrophil recruitment by approximately 50%, and a higher dose did not provide additional benefit.[3][5]
-
Specificity: Reparixin has been shown to specifically inhibit CXCL1-induced leukocyte arrest without affecting arrest in response to leukotriene B4 (LTB4), demonstrating its specificity for the CXCR2 pathway in that context.[3]
-
Animal Welfare: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols: Solubilizing (Rac)-Reparixin for in vivo Experiments
Introduction
(Rac)-Reparixin is a potent and specific non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] It effectively blocks the biological activities induced by chemokines like CXCL8, such as neutrophil recruitment and inflammatory responses, without affecting the receptor's binding of its ligand.[1][3] The primary targets of Reparixin are the CXCR1 and CXCR2 receptors, which are crucial for the activation and migration of neutrophils in acute inflammatory responses.[4] Due to its therapeutic potential in various inflammatory conditions, ischemia-reperfusion injury, and even cancer, Reparixin is a compound of significant interest for preclinical in vivo research.[3][5]
Proper solubilization of Reparixin, which is insoluble in water, is critical for achieving accurate dosing and bioavailability in animal models.[1][2] These application notes provide detailed protocols for solubilizing this compound for various administration routes in in vivo experiments, based on established methodologies.
Mechanism of Action: CXCR1/CXCR2 Inhibition
Reparixin functions by blocking the activation of CXCR1 and CXCR2 receptors.[4] These G protein-coupled receptors (GPCRs), when activated by ligands such as CXCL8 (IL-8), trigger a cascade of intracellular signaling events.[4][6] This cascade involves the dissociation of G-protein subunits, which in turn activate downstream effectors like phosphoinositide-3 kinase (PI3K) and phospholipase C (PLC).[6] The ultimate result is an increase in intracellular calcium, leading to functional responses including chemotaxis, degranulation, and respiratory burst in neutrophils.[6] Reparixin acts as a non-competitive allosteric inhibitor, preventing these downstream signaling pathways without competing with the ligand for its binding site.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Reparixin used for? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
Application Notes: (Rac)-Reparixin in Boyden Chamber Migration Assays
Introduction
(Rac)-Reparixin is a potent, non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors are crucial for the activation and migration of various cell types, most notably neutrophils, in response to interleukin-8 (IL-8 or CXCL8).[3] The binding of IL-8 to CXCR1/2 triggers a signaling cascade that leads to chemotaxis, the directed movement of cells along a chemical gradient.[1][3] By blocking this interaction, Reparixin effectively reduces the recruitment of cells to sites of inflammation or tumor microenvironments.[3][4] This makes it a valuable tool for studying inflammatory processes, cancer metastasis, and for screening potential anti-inflammatory or anti-cancer therapeutics.[5][6] The Boyden chamber assay is a widely accepted and classic method for quantifying in vitro cell migration and invasion, making it an ideal platform to evaluate the inhibitory effects of compounds like Reparixin.[7][8][9]
Mechanism of Action: Reparixin Inhibition of CXCR1/2 Signaling
Reparixin functions by allosterically binding to CXCR1 and CXCR2, preventing the conformational changes necessary for receptor activation by ligands such as IL-8.[2][4] This blockade disrupts downstream signaling pathways that are essential for cytoskeletal rearrangement and cell motility. Upon ligand binding, CXCR1/2, which are G-protein coupled receptors (GPCRs), typically activate pathways involving Phosphoinositide 3-kinase (PI3K), Akt, and Extracellular signal-regulated kinase (ERK).[1][5] Inhibition by Reparixin leads to a decrease in the phosphorylation and activation of these key effector molecules, ultimately suppressing cell migration.[5][10]
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 9. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with (Rac)-Reparixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Reparixin is a small-molecule, non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors are key mediators in inflammatory responses, primarily by controlling the migration and activation of neutrophils.[3] Ligands such as Interleukin-8 (IL-8 or CXCL8) bind to CXCR1/2, triggering downstream signaling cascades that lead to chemotaxis, degranulation, and cell proliferation.[4][5] Reparixin (B1680519) blocks these G-protein mediated pathways without preventing the ligand from binding to the receptor.[6]
Given its mechanism, Reparixin is investigated for its therapeutic potential in various conditions, including acute lung injury (ALI), ischemia-reperfusion injury, and cancer.[7][8][9] Flow cytometry is an indispensable tool for elucidating the effects of Reparixin, enabling multi-parametric, high-throughput analysis of individual cells. It allows researchers to quantify changes in specific cell populations, assess cell surface marker expression, analyze the cell cycle, and identify rare populations like cancer stem cells (CSCs).
This document provides detailed protocols and application notes for using flow cytometry to analyze the cellular effects of this compound treatment.
Mechanism of Action: CXCR1/2 Signaling Inhibition
Reparixin functions by allosterically modulating CXCR1 and CXCR2, G-protein coupled receptors (GPCRs). Upon binding of cognate chemokines (e.g., CXCL1, CXCL8), these receptors activate intracellular signaling. Reparixin's inhibition of this process prevents a cascade of downstream events, including the activation of PI3K, AKT, STAT3, and ERK, which are crucial for cell migration, proliferation, and survival.[4][5][10]
Application 1: Assessing Neutrophil Recruitment and Activation
A primary function of Reparixin is to inhibit neutrophil migration to sites of inflammation. Flow cytometry is the gold standard for quantifying neutrophil populations in various tissues, such as peripheral blood, lung tissue, and bronchoalveolar lavage fluid (BALF).
Quantitative Data Summary
The following table summarizes data from studies where Reparixin's effect on neutrophil populations was quantified using flow cytometry.
| Study Focus | Model | Treatment | Outcome | Result | Citation |
| Acute Lung Injury (ALI) | Murine LPS-induced | Reparixin (15 µg/g) | Neutrophil recruitment into lung | ~50% reduction in alveolar space | [1][8] |
| Acute Lung Injury (ALI) | Murine Acid-induced | Reparixin (15 µg/g) | Neutrophil accumulation in lung interstitium | Complete abolishment | [1] |
| Cardiac Surgery | Human Patients (on-pump CABG) | Intravenous Reparixin | Proportion of peripheral blood neutrophils | Significant reduction at end of and 1h post-CPB | [2] |
| Ischemia-Reperfusion | Rat Spinal Cord Injury | Reparixin (15 mg/kg, i.p.) | Neutrophil migration to injury site | Significant reduction | [7] |
Experimental Workflow: Neutrophil Infiltration Analysis
Protocol: Quantifying Neutrophils in Murine Lung Tissue
This protocol is adapted from studies on acute lung injury.[1][8]
1. Materials:
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Collagenase Type IV, DNase I
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RBC Lysis Buffer
-
70 µm cell strainer
-
FACS Tubes (5 mL polystyrene tubes)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., PerCP-Cy5.5 anti-mouse Ly-6G, PE anti-mouse CD11b)
-
Viability Dye (e.g., 7-AAD or a fixable viability stain)
-
Flow Cytometer (e.g., BD FACSCalibur™)
2. Procedure:
-
Animal Treatment: Induce ALI in mice (e.g., via LPS inhalation). Administer Reparixin (e.g., 15 µg/g body weight) or vehicle control at the appropriate time point.
-
Tissue Harvest: At the experimental endpoint (e.g., 24 hours post-LPS), euthanize mice and perfuse lungs with PBS to remove intravascular blood.
-
Single-Cell Suspension:
-
Mince the lung tissue finely with scissors.
-
Digest tissue in a solution of Collagenase IV and DNase I for 30-60 minutes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to create a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
-
Wash cells with PBS containing 2% FBS and count them.
-
-
Antibody Staining:
-
Resuspend up to 1x10⁶ cells in 100 µL of FACS buffer (PBS + 2% FBS).
-
Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Add the cocktail of primary antibodies (e.g., anti-Ly-6G, anti-CD11b) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
If using a non-fixable viability dye, add it now. If using a fixable dye, this step is typically done before antibody staining.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Be sure to include compensation controls and fluorescence minus one (FMO) controls to set gates accurately.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the live, single-cell gate).
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify neutrophils based on their specific markers (e.g., Ly-6G⁺/CD11b⁺).
-
Calculate the percentage and absolute number of neutrophils in the lung suspension for both Reparixin-treated and control groups.
-
Application 2: Analyzing Cancer Cell Proliferation and Stemness
Reparixin has demonstrated anti-tumor effects by inhibiting proliferation, migration, and the cancer stem cell (CSC) population in various cancers, including breast and thyroid cancer.[9][11] Flow cytometry can be used to analyze these effects through cell cycle analysis and quantification of CSC markers.
Quantitative Data Summary
| Study Focus | Cell Type | Treatment | Outcome | Result | Citation |
| Breast Cancer | HER-2-negative operable BC patients | Reparixin (1000 mg, 3x daily, 21 days) | ALDH⁺ CSCs | ≥20% decrease in 4 of 17 patients | [11] |
| Breast Cancer | HER-2-negative operable BC patients | Reparixin (1000 mg, 3x daily, 21 days) | CD24⁻/CD44⁺ CSCs | ≥20% decrease in 9 of 17 patients | [11] |
| Thyroid Cancer | 8505c, CAL62, SW1736 cells | Reparixin (30 µM) + IL-8 (100 ng/ml) | Cell Cycle Distribution | Reparixin counteracted IL-8-induced decrease in G1 and accumulation in S/G2/M phases | [9] |
Experimental Workflow: Cancer Stem Cell Analysis
Protocol: Quantifying Breast Cancer Stem Cell Markers
This protocol is based on a clinical trial analyzing CSCs in breast cancer biopsies.[11]
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Enzymes for cell detachment (e.g., TrypLE™) or tumor dissociation
-
ALDEFLUOR™ Kit for identifying ALDH⁺ cells
-
Fluorochrome-conjugated antibodies (e.g., FITC anti-human CD44, PE anti-human CD24)
-
Viability Dye
-
FACS Tubes and FACS Buffer
2. Procedure:
-
Cell Preparation and Treatment:
-
Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) under standard conditions.
-
Alternatively, prepare a single-cell suspension from fresh tumor biopsy tissue using a tumor dissociation kit.
-
Treat cells with a titration of Reparixin (e.g., 1-30 µM) or vehicle control for a specified duration (e.g., 48-72 hours).
-
-
Staining for ALDH Activity (ALDEFLUOR™ Assay):
-
Follow the manufacturer's protocol. Briefly, resuspend 1x10⁶ treated cells in ALDEFLUOR™ Assay Buffer containing the activated ALDH substrate.
-
Immediately transfer half of the cell suspension to a control tube containing the ALDH inhibitor, diethylaminobenzaldehyde (DEAB). This serves as the negative control for gating.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge cells and resuspend in ALDEFLUOR™ Assay Buffer.
-
-
Staining for Surface Markers (CD24/CD44):
-
If analyzing CD24/CD44, take a separate aliquot of 1x10⁶ treated cells.
-
Stain with a viability dye first, if required.
-
Add antibodies against CD44 and CD24. Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Note: If combining with the ALDH assay, surface marker staining is typically performed after the ALDH incubation step.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
For the ALDH assay, use the DEAB control tube to set the gate for the ALDH-bright (ALDH⁺) population.
-
-
Data Analysis:
-
Gate on live, single cells.
-
For the ALDH assay, quantify the percentage of ALDH⁺ cells in the Reparixin-treated sample compared to the vehicle control.
-
For surface markers, create a CD44 vs. CD24 plot. Identify and quantify the CD24⁻/CD44⁺ population.
-
Compare the percentage of CSCs between treated and untreated samples.
-
References
- 1. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining (Rac)-Reparixin with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Reparixin is a non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1/2). These receptors, activated by ligands such as Interleukin-8 (IL-8 or CXCL8), play a critical role in neutrophil recruitment and activation, as well as in the pathobiology of various inflammatory diseases and cancers. In oncology, the CXCL8/CXCR1/2 axis is implicated in promoting tumor growth, angiogenesis, metastasis, and resistance to therapy, partly by influencing the tumor microenvironment and the cancer stem cell (CSC) population. These characteristics make Reparixin a compelling candidate for combination therapies.
These application notes provide an overview of the rationale and existing evidence for combining Reparixin and its analogs (e.g., Ladarixin) with other therapeutic agents. Detailed protocols for key preclinical and translational experiments are provided to facilitate the investigation of novel Reparixin-based combination therapies.
Rationale for Combination Therapy
Combining Reparixin with other therapeutic agents is predicated on several synergistic mechanisms:
-
Sensitization to Chemotherapy: The CXCL8/CXCR1/2 axis is associated with chemoresistance. Reparixin can sensitize cancer cells to conventional chemotherapeutic agents by targeting CSCs and disrupting pro-survival signaling pathways.
-
Enhancement of Targeted Therapy: Reparixin can modulate the tumor microenvironment, which may enhance the efficacy of targeted agents by altering immune cell infiltration and reducing inflammation that contributes to tumor growth.
-
Potentiation of Immunotherapy: By inhibiting the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor microenvironment, Reparixin can enhance the anti-tumor activity of immune checkpoint inhibitors.
Preclinical and Clinical Evidence of Reparixin Combination Therapies
Several studies have investigated the combination of Reparixin or its analogs with various cancer therapies. The following tables summarize key quantitative findings from these studies.
Table 1: this compound in Combination with Chemotherapy
| Cancer Type | Combination Agent | Model System | Key Findings | Reference(s) |
| Thyroid Cancer | Docetaxel | Human thyroid cancer cell lines (8505c, CAL62) and xenograft mouse model | Synergistic reduction in cell viability in vitro. Combination significantly reduced tumor volume compared to single agents in vivo. | [1] |
| Thyroid Cancer | Doxorubicin | Human thyroid cancer cell lines (8505c, CAL62) | Reparixin sensitized chemoresistant cells to Doxorubicin, significantly reducing cell viability. | [1] |
| Metastatic Breast Cancer | Paclitaxel (B517696) | Phase Ib Clinical Trial (NCT02001974) | Combination was safe and tolerable. A 30% response rate was observed, with some durable responses. Recommended Phase II dose of Reparixin was 1200 mg t.i.d. | [2][3] |
| Metastatic Triple-Negative Breast Cancer | Paclitaxel | Phase II Clinical Trial (fRida, NCT02370238) | The primary endpoint of prolonged Progression-Free Survival (PFS) was not met. Median PFS was 5.5 months for the combination vs. 5.6 months for paclitaxel alone. |
Table 2: this compound Analogs in Combination with Targeted and Immunotherapies
| Cancer Type | Reparixin Analog | Combination Agent(s) | Model System | Key Findings | Reference(s) |
| Pancreatic Cancer | Ladarixin | Anti-PD-1 | Immunocompetent mouse models and patient-derived xenografts in humanized mice | Ladarixin reverted M2 macrophage polarization, reduced tumor burden, and increased the efficacy of anti-PD-1 immunotherapy. | [4] |
| Canine Osteosarcoma | Ladarixin | Losartan and Toceranib | Canine clinical trial | The three-drug combination was well-tolerated and showed potential in slowing tumor growth and stimulating tumor shrinkage in dogs with lung metastases. | [5] |
| Advanced NSCLC (KRAS G12C) | Ladarixin | Sotorasib | Phase I/II Clinical Trial (NCT05815173) | Ongoing trial to evaluate the safety and efficacy of the combination in patients with advanced KRAS G12C mutant NSCLC. | [6] |
| Endocrine-Resistant Breast Cancer | Reparixin | Palbociclib and Ribociclib (CDK4/6 inhibitors) | In vitro co-culture model | Combination of Reparixin with CDK4/6 inhibitors significantly inhibited cancer cell growth and migration more effectively than single agents. |
Signaling Pathways and Experimental Workflows
CXCR1/2 Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the binding of CXCL8 to its receptors, CXCR1 and CXCR2, and the point of inhibition by Reparixin.
Experimental Workflow for Evaluating Combination Therapies
This diagram outlines a general workflow for the preclinical evaluation of Reparixin in combination with another therapeutic agent.
Experimental Protocols
Cell Viability and Synergy Analysis
a. MTT Cell Viability Assay
This protocol is for assessing the effect of Reparixin, a partner drug, and their combination on the viability of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Partner therapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Reparixin and the partner drug in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include wells with vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b. Synergy Analysis using the Chou-Talalay Method
This method is used to quantitatively determine the nature of the interaction between Reparixin and the partner drug (synergism, additivity, or antagonism).
Procedure:
-
Perform the cell viability assay with a range of concentrations for each drug alone and in combination at a constant ratio (e.g., based on their IC50 values).
-
For each drug and the combination, determine the dose-effect relationship.
-
Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn) or the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of Reparixin combinations on the migratory capacity of cancer cells.
Materials:
-
Boyden chamber inserts (8 µm pore size) and 24-well plates
-
Serum-free culture medium
-
Complete culture medium (as chemoattractant)
-
This compound and partner drug
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Pre-treat cancer cells with Reparixin, the partner drug, or the combination for 24 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber insert into the well.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
Incubate for 12-24 hours at 37°C, 5% CO2.
-
Remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of Reparixin combination therapy in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and partner drug formulations for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Reparixin alone, Partner drug alone, Combination).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Cancer Stem Cell Analysis (ALDEFLUOR™ Assay)
This flow cytometry-based assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic of CSCs.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Treat cancer cells with Reparixin, the partner drug, or the combination for the desired duration.
-
Harvest and wash the cells.
-
Follow the manufacturer's protocol for the ALDEFLUOR™ assay. This typically involves:
-
Resuspending the cells in ALDEFLUOR™ Assay Buffer.
-
Adding the activated ALDEFLUOR™ reagent to the "test" sample.
-
Adding the DEAB inhibitor to the "control" sample (to establish the baseline fluorescence).
-
Incubating the cells at 37°C for 30-60 minutes.
-
-
Analyze the samples on a flow cytometer, using the DEAB control to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in each treatment group.
Immunohistochemistry (IHC) for CXCR1 in Tumor Tissue
This protocol is for detecting the expression of CXCR1 in paraffin-embedded tumor sections from in vivo studies.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against CXCR1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-CXCR1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
Western Blot for Phosphorylated FAK (p-FAK)
This protocol is for assessing the effect of Reparixin on the activation of FAK, a key downstream effector of CXCR1/2 signaling.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against p-FAK (Tyr397) and total FAK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL reagent.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the ratio of p-FAK to total FAK.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Imaging of (Rac)-Reparixin Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Reparixin is a potent, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors, and their primary ligand Interleukin-8 (IL-8 or CXCL8), play a critical role in the tumor microenvironment (TME).[4] The IL-8/CXCR1/2 axis is implicated in promoting tumor growth, angiogenesis, metastasis, and the recruitment of immunosuppressive immune cells, particularly neutrophils.[4][5] Furthermore, this signaling pathway is crucial for the survival and self-renewal of cancer stem cells (CSCs).[2][3][6] Consequently, targeting CXCR1/2 with Reparixin (B1680519) presents a promising therapeutic strategy to modulate the TME and inhibit cancer progression.
These application notes provide detailed protocols for utilizing in vivo imaging techniques to investigate and quantify the effects of this compound on key components of the tumor microenvironment, including neutrophil infiltration, tumor angiogenesis, and the cancer stem cell population.
Mechanism of Action of this compound in the Tumor Microenvironment
Reparixin functions by binding to an allosteric site on CXCR1 and CXCR2, preventing the conformational changes necessary for receptor activation by IL-8. This blockade disrupts downstream signaling pathways that are vital for tumor progression.
Quantitative Effects of this compound on the Tumor Microenvironment
The following tables summarize the quantitative effects of Reparixin treatment observed in various preclinical cancer models.
Table 1: Effect of Reparixin on Tumor Growth
| Cancer Model | Treatment Group | Change in Tumor Volume | Reference |
| Thyroid Cancer (8505c pBABE Xenograft) | Reparixin | ▼ 63.9% decrease vs. vehicle | [4][7] |
| Thyroid Cancer (8505c IL-8 Xenograft) | Reparixin | ▼ 47.9% decrease vs. vehicle | [4][7] |
| Gastric Cancer (MKN45 Xenograft) | Reparixin + 5-FU | Significantly decreased vs. either agent alone | [5] |
| Breast Cancer (Patient-Derived Xenograft) | Reparixin + Docetaxel | More effective than either agent alone | [8] |
| Colorectal Cancer (Xenograft) | Reparixin | Delayed tumor growth vs. PBS | [9] |
Table 2: Effect of Reparixin on Cancer Stem Cell (CSC) Populations
| Cancer Model | CSC Marker | Treatment Group | Change in CSC Population | Reference |
| Breast Cancer (Xenograft) | ALDH+ | Reparixin | ▼ Reduced population | [3] |
| Breast Cancer (Xenograft) | CD24-/CD44+ | Reparixin | ▼ Reduced population | [3] |
| Malignant Melanoma (Xenograft) | ALDH+ | CXCR1/2 Inhibition | ▼ Reduced percentage | [8] |
Table 3: Effect of Reparixin on Angiogenesis
| Cancer Model | Parameter | Treatment Group | Outcome | Reference |
| Thyroid Cancer (8505c IL-8 Xenograft) | Vessel Density (CD31 staining) | Reparixin | ▼ Decreased (not statistically significant) | [4][7] |
| Colorectal Cancer (Xenograft) | CD31 staining | Reparixin | ▼ Significant decrease | [9] |
Experimental Protocols for In Vivo Imaging
The following protocols provide a framework for investigating the effects of this compound on the tumor microenvironment using intravital microscopy. These protocols can be adapted for various tumor models and imaging systems.
Protocol 1: In Vivo Imaging of Neutrophil Infiltration
This protocol describes how to visualize and quantify the effect of Reparixin on neutrophil recruitment to the tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Tumor cells of interest
-
This compound
-
Vehicle control (e.g., PBS)
-
Fluorescently conjugated anti-Ly6G antibody (for neutrophil labeling)
-
Anesthetics
-
Surgical tools for dorsal skinfold chamber implantation
-
Intravital microscope (confocal or two-photon)
-
Image analysis software (e.g., ImageJ, Imaris)
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject tumor cells into the dorsal flank of the mice.
-
Allow tumors to reach a suitable size for imaging (e.g., 5-7 mm in diameter).
-
Implant a dorsal skinfold chamber to provide a window for imaging the tumor vasculature and microenvironment.[10]
-
-
Reparixin Administration:
-
Divide mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) for the desired duration before imaging.
-
-
In Vivo Labeling of Neutrophils:
-
Approximately 4-6 hours before imaging, intravenously inject a fluorescently conjugated anti-Ly6G antibody to label circulating neutrophils.[11]
-
-
Intravital Microscopy:
-
Anesthetize the mouse and secure it on the microscope stage.
-
Use a two-photon or confocal microscope to visualize the tumor through the dorsal skinfold chamber.
-
Acquire time-lapse images or videos to observe neutrophil trafficking, adhesion to blood vessels, and extravasation into the tumor tissue.
-
-
Image Analysis and Quantification:
-
Use image analysis software to quantify the number of infiltrated neutrophils per field of view.
-
Track individual neutrophils to analyze their motility (speed and directionality).
-
Assess neutrophil interactions with tumor cells and the vasculature.
-
Protocol 2: In Vivo Imaging of Tumor Angiogenesis and Vascular Permeability
This protocol details the methodology for assessing the impact of Reparixin on the formation and integrity of the tumor vasculature.
Materials:
-
Tumor-bearing mice with dorsal skinfold chambers
-
This compound and vehicle control
-
High-molecular-weight fluorescent dextran (e.g., FITC-dextran, 70 kDa or 2,000 kDa)
-
Anesthetics
-
Intravital microscope
-
Image analysis software
Procedure:
-
Tumor Model and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
In Vivo Vascular Imaging:
-
Anesthetize the mouse and position it on the microscope stage.
-
Intravenously inject high-molecular-weight fluorescent dextran to visualize the tumor vasculature.
-
-
Image Acquisition:
-
Image Analysis and Quantification:
-
Angiogenesis: Use image analysis software to measure vessel density, diameter, branching patterns, and tortuosity.
-
Vascular Permeability: Quantify the rate of fluorescent dextran leakage from the vessels into the surrounding tissue. This can be determined by measuring the change in fluorescence intensity in the extravascular space over time.[12][13]
-
Protocol 3: In Vivo Imaging of Cancer Stem Cell Dynamics
This protocol outlines a method to track the effects of Reparixin on the CSC population within a tumor.
Materials:
-
Tumor cell line amenable to genetic modification
-
Lentiviral or other vector system with a CSC-specific promoter (e.g., ALDH1A1) driving a fluorescent reporter (e.g., GFP, mCherry)
-
Immunocompromised mice
-
This compound and vehicle control
-
Intravital microscope
-
Image analysis software
Procedure:
-
Generation of a CSC Reporter Cell Line:
-
Tumor Model and Treatment:
-
Establish tumor xenografts using the CSC reporter cell line.
-
Administer this compound or vehicle control as described in Protocol 1.
-
-
Longitudinal In Vivo Imaging:
-
Perform intravital microscopy at multiple time points (e.g., weekly) to monitor changes in the fluorescent CSC population.
-
This longitudinal approach allows for the assessment of the long-term effects of Reparixin on CSC dynamics.
-
-
Image Analysis and Quantification:
-
Quantify the number and intensity of fluorescent CSCs within the tumor at each time point.
-
Analyze the spatial distribution of CSCs within the tumor microenvironment.
-
Compare the changes in the CSC population between the Reparixin-treated and control groups.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the multifaceted effects of this compound on the tumor microenvironment using advanced in vivo imaging techniques. By visualizing and quantifying the impact on neutrophil infiltration, angiogenesis, and cancer stem cells, these methods will facilitate a deeper understanding of Reparixin's therapeutic potential and aid in the development of more effective cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The CXCL8-CXCR1/2 Axis as a Therapeutic Target in Breast Cancer Stem-Like Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cancer Imaging by Intravital Microscopy: The Dorsal Window Chamber Model | Springer Nature Experiments [experiments.springernature.com]
- 11. Approaches for neutrophil imaging: an important step in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo molecular imaging of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying (Rac)-Reparixin in Spinal Cord Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the preclinical evaluation of (Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in the context of spinal cord injury (SCI). The following protocols and application notes are designed to guide researchers in assessing the therapeutic potential of this compound, from its anti-inflammatory and neuroprotective effects to its impact on functional recovery.
Introduction to this compound in Spinal Cord Injury
Spinal cord injury (SCI) elicits a complex secondary injury cascade characterized by a robust inflammatory response, which significantly contributes to tissue damage and functional deficits.[1][2] A key component of this inflammatory response is the infiltration of neutrophils and activation of microglia/macrophages, mediated by the chemokine receptors CXCR1 and CXCR2. This compound, by inhibiting these receptors, presents a promising therapeutic strategy to mitigate this secondary damage.[3] Preclinical studies have indicated that Reparixin can reduce inflammation, preserve white and gray matter, and improve functional outcomes in rodent models of SCI.[3]
The following sections outline detailed protocols for in vivo and in vitro studies to rigorously evaluate the efficacy of this compound.
In Vivo Experimental Design: Rodent Model of Spinal Cord Injury
The most clinically relevant animal models for SCI are contusion or compression injuries, as they mimic the most common causes of human SCI.[4][5] This protocol will focus on a thoracic contusion injury model in rats.
Animal Model and Injury Induction
Protocol: T10 Spinal Cord Contusion Injury in Rats
-
Animal Subjects: Adult female Sprague-Dawley or Wistar rats (225-250g) are commonly used.[6] Female rats are often preferred to avoid complications from urinary bladder management.
-
Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane (B1672236) or a combination of ketamine/xylazine. Shave and sterilize the surgical area over the thoracic spine.
-
Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord.[5]
-
Contusion Injury: Use a standardized impactor device (e.g., Infinite Horizon Impactor) to deliver a controlled contusion injury (e.g., 150 kdyn force) to the exposed spinal cord.[5] This ensures reproducibility.
-
Closure: Suture the muscle layers and close the skin incision.
-
Post-operative Care: Provide post-operative analgesia (e.g., buprenorphine) and manual bladder expression twice daily until bladder function returns. House animals in a temperature-controlled environment with easy access to food and water.
This compound Administration
Protocol: Drug Administration
-
Experimental Groups:
-
Administration Route and Timing:
-
Intraperitoneal (i.p.) Injection: Administer the first dose within 1 hour post-SCI, followed by daily injections for 7 consecutive days.[3]
-
Subcutaneous (s.c.) Infusion via Osmotic Pump: For continuous delivery and stable plasma concentrations, implant a subcutaneous osmotic pump (e.g., Alzet) to deliver Reparixin (e.g., 10 mg/kg/day) for 7 days.[3][7] This method may yield more consistent results.
-
-
Vehicle Control: Use a saline solution as the vehicle control.[6]
Functional Outcome Assessments
Protocol: Behavioral Testing
-
Locomotor Function (Basso, Beattie, Bresnahan - BBB Score):
-
Sensory Function (Von Frey Filaments):
-
Measure mechanical sensitivity by applying Von Frey filaments to the plantar surface of the hind paws.
-
-
Autonomic Function (Autonomic Dysreflexia):
-
At 4 weeks post-SCI, measure changes in mean arterial pressure in response to cutaneous or visceral stimulation to assess the development of autonomic dysreflexia.[6]
-
Histological and Molecular Analyses
Protocol: Tissue Processing and Analysis
-
Tissue Collection: At desired endpoints (e.g., 72 hours for acute inflammation, 28 days for chronic changes), perfuse the animals with saline followed by 4% paraformaldehyde.[9]
-
Histology:
-
Dissect the spinal cord segment centered on the injury site.
-
Process the tissue for paraffin (B1166041) or cryosectioning.
-
Staining:
-
-
Immunohistochemistry/Immunofluorescence:
-
Molecular Analysis:
In Vitro Experimental Design
In vitro models allow for the investigation of the direct effects of this compound on specific cell types and molecular pathways.[13]
Primary Cell Cultures
Protocol: Mixed Glial and Neuronal Cultures
-
Cell Isolation: Isolate microglia, astrocytes, and neurons from the spinal cords of embryonic or neonatal rodents.
-
Inflammatory Challenge: Stimulate the cultures with lipopolysaccharide (LPS) or a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to mimic the inflammatory environment of SCI.[14]
-
Treatment: Pre-treat or co-treat the cultures with varying concentrations of this compound.
-
Outcome Measures:
-
ELISA/qRT-PCR: Measure the expression of inflammatory mediators (TNF-α, IL-1β, IL-6, CXCL1, CXCL2) in the culture supernatant or cell lysates.[14]
-
Immunocytochemistry: Stain for cell-specific markers to assess morphology and activation states (e.g., Iba1 for microglia).
-
Neuronal Viability Assays: Use assays like MTT or LDH to quantify neuronal survival in co-cultures.
-
Organotypic Slice Cultures
Protocol: Spinal Cord Slice Culture Injury Model
-
Slice Preparation: Prepare organotypic spinal cord slices from postnatal rodents.[13]
-
Injury Induction: Create a transection or compression injury to the slice in vitro.[13]
-
Treatment: Add this compound to the culture medium.
-
Outcome Measures:
-
Axon Outgrowth: Label axons with neurofilament stains and quantify axonal sprouting and regeneration.
-
Cell Death: Use propidium (B1200493) iodide staining to visualize and quantify cell death in real-time.
-
Immunohistochemistry: Analyze changes in glial activation and neuronal populations within the slice.
-
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize potential quantitative data that can be generated from the described experiments, based on existing literature.
Table 1: Effect of this compound on Inflammatory Mediators (72h post-SCI)
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | CINC-1 (CXCL1) (pg/mg protein) | MPO Activity (U/mg protein) |
| Sham + Vehicle | Baseline | Baseline | Baseline | Baseline |
| SCI + Vehicle | Increased | Increased | Increased | Increased |
| SCI + Reparixin (7.5 mg/kg) | Reduced | Reduced | Reduced | Reduced |
| SCI + Reparixin (15 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data based on findings from Marsh et al., 2011 and Gorio et al., 2007.[6][3]
Table 2: Histological and Functional Outcomes with this compound (28 days post-SCI)
| Treatment Group | Lesion Volume (mm³) | White Matter Sparing (%) | Gray Matter Neuron Count | BBB Score |
| Sham + Vehicle | 0 | 100 | Baseline | 21 |
| SCI + Vehicle | High | Low | Low | ~8-10 |
| SCI + Reparixin (15 mg/kg) | Reduced | Increased | Increased | ~12-14 |
Data based on findings from Marsh et al., 2011 and Gorio et al., 2007.[6][3]
Visualizations: Signaling Pathways and Workflows
Caption: Inflammatory cascade after SCI and the target of this compound.
Caption: Overall experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound.
References
- 1. Inflammatory pathways in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An In Vivo Compression Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasci.com [datasci.com]
- 6. Inhibition of CXCR1 and CXCR2 chemokine receptors attenuates acute inflammation, preserves gray matter and diminishes autonomic dysreflexia after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Histologic characterization of acute spinal cord injury treated with intravenous methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revistas.usp.br [revistas.usp.br]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. transplantology.org [transplantology.org]
- 14. Frontiers | Pharmacological Blockade of Spinal CXCL3/CXCR2 Signaling by NVP CXCR2 20, a Selective CXCR2 Antagonist, Reduces Neuropathic Pain Following Peripheral Nerve Injury [frontiersin.org]
Application of (Rac)-Reparixin in Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in preclinical models of acute lung injury (ALI). The provided data, protocols, and pathway diagrams are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Reparixin in ALI.
Mechanism of Action
This compound functions as a potent antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are primarily expressed on neutrophils and are key mediators of neutrophil recruitment and activation during inflammatory responses, such as those observed in ALI.[3][4] The binding of chemokines, particularly CXCL8 (IL-8) in humans and its functional homologs (e.g., CXCL1/KC, CXCL2/MIP-2) in mice, to CXCR1/2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species and proteases, all of which contribute to lung tissue damage.[1][5] Reparixin allosterically binds to these receptors, preventing the conformational changes required for signal transduction without blocking ligand binding itself.[5][6] This inhibitory action effectively reduces the influx of neutrophils into the lung interstitium and alveolar spaces, thereby mitigating the inflammatory damage associated with ALI.[3][4][7]
References
- 1. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Reparixin used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Reparixin Treatment Protocol for Operable HER-2-Negative Breast Cancer: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Reparixin (B1680519) is an investigational small molecule inhibitor targeting the chemokine receptors CXCR1 and CXCR2. These receptors, and their primary ligand CXCL8 (Interleukin-8), are implicated in the survival, self-renewal, and chemoresistance of breast cancer stem cells (BCSCs).[1][2][3] In HER-2-negative breast cancer, the CXCL8/CXCR1/2 axis represents a promising therapeutic target to eliminate the BCSC population, which is thought to drive tumor initiation, metastasis, and recurrence.[3][4] Preclinical and clinical studies have explored the use of Reparixin, both as a single agent and in combination with chemotherapy, to target this pathway.[1][3]
These application notes provide a summary of clinical trial protocols for Reparixin in operable HER-2-negative breast cancer, along with detailed methodologies for key experimental procedures used to evaluate its efficacy.
Mechanism of Action
Reparixin is a non-competitive, allosteric inhibitor of CXCR1 and, to a lesser extent, CXCR2.[1][3][4] In the context of breast cancer, the binding of CXCL8 to CXCR1 on the surface of BCSCs activates downstream signaling pathways, including FAK and AKT, which promote cell survival and self-renewal.[3][4] By blocking this interaction, Reparixin is hypothesized to inhibit these survival signals, potentially leading to BCSC apoptosis and a reduction in the BCSC pool.[2] This mechanism may also sensitize cancer cells to the effects of conventional chemotherapy.[2]
Clinical Treatment Protocols
Reparixin has been evaluated in clinical trials for HER-2-negative breast cancer in both the metastatic and operable settings. The following tables summarize the treatment protocols from key studies.
Table 1: Window-of-Opportunity Trial (NCT01861054)[3][4]
| Parameter | Details |
| Study Design | Single-arm, monotherapy, multicenter trial |
| Patient Population | Females (≥18 years) with HER-2-negative operable breast cancer (tumor diameter ≥1 cm), not candidates for neoadjuvant therapy.[3][4] |
| Treatment Regimen | Reparixin 1000 mg oral tablets, three times daily (t.i.d.) |
| Treatment Duration | 21 consecutive days before surgery[3][4] |
| Primary Objectives | Evaluate the effects of Reparixin on Cancer Stem Cells (CSCs) in the primary tumor and assess safety and tolerability.[3][4] |
| Key Biomarkers | ALDH+ and CD24-/CD44+ CSC populations measured by flow cytometry and immunofluorescence.[3] |
Table 2: Phase Ib Trial in Metastatic Breast Cancer (NCT02001974)[1][5]
| Parameter | Details |
| Study Design | 3+3 dose-escalation, Phase Ib pilot study |
| Patient Population | Females (≥18 years) with HER-2-negative metastatic breast cancer (MBC) candidates for paclitaxel (B517696) therapy.[1] |
| Treatment Regimen | Dose-escalation of Reparixin in combination with a fixed dose of weekly paclitaxel. |
| Cycle Structure | 28-day cycle. |
| Paclitaxel Dosing | 80 mg/m² intravenously on Days 1, 8, and 15.[1] |
| Reparixin Dosing | Oral tablets three times daily (t.i.d.) on Days 1-21.[1] A 3-day run-in of Reparixin alone occurred in Cycle 1.[1] |
| Dose Cohorts | Cohort 1: 400 mg t.i.d., Cohort 2: 800 mg t.i.d., Cohort 3: 1200 mg t.i.d.[1] |
| Recommended Phase II Dose | 1200 mg orally t.i.d.[1] |
| Primary Objectives | Evaluate safety and pharmacokinetics of the combination therapy.[5] |
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the biological effects of Reparixin on breast cancer stem cells.
Protocol 1: Flow Cytometry for Breast Cancer Stem Cell Markers
This protocol is for the identification and quantification of BCSC populations (ALDH+ and CD44+/CD24-) from fresh tumor tissue or cell lines.
Materials:
-
Collagenase/Hyaluronidase enzyme mix
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Cell strainers (40-100 µm)
-
Red Blood Cell Lysis Buffer
-
ALDEFLUOR™ Assay Kit
-
Antibodies: Anti-CD44 (APC-conjugated), Anti-CD24 (PE-conjugated), corresponding isotype controls
-
7-Aminoactinomycin D (7-AAD) or other viability dye
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Tissue Dissociation (for solid tumors):
-
Mince fresh tumor tissue into small fragments (<1-2 mm).
-
Digest tissue in DMEM/F12 with Collagenase/Hyaluronidase and DNase I for 1-2 hours at 37°C with agitation.
-
Quench digestion with DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 100 µm and then a 40 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer, if necessary. Wash cells with PBS.
-
-
ALDH Activity Assay:
-
Perform the ALDEFLUOR™ assay according to the manufacturer's protocol.
-
Briefly, resuspend 1x10⁶ cells in ALDEFLUOR™ Assay Buffer.
-
Add the ALDEFLUOR™ reagent (BAAA) and mix immediately.
-
Transfer half of the cell suspension to a control tube containing the ALDH inhibitor, DEAB.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
-
Cell Surface Marker Staining:
-
Centrifuge the cells from the ALDH assay and resuspend the pellets in FACS buffer.
-
Add anti-CD44-APC, anti-CD24-PE, and isotype control antibodies to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer containing a viability dye (e.g., 7-AAD).
-
Acquire data on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-positive population. Use isotype controls to set gates for CD44 and CD24 positivity.
-
Analyze the percentage of viable cells that are ALDH+ and/or CD44+/CD24-.
-
Protocol 2: Mammosphere Formation Assay
This assay assesses the self-renewal capacity of BCSCs in vitro. Inhibition of mammosphere formation indicates an effect on BCSC function.
Materials:
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin
-
Penicillin/Streptomycin
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
Reparixin (or other inhibitor)
-
Trypsin-EDTA
-
Microscope with graticule
Procedure:
-
Primary Mammosphere Culture:
-
Prepare a single-cell suspension from a cell line or primary tumor tissue as described in Protocol 1.
-
Resuspend cells in complete Mammosphere Media (DMEM/F12 + B27, EGF, bFGF, Heparin, Pen/Strep).
-
Plate cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates.
-
Add Reparixin at desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C, 5% CO₂ for 5-10 days without disturbing the plates.
-
-
Quantification:
-
After the incubation period, count the number of mammospheres (spherical colonies >50-60 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100
-
-
Secondary Mammosphere Culture (Self-Renewal Assay):
-
Gently collect the primary mammospheres.
-
Centrifuge at a low speed (e.g., 150 x g) for 5 minutes.
-
Aspirate the supernatant and dissociate the spheres into single cells using Trypsin-EDTA, followed by gentle mechanical disruption (e.g., pipetting).
-
Wash and resuspend the cells in fresh Mammosphere Media.
-
Re-plate the cells at the same low density in ultra-low attachment plates and culture for another 5-10 days.
-
Count the secondary mammospheres and calculate the secondary MFE to assess self-renewal capacity.
-
Protocol 3: In Vivo Xenograft Model
This protocol describes the establishment of a breast cancer xenograft in immunodeficient mice to evaluate the in vivo efficacy of Reparixin.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
HER-2-negative breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Reparixin formulation for oral gavage or other administration route
-
Paclitaxel (for combination studies)
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Preparation and Implantation:
-
Harvest breast cancer cells during their exponential growth phase.
-
Resuspend a defined number of cells (e.g., 1x10⁶ to 5x10⁶) in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel to improve engraftment.
-
Anesthetize the mice. Inject the cell suspension orthotopically into the mammary fat pad.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) at regular intervals (e.g., 2-3 times per week).
-
-
Drug Administration:
-
Control Group: Administer the vehicle used for the Reparixin formulation (e.g., daily oral gavage).
-
Reparixin Group: Administer Reparixin at the predetermined dose and schedule (e.g., based on preclinical studies, administered every 12 hours).[1]
-
Combination Group (optional): Administer Reparixin as above, plus Paclitaxel via intraperitoneal or intravenous injection at its established dose and schedule.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for CXCR1 or flow cytometry for BCSC populations (as per Protocol 1).
-
Analyze tumor growth curves to determine the efficacy of the treatment(s).
-
Conclusion
Reparixin represents a targeted therapy aimed at the breast cancer stem cell population in HER-2-negative breast cancer. The protocols outlined here, derived from published clinical and preclinical studies, provide a framework for researchers to investigate the effects of CXCR1/2 inhibition. The clinical data suggest that Reparixin is safe and well-tolerated, and shows signs of biological activity against its intended target. Further research utilizing these methodologies will be crucial in fully elucidating the therapeutic potential of Reparixin in this patient population.
References
- 1. Frontiers | The CXCL8-CXCR1/2 Axis as a Therapeutic Target in Breast Cancer Stem-Like Cells [frontiersin.org]
- 2. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (Rac)-Reparixin solubility issues in PBS
Technical Support Center: (Rac)-Reparixin
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as Repertaxin, is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It is widely used in research to study inflammatory responses and has potential therapeutic applications.[4][5][6] Its key chemical properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃S[1][4][7] |
| Molecular Weight | 283.39 g/mol [1][2][4] |
| Appearance | Crystalline solid[8] |
| CAS Number | 266359-83-5[1][7] |
Q2: Why is my this compound not dissolving directly in PBS?
This compound is a hydrophobic molecule and is classified as insoluble or sparingly soluble in water and aqueous buffers like PBS.[1][2][3][8] Direct dissolution in PBS will likely result in a suspension or failure to dissolve. One manufacturer specifies the solubility in PBS (pH 7.2) to be approximately 0.2 mg/mL.[7][8]
Q3: What is the recommended method for preparing a working solution of this compound in PBS?
The standard and recommended method is to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution. This stock solution is then diluted into PBS to the final desired concentration.[8][9] This "co-solvent" technique is essential for achieving a homogenous working solution.
Q4: Which organic solvents are recommended for the initial stock solution?
This compound exhibits good solubility in several common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended solvent for preparing stock solutions.[1][2]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
|---|---|
| DMSO | ≥14.15 mg/mL[1], ~15 mg/mL[8], up to 100 mg/mL[2][3] |
| Ethanol | ≥47.3 mg/mL[1], ~25 mg/mL[8], up to 57 mg/mL[2] |
| Dimethylformamide (DMF) | ~10 mg/mL[7][8] |
| PBS (pH 7.2) | ~0.2 mg/mL[7][8] |
Note: Solubility values can vary slightly between suppliers and batches. It is always recommended to test solubility on a small scale first.
Q5: I dissolved Reparixin in DMSO, but it precipitated when I diluted it into PBS. What went wrong?
Precipitation upon dilution into an aqueous buffer is a common issue and typically occurs when the final concentration of the compound exceeds its solubility limit in the final PBS/co-solvent mixture.[10][11] The low percentage of the organic solvent in the final solution may not be sufficient to keep the hydrophobic compound dissolved.
Q6: How can I prevent my compound from precipitating out of the PBS solution?
To avoid precipitation, consider the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your PBS solution.
-
Check Co-solvent Percentage: Ensure the final percentage of the organic solvent (e.g., DMSO) is as low as possible to avoid off-target effects, but high enough to maintain solubility. For many cell-based assays, the final DMSO concentration should be kept below 0.5% or even 0.1%.
-
Use Sonication: After diluting the stock solution into PBS, use an ultrasonic water bath for 10-15 minutes to help disperse the compound and break up any microscopic precipitates.[1][10]
-
Gentle Warming: If the compound is thermally stable, you can gently warm the solution to 37°C to aid dissolution.[1][11] However, allow the solution to return to your experimental temperature to check for any precipitation upon cooling.[11]
-
Prepare Fresh Solutions: Aqueous solutions of Reparixin are not recommended for long-term storage.[8] Prepare the final working solution fresh from your frozen organic stock solution immediately before each experiment.[10]
Q7: How should I store this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (≥ 4 years).[8]
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] A stock solution in DMSO can be stable for at least one month at -20°C or one year at -80°C.[2]
-
Aqueous Working Solutions: It is strongly recommended to prepare these solutions fresh for each experiment. Storing aqueous solutions for more than one day is not advised.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in PBS
This protocol uses the recommended co-solvent method to prepare a final working solution of this compound in PBS.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
Procedure:
Part A: Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Calculate Mass: Based on the molecular weight of this compound (283.39 g/mol ), calculate the mass required for your desired volume and concentration.
-
Example: For 1 mL of a 10 mM stock solution, you need: 0.01 mol/L * 0.001 L * 283.39 g/mol = 0.00283 g = 2.83 mg.
-
-
Dissolution: Weigh out the calculated amount of this compound powder and place it in a sterile vial. Add the desired volume of high-purity DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure all solid has dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Part B: Preparing the Final Working Solution (e.g., 10 µM in PBS)
-
Thaw Stock: Thaw one aliquot of your concentrated DMSO stock solution.
-
Dilution: Perform a serial dilution. To minimize precipitation, add the DMSO stock solution to the PBS buffer while vortexing the buffer. Do not add the PBS to the concentrated DMSO stock.
-
Example: To make 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of sterile PBS.
-
-
Final Mixing: Vortex the final working solution gently to ensure it is homogenous.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues with this compound in PBS.
Caption: A workflow diagram for troubleshooting this compound solubility issues.
This compound Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2, which are G-protein coupled receptors (GPCRs).
Caption: Mechanism of this compound as an allosteric inhibitor of CXCR1/2.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reparixin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (Rac)-Reparixin Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-Reparixin in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It functions by binding to a site on the receptor distinct from the ligand-binding site, which prevents the receptor's activation and downstream signaling even when the natural ligand (like IL-8 or CXCL8) is bound.[4][5] This inhibition blocks key cellular responses such as neutrophil migration, degranulation, and inflammatory cascades.[3][4][6] Reparixin (B1680519) exhibits a significantly higher potency for CXCR1 over CXCR2.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations of 100 mg/mL (352.87 mM) and in ethanol (B145695) at 57 mg/mL.[4] It is insoluble in water.[2][4] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[4][7] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[4][7] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] When preparing solutions, using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[4] For in vivo applications, a common vehicle involves a mixture of DMSO, PEG300, Tween80, and ddH2O, or a suspension in corn oil.[4]
Q3: What are the typical effective concentrations for in vitro and in vivo experiments?
A3: The effective concentration of this compound varies significantly depending on the experimental system.
-
In vitro: Concentrations typically range from 1 nM to 1 µM. For example, it inhibits CXCL8-induced human polymorphonuclear neutrophil (PMN) migration with an IC50 of 1 nM.[4][6] In studies involving cancer cell lines like AGS and MDA-MB-231, concentrations of 100 nM to 0.1 µM have been used.[1] For experiments with HUVECs, a concentration of 1 µM has been applied.[4]
-
In vivo: Dosing in animal models has ranged from 3 mg/kg to 30 mg/kg.[2][6] For instance, in a rat model of liver ischemia-reperfusion injury, 15 mg/kg was effective in reducing PMN recruitment.[6] In mouse models of acute lung injury, 15 µg/g (15 mg/kg) reduced neutrophil recruitment by approximately 50%.[8] In clinical trials for metastatic breast cancer, oral doses of 400 mg, 800 mg, and 1200 mg three times daily have been evaluated.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | Poor solubility in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and does not affect cell viability. Prepare a high-concentration stock solution in an appropriate solvent and then dilute it stepwise into the medium. Gentle warming to 37°C and vortexing can aid in dissolution.[6] |
| Inconsistent or no biological effect observed. | 1. Suboptimal concentration: The concentration used may be too low for the specific cell type or experimental conditions. 2. Degradation of the compound: Improper storage or handling of the stock solution. 3. Low receptor expression: The target cells may not express sufficient levels of CXCR1/CXCR2. | 1. Perform a dose-response experiment to determine the optimal concentration for your system. Start with a broad range of concentrations based on published data (see Data Presentation section). 2. Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4] 3. Confirm CXCR1 and CXCR2 expression in your target cells using techniques like flow cytometry, Western blot, or qPCR. |
| Cell toxicity or off-target effects. | 1. High concentration of this compound. 2. Solvent toxicity. | 1. Determine the cytotoxic concentration of this compound for your cells using a viability assay (e.g., MTT, trypan blue exclusion). Use concentrations well below the toxic level. 2. Include a vehicle control in your experiments to assess the effect of the solvent alone. Ensure the final solvent concentration is minimal and consistent across all experimental groups. |
| Difficulty in achieving desired plasma concentrations in vivo. | Poor bioavailability or rapid metabolism. | The formulation and route of administration can significantly impact in vivo efficacy. For subcutaneous or intravenous administration, specific formulations may be required to improve solubility and stability.[4][5] For oral administration, consider the formulation and dosing schedule used in clinical trials.[9][10] It is advisable to perform pharmacokinetic studies to determine the plasma concentration of Reparixin.[5] |
Data Presentation
In Vitro Efficacy of this compound
| Target | Assay | Cell Type/System | IC50 / Effective Concentration | Reference |
| CXCR1 | Inhibition of CXCL8-induced biological activities | Human PMNs | 1 nM | [1][4][11] |
| CXCR2 | Inhibition of CXCL1-induced biological activities | Human PMNs | 100 - 400 nM | [1][4][6][11] |
| CXCR1 wt | Inhibition of CXCL8-induced activity | L1.2 transfected cells | 5.6 nM | [1][2] |
| CXCR1 Ile43Val | Inhibition of CXCL8-induced activity | L1.2 transfected cells | 80 nM | [1][2] |
| Cell Migration | Transwell assay | AGS cells | 100 nM | [1] |
| Cell Migration | Oris Cell migration kit | MDA-MB-231 cells | 0.1 µM | [1] |
| Gene Expression | Real-time PCR | HUVECs | 1 µM | [4] |
In Vivo Dosing of this compound
| Animal Model | Condition | Dosing Regimen | Route | Observed Effect | Reference |
| Rat | Liver Ischemia-Reperfusion | 15 mg/kg | i.v. & s.c. | 90% inhibition of PMN recruitment | [6] |
| Mouse | Acute Lung Injury (LPS-induced) | 15 µg/g (15 mg/kg) | Not specified | ~50% reduction in neutrophil recruitment | [8] |
| Mouse | Middle Cerebral Artery Occlusion | 30 mg/kg | s.c. | Reduced IL-1β levels in the brain | [2] |
| Rat (SHR) | Hypertension | 5 mg/kg daily for 3 weeks | s.c. | Decreased systolic blood pressure | [1][2] |
| Mouse (Gata1low) | Myelofibrosis | 7.5 mg/h/kg (continuous infusion via osmotic pump) | s.c. | Altered development of myelofibrosis | [5] |
| Human | Metastatic Breast Cancer | 400, 800, 1200 mg t.i.d. | Oral | Well-tolerated, reached pharmacologically active plasma concentrations | [9] |
| Human | Operable HER-2-negative Breast Cancer | 1000 mg t.i.d. for 21 days | Oral | Good safety profile, reduction in cancer stem cells | [10][12] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination for Inhibition of Chemotaxis
This protocol outlines a general method for determining the optimal concentration of this compound to inhibit chemokine-induced cell migration in vitro using a transwell assay.
-
Cell Preparation:
-
Culture your cells of interest (e.g., neutrophils, cancer cells) to 70-80% confluency.
-
On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Create a series of dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Prepare the chemoattractant (e.g., CXCL8 for CXCR1/2) at a predetermined optimal concentration in serum-free medium.
-
-
Chemotaxis Assay:
-
Add the chemoattractant solution to the lower chamber of the transwell plate.
-
In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[4]
-
Add the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or DAPI).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of CXCR1/2 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
Potential off-target effects of (Rac)-Reparixin in cellular assays
Welcome to the technical support center for (Rac)-Reparixin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] It binds to a site on the receptor distinct from the ligand-binding site, preventing receptor activation and downstream signaling without blocking the binding of chemokine ligands like CXCL8 (IL-8).[4] This allosteric modulation locks the receptor in an inactive conformation.
Q2: What is the selectivity of this compound for CXCR1 versus CXCR2?
A2: this compound exhibits significantly higher potency for CXCR1 compared to CXCR2. The IC50 for inhibiting CXCR1-mediated activity is approximately 1 nM, while for CXCR2 it is around 400 nM, indicating a roughly 400-fold selectivity for CXCR1.[1]
Q3: What are the recommended working concentrations for this compound in cellular assays?
A3: The optimal concentration of this compound depends on the cell type and the specific assay. For inhibiting CXCL8-induced chemotaxis in human polymorphonuclear cells (PMNs), IC50 values are in the low nanomolar range (around 1 nM for CXCR1-mediated effects).[5] However, in studies involving cancer cell lines, concentrations up to 30 µM have been used to observe effects on viability, proliferation, and stemness.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound known to have off-target effects?
A4: While this compound is reported to be a specific inhibitor of CXCR1/2, potential off-target effects, particularly at higher concentrations, should be considered. Some studies suggest a possible interplay with other signaling pathways. For instance, in vivo studies have shown that Reparixin (B1680519) treatment can lead to reduced levels of TGF-β1 and decreased expression of the angiotensin II subtype 1 receptor (AT1R).[7][8][9][10] However, comprehensive off-target screening data against a broad panel of kinases or other GPCRs is not extensively published. Researchers should include appropriate controls to validate that the observed effects are mediated through CXCR1/2.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of cell migration observed | 1. Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of Reparixin for your cell type and chemoattractant. |
| 2. Cell type does not primarily use CXCR1/2 for migration. | Confirm the expression of CXCR1 and CXCR2 on your cells of interest using techniques like flow cytometry or qPCR. Consider that other chemokine receptors may be involved in migration.[11] | |
| 3. Inactive Reparixin. | Ensure proper storage of the Reparixin stock solution. Prepare fresh dilutions for each experiment. | |
| 4. Issues with the migration assay setup. | Optimize the chemoattractant concentration and incubation time. Ensure the pore size of the transwell insert is appropriate for your cells.[11][12][13] | |
| Unexpected decrease in cell viability | 1. High concentration of Reparixin. | At higher concentrations (e.g., in the micromolar range), Reparixin has been shown to have cytotoxic effects on some cancer cell lines.[6] Determine the cytotoxic threshold for your cells with a viability assay. |
| 2. High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is not toxic to your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration. | |
| 3. Off-target effects. | At high concentrations, the possibility of off-target effects increases. Try to use the lowest effective concentration that inhibits CXCR1/2 signaling. | |
| Variability between replicate wells | 1. Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting.[14] |
| 2. Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| 3. Edge effects on microplates. | To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.[14] | |
| Observed effect is not reversible | 1. Allosteric mechanism of inhibition. | As a non-competitive allosteric inhibitor, the effects of Reparixin may not be easily reversed by washing out the compound, as it does not compete with the natural ligand. |
| 2. Long-term cellular changes. | Prolonged treatment with Reparixin may induce downstream changes in gene expression or protein levels that are not immediately reversible. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Species | Value | Reference |
| CXCR1 | IC50 | Human | 1 nM | [5] |
| CXCR2 (in response to CXCL1) | IC50 | Human | 400 nM | [5] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a common method for assessing the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
This compound
-
Human Neutrophils (isolated from fresh human blood)
-
Chemoattractant (e.g., human recombinant CXCL8)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
-
Cell staining dye (e.g., Calcein-AM)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the plate.
-
Place the Transwell inserts into the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
Cell Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.
-
Lysing the cells and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase).
-
Directly counting the cells under a microscope after fixation and staining.
-
-
Protocol 2: Calcium Mobilization Assay
This protocol details the steps to determine the inhibitory potency of this compound by measuring its ability to block agonist-induced calcium mobilization in cells expressing CXCR1 or CXCR2.
Materials:
-
This compound
-
Host cell line expressing CXCR1 or CXCR2 (e.g., CHO or HEK293 cells)
-
Culture Medium (e.g., DMEM/F-12 with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
CXCR1/2 Agonist (e.g., CXCL8)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader capable of kinetic fluorescence reading.
Procedure:
-
Cell Plating: The day before the assay, seed the CXCR1/2-expressing cells into the microplates at an appropriate density to form a confluent monolayer.
-
Dye Loading:
-
On the day of the assay, remove the culture medium.
-
Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the CXCR1/2 agonist (e.g., CXCL8) to all wells simultaneously using the instrument's automated liquid handling.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium peak. Calculate IC50 values from the dose-response curves.
Visualizations
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cellular assays with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reparixin, an Inhibitor of CXCR1 and CXCR2 Receptor Activation, Attenuates Blood Pressure and Hypertension-Related Mediators Expression in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 10. Reparixin, an inhibitor of CXCR1 and CXCR2 receptor activation, attenuates blood pressure and hypertension-related mediators expression in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Stability of (Rac)-Reparixin in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (Rac)-Reparixin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on information from various suppliers.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | Up to 1-2 years[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[2] Use fresh, anhydrous solvents. |
| -20°C | Up to 1 year[2] | Prone to faster degradation than at -80°C. |
Q2: What are the appropriate solvents for dissolving this compound?
A2: this compound exhibits solubility in various organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Concentration | Notes |
| DMSO | ≥14.15 mg/mL (≥49.9 mM)[3] | Sonication may be required to achieve higher concentrations.[1] Use of moisture-absorbing DMSO can reduce solubility.[4] |
| Ethanol | ≥47.3 mg/mL (≥166.9 mM)[3] | A suitable alternative to DMSO for certain applications. |
For in vivo studies, co-solvents are often necessary to prepare a suitable formulation. A common formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
In this vehicle, a concentration of 2 mg/mL (7.06 mM) can be achieved, though sonication is recommended.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results.
-
Preparation:
-
Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use anhydrous grade solvents (e.g., DMSO, ethanol) to prepare the initial stock solution.
-
To aid dissolution, especially at higher concentrations, warming the tube to 37°C for 10 minutes and/or sonicating in an ultrasonic bath is recommended.[3]
-
-
Storage:
-
Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.[2]
-
Store aliquots at -80°C for long-term stability (up to 1-2 years).[1][2] For shorter periods, -20°C is acceptable (up to 1 year).[2]
-
Solutions for in vivo experiments should be prepared fresh on the day of use for optimal results.[2]
-
Q4: What is the known mechanism of action of this compound?
A4: this compound is a potent and specific non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[3] By binding to an allosteric site, it prevents the intracellular signaling pathways from being activated by chemokines like CXCL8 (IL-8), without blocking the ligand from binding to the receptor.[4] This inhibition of CXCR1/2 signaling disrupts the downstream inflammatory responses, including neutrophil recruitment and activation.
Figure 1: Simplified signaling pathway of CXCR1/2 and the inhibitory action of this compound.
Troubleshooting Guides
This section addresses common problems that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Ensure stock solutions are stored at -80°C in single-use aliquots to prevent freeze-thaw cycles.[2] 2. Prepare fresh dilutions from a new aliquot for each experiment. 3. If possible, verify the concentration and purity of the stock solution using HPLC. |
| Precipitation in culture media | 1. Visually inspect the media for any precipitate after adding the Reparixin solution. 2. Reduce the final concentration of Reparixin in the assay. 3. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions, as high solvent concentrations can affect compound solubility and cell health.[5][6] |
| Interaction with media components | 1. Be aware that components in serum or culture media can sometimes interact with and reduce the effective concentration of small molecules. 2. Consider running control experiments in serum-free media if the assay allows. |
Issue 2: Variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent solution preparation | 1. Standardize the protocol for preparing working solutions, including the solvent used, final concentration, and mixing procedure (e.g., vortexing, sonication). 2. Ensure the compound is fully dissolved before adding it to the experimental system. |
| Solvent effects | 1. Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including vehicle controls. Even small variations in solvent concentration can impact cellular responses.[6] 2. Be mindful that DMSO can have biological effects on its own and may influence the experimental outcome.[7] |
| Pipetting errors | 1. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to your experimental setup. |
Issue 3: Suspected degradation of this compound during an experiment.
| Stress Condition | Potential Degradation Pathway | Mitigation Strategies |
| Acidic or Basic pH | Hydrolysis of the sulfonamide or amide bond. | Maintain a stable pH in your experimental buffer system. Be cautious when using highly acidic or basic solutions. |
| Oxidative conditions | Oxidation of the sulfur atom in the sulfonamide group. | Avoid introducing strong oxidizing agents into your experimental setup. Use fresh, high-purity solvents and reagents. |
| Light exposure | Phenylpropanoic acid derivatives can be susceptible to photodegradation.[8] | Protect solutions containing Reparixin from direct light, especially UV light, by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
For researchers wishing to conduct their own stability studies on this compound, the following are generalized protocols for forced degradation studies.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent this compound peak from any potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Studies
These studies intentionally expose this compound to harsh conditions to generate potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 4 hours).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative peak areas of any degradation products.
-
If coupled with a mass spectrometer (LC-MS), use the MS data to propose structures for the major degradation products.
-
Figure 2: General experimental workflow for forced degradation studies of this compound.
References
- 1. Reparixin | CXCR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling for Stereoisomer Effects of Reparixin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reparixin. The focus of this guide is to address potential issues related to its stereoisomers and provide protocols to ensure the specificity of experimental results.
Understanding the Stereochemistry of Reparixin
Reparixin is a chiral molecule, and the commercially available and clinically studied form is the (R)-enantiomer, with the chemical name (αR)-α-methyl-4-(2-methylpropyl)-N-(methylsulfonyl)-benzeneacetamide. While the (R)-enantiomer is the active compound, the biological activity of the (S)-enantiomer is not well-documented in publicly available literature. Therefore, it is crucial to control for potential stereoisomeric effects in your experiments, either by ensuring the enantiomeric purity of your (R)-Reparixin or by separating and testing both enantiomers if you are synthesizing the compound or using a source with unknown purity.
Quantitative Data: (R)-Reparixin Activity
The following table summarizes the reported inhibitory concentrations (IC50) of (R)-Reparixin on its primary targets, the chemokine receptors CXCR1 and CXCR2.
| Target | Ligand | Assay | IC50 (nM) |
| Human CXCR1 | CXCL8 (IL-8) | Polymorphonuclear (PMN) cell migration | 1[1][2][3] |
| Human CXCR2 | CXCL1 | PMN cell migration | 400[1] |
| Human CXCR2 | CXCL8 (IL-8) | Chemotaxis | 100[2][3] |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues researchers may encounter when working with Reparixin, with a focus on its stereochemistry.
Question: My experimental results with Reparixin are inconsistent or show lower potency than expected. What could be the cause?
Answer: Inconsistent or lower-than-expected potency can arise from several factors. One critical aspect to consider is the stereoisomeric purity of your Reparixin sample. If your sample contains a significant amount of the less active or inactive (S)-enantiomer, the overall efficacy will be reduced.
Troubleshooting Steps:
-
Verify the Source and Purity of Reparixin: Confirm with your supplier that the product is the (R)-enantiomer and request a certificate of analysis that includes enantiomeric purity data.
-
Perform Chiral HPLC Analysis: If you are unsure about the purity or have synthesized Reparixin in-house, it is highly recommended to perform chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric ratio. A detailed protocol is provided below.
-
Use a Freshly Prepared Stock Solution: Reparixin is typically dissolved in DMSO for in vitro studies.[2] Ensure you are using a fresh stock solution, as repeated freeze-thaw cycles could potentially degrade the compound.
Question: How can I be sure that the observed effects in my experiment are due to the (R)-enantiomer of Reparixin?
Answer: The most rigorous way to confirm that the biological effects are specific to the (R)-enantiomer is to perform a comparative study with the (S)-enantiomer. If the (S)-enantiomer is not available, you must at least ensure the high enantiomeric purity of your (R)-Reparixin.
Experimental Approach:
-
Separate the Enantiomers: If you have a racemic mixture, use chiral HPLC to separate the (R)- and (S)-enantiomers.
-
Conduct Parallel Experiments: Test both enantiomers in parallel in your biological assays (e.g., chemotaxis, calcium mobilization, or receptor binding assays).
-
Compare Potency: If the (R)-enantiomer shows significantly higher potency than the (S)-enantiomer, you can confidently attribute the observed effects to the specific stereoisomer.
Question: Are there any known differences in the mechanism of action between Reparixin stereoisomers?
Answer: Currently, there is no published data detailing the mechanism of action of the (S)-enantiomer of Reparixin. The known mechanism of allosteric inhibition of CXCR1 and CXCR2 is based on studies with the (R)-enantiomer. It is plausible that the (S)-enantiomer may have a different binding affinity or may not bind to the allosteric site on the receptors at all. To investigate this, you would need to perform binding and functional assays with the purified (S)-enantiomer.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Reparixin Enantiomers
This protocol provides a general methodology for the separation of (R)- and (S)-Reparixin using chiral HPLC. The exact conditions may need to be optimized for your specific column and HPLC system.
Materials:
-
Reparixin sample (racemic mixture or sample of unknown purity)
-
HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based column like Chiralpak® IA, IB, or IC)
-
HPLC system with a UV detector
Method:
-
Sample Preparation: Dissolve the Reparixin sample in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point could be a 90:10 (v/v) mixture of hexane:isopropanol.
-
HPLC Conditions:
-
Column: Chiralpak® IA (or similar)
-
Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the Reparixin sample onto the column.
-
Monitor the chromatogram for the separation of two peaks corresponding to the (R)- and (S)-enantiomers.
-
The retention times of the two enantiomers will differ. To identify which peak corresponds to which enantiomer, you will need to inject a standard of pure (R)-Reparixin.
-
-
Quantification: The relative area of each peak can be used to determine the enantiomeric excess (% ee) of your sample.
Protocol 2: In Vitro Chemotaxis Assay to Compare Enantiomer Activity
This protocol describes a method to compare the inhibitory activity of (R)-Reparixin and (S)-Reparixin on neutrophil chemotaxis induced by CXCL8.
Materials:
-
Purified human neutrophils
-
(R)-Reparixin and (S)-Reparixin
-
Recombinant human CXCL8 (IL-8)
-
Chemotaxis chamber (e.g., Boyden chamber with a 3 µm pore size polycarbonate membrane)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
Method:
-
Cell Preparation: Isolate human neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the cells in assay buffer at a concentration of 2 x 10^6 cells/mL. Check cell viability using Trypan Blue.
-
Compound Preparation: Prepare a range of concentrations of (R)-Reparixin and (S)-Reparixin in assay buffer containing a small amount of DMSO (final DMSO concentration should be <0.1%).
-
Chemotaxis Assay:
-
Add CXCL8 (e.g., at its EC50 concentration, typically around 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of (R)-Reparixin, (S)-Reparixin, or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper wells of the chamber, separated from the lower wells by the filter membrane.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Analysis:
-
After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the Reparixin enantiomers compared to the vehicle control.
-
-
Data Interpretation: Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value for each enantiomer. A significantly lower IC50 for (R)-Reparixin will confirm its stereospecific activity.
Visualizations
Signaling Pathway of Reparixin Inhibition
Caption: Allosteric inhibition of CXCR1/2 by (R)-Reparixin.
Experimental Workflow for Stereoisomer Control
Caption: Workflow for controlling Reparixin stereoisomer effects.
References
Technical Support Center: Overcoming (Rac)-Reparixin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Reparixin. The information is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4] By binding to these receptors, it locks them in an inactive conformation, which in turn inhibits the downstream signaling pathways activated by their primary ligand, interleukin-8 (IL-8 or CXCL8).[1][4] This action is particularly effective against cancer stem cells (CSCs), which often overexpress CXCR1 and are implicated in therapy resistance, tumor recurrence, and metastasis.[1][2][5][6] Reparixin's inhibition of the IL-8/CXCR1/2 axis can lead to CSC apoptosis and may enhance the cytotoxic effects of other chemotherapeutic agents.[2][7]
Q2: My cancer cell line shows limited response to Reparixin (B1680519) monotherapy. What are the potential reasons for this resistance?
A2: Resistance to Reparixin as a single agent can arise from several factors:
-
Low CXCR1/CXCR2 Expression: The efficacy of Reparixin is dependent on the expression levels of its targets, CXCR1 and CXCR2.[7] Cell lines with inherently low or absent expression of these receptors will exhibit a poor response.
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of CXCR1/2 signaling.[8]
-
Tumor Microenvironment Influence: Other factors within the tumor microenvironment, apart from CXCL8, may promote cancer cell survival and proliferation, thus diminishing the effect of Reparixin.[8]
-
Drug Efflux Pumps: While not explicitly documented for Reparixin, overexpression of multidrug resistance pumps like P-glycoprotein is a common mechanism of resistance to anti-cancer drugs.
Q3: How can I overcome resistance to Reparixin in my experiments?
A3: The most effective strategy to overcome resistance is to use Reparixin in combination with other anti-cancer agents.[9][10] This approach can create a synergistic effect, where Reparixin sensitizes the cancer cells to the cytotoxic effects of the partner drug.[7]
-
Combination with Chemotherapy: Reparixin has been shown to enhance the efficacy of conventional chemotherapeutic agents such as paclitaxel (B517696), docetaxel, doxorubicin, and 5-fluorouracil (B62378).[1][7][11] This is often because chemotherapy can induce the expansion of the CSC population, which is then targeted by Reparixin.
-
Combination with Targeted Therapies: Combining Reparixin with targeted therapies, such as CDK4/6 inhibitors (e.g., Palbociclib and Ribociclib) in endocrine-resistant breast cancer, has been shown to significantly inhibit cancer cell growth and migration.[12]
-
Combination with Immunotherapy: By inhibiting the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor microenvironment, Reparixin can potentially enhance the efficacy of immunotherapies.[8]
Q4: What is the role of Cancer Stem Cells (CSCs) in Reparixin resistance and how can they be targeted?
A4: Cancer Stem Cells are a subpopulation of tumor cells believed to be responsible for treatment resistance and metastasis.[1][5][6] They often overexpress CXCR1, making them a key target for Reparixin.[1][6] Resistance to conventional chemotherapy can be associated with an increase in the CSC population.[7] Reparixin can overcome this by specifically targeting and reducing the CSC population, thereby sensitizing the tumor to chemotherapy.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell viability despite Reparixin treatment. | 1. Low CXCR1/CXCR2 expression in the cancer cell line. 2. Suboptimal concentration of Reparixin. 3. Activation of alternative survival pathways. | 1. Verify CXCR1 and CXCR2 expression using RT-PCR or flow cytometry. Select a cell line with known high expression for positive control. 2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 3. Investigate downstream signaling pathways (e.g., Akt, FAK) for compensatory activation. Consider combination therapy. |
| Inconsistent results in cell migration/invasion assays. | 1. Variability in wound creation for scratch assays. 2. Inconsistent cell seeding density in transwell assays. 3. Degradation of Reparixin in the culture medium. | 1. Use a standardized tool for creating scratches to ensure consistency. 2. Ensure a single-cell suspension and accurate cell counting before seeding. 3. Prepare fresh Reparixin solutions for each experiment and replenish the medium at appropriate intervals. |
| No synergistic effect observed with combination therapy. | 1. Inappropriate drug ratio or scheduling. 2. The partner drug does not induce a dependency on the CXCR1/2 pathway. 3. The chosen cell line has intrinsic resistance to the partner drug. | 1. Perform a synergy analysis (e.g., Chou-Talalay method) to determine the optimal ratio and schedule (sequential vs. concurrent). 2. Choose a combination where the partner drug is known to increase the CSC population or upregulate CXCR1/2 ligands. 3. Confirm the sensitivity of your cell line to the partner drug alone before attempting combination studies. |
| Difficulty in detecting a reduction in Cancer Stem Cell (CSC) markers. | 1. Low initial percentage of CSCs in the cell population. 2. Insufficient treatment duration or concentration of Reparixin. 3. Technical issues with flow cytometry staining or gating. | 1. Use cell lines known to have a significant CSC population or enrich for CSCs using sphere-forming assays. 2. Optimize the treatment time and dose to allow for a detectable reduction in CSC markers. 3. Use appropriate controls (isotype controls, unstained cells) and standardized gating strategies for CSC markers like ALDH+ or CD24-/CD44+.[5] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Reparixin in Combination Therapies
| Cancer Type | Cell Line | Combination Agent | Reparixin Concentration | Effect | Reference |
| Thyroid Cancer | 8505c, CAL62, SW1736 | Docetaxel | 10 µM | Synergistic reduction in cell viability | [7] |
| Thyroid Cancer | 8505c, CAL62, SW1736 | Doxorubicin | 10 µM | Synergistic reduction in cell viability | [7] |
| Gastric Cancer | MKN45 | 5-Fluorouracil | 25 µg/ml | Enhanced inhibition of proliferation and increased apoptosis | [11] |
| Endocrine-Resistant Breast Cancer | ERBC cells | Palbociclib/Ribociclib | Not specified | Significantly inhibited cell growth and migration | [12] |
Table 2: In Vivo Efficacy of Reparixin in Combination Therapies
| Cancer Type | Animal Model | Combination Agent | Reparixin Dosage | Effect | Reference |
| Thyroid Cancer | Nude mice xenografts (8505c cells) | Docetaxel | 30 mg/Kg/day (i.p.) | Significantly reduced tumor volume compared to single agents | [7] |
| Gastric Cancer | Nude mice xenografts (MKN45 cells) | 5-Fluorouracil | 30 mg/kg (i.p.) | Significantly decreased tumor volume and increased apoptosis | [11] |
Table 3: Clinical Trial Data for Reparixin
| Cancer Type | Trial Phase | Combination Agent | Key Finding | Reference |
| HER-2-negative Metastatic Breast Cancer | Phase Ib | Paclitaxel | 30% response rate in 27 evaluable patients | [6] |
| HER-2-negative Operable Breast Cancer | Window-of-opportunity | Monotherapy | Reduction of ≥ 20% in ALDH+ CSCs in 4/17 patients and CD24-/CD44+ CSCs in 9/17 patients | [5] |
Experimental Protocols
Protocol 1: Assessing Synergy of Reparixin and Chemotherapy in vitro
-
Cell Seeding: Plate cancer cells (e.g., 8505c thyroid cancer cells) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Reparixin (e.g., in PBS) and a chemotherapeutic agent (e.g., Docetaxel in DMSO). Create a dilution series for each drug and for the combination at a fixed ratio.
-
Treatment: Treat cells with Reparixin alone, chemotherapy alone, or the combination. Include vehicle-treated controls. Incubate for 72 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Evaluation of Reparixin on Cancer Stem Cell Population
-
Cell Treatment: Culture cancer cells (e.g., HER-2-negative breast cancer cells) in appropriate media. Treat with Reparixin at a predetermined concentration (e.g., 10 µM) for a specified duration (e.g., 48-72 hours).
-
Cell Harvesting: Harvest cells using trypsin and wash with PBS.
-
ALDEFLUOR Assay (for ALDH+ cells):
-
Resuspend cells in ALDEFLUOR assay buffer.
-
Add the activated ALDEFLUOR reagent to the test sample.
-
Add DEAB (an ALDH inhibitor) to the control sample.
-
Incubate both samples for 30-60 minutes at 37°C.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The ALDH+ population is identified by the shift in fluorescence in the test sample compared to the DEAB control.
-
Data Analysis: Quantify the percentage of ALDH+ cells in the Reparixin-treated group versus the untreated control.
Visualizations
Caption: Signaling pathway inhibited by this compound in cancer stem cells.
Caption: Experimental workflow for testing Reparixin combination therapies.
Caption: Logic of overcoming chemotherapy resistance with Reparixin.
References
- 1. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. reparixin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pnas.org [pnas.org]
- 5. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Best practices for storing and handling (Rac)-Reparixin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of (Rac)-Reparixin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it is reported to be stable for at least four years.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF). For a stock solution, dissolve the powder in fresh, anhydrous DMSO to a concentration of 10-100 mg/mL. To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of Reparixin.
Q3: What is the stability of this compound in solution?
A3: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Aqueous solutions are not recommended for storage for more than one day.
Q4: this compound is insoluble in aqueous media. How can I prepare a working solution for cell-based assays?
A4: To prepare a working solution for cell-based assays, first create a high-concentration stock solution in DMSO. Then, make further dilutions of the stock solution into your aqueous cell culture medium or buffer (e.g., PBS) immediately before use. Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect your cells, as organic solvents can have physiological effects.
Q5: What is the mechanism of action of this compound?
A5: this compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] It binds to a site on the receptor distinct from the ligand-binding site, preventing receptor activation and downstream signaling cascades without blocking the binding of the natural ligands, such as interleukin-8 (CXCL8).[1]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| No or reduced inhibitory effect in a cell-based assay (e.g., chemotaxis). | 1. Degraded Reparixin: Improper storage of the powder or stock solution. 2. Low Receptor Expression: The cell line used may have low or no expression of CXCR1 or CXCR2. 3. Incorrect Assay Conditions: Suboptimal concentration of chemoattractant or Reparixin, or incorrect incubation time. 4. Ligand Bias: The specific signaling pathway being measured may not be the primary one affected by Reparixin in your cell type. | 1. Use a fresh aliquot of Reparixin stock solution. Verify the storage conditions of the powder. 2. Confirm CXCR1 and CXCR2 expression in your cell line using techniques like flow cytometry or qPCR. 3. Perform a dose-response curve for both the chemoattractant and Reparixin to determine their optimal concentrations. Optimize the incubation time based on literature for your specific assay. 4. Investigate multiple downstream signaling readouts (e.g., calcium mobilization, ERK phosphorylation) to get a comprehensive picture of Reparixin's effect. |
| Precipitation of Reparixin in aqueous media. | Low Solubility: Reparixin has very low solubility in aqueous solutions. | 1. Ensure the final DMSO concentration is sufficient to keep Reparixin in solution, but still non-toxic to cells. 2. Prepare fresh dilutions from the DMSO stock immediately before each experiment. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween80 for specific applications, but validate their compatibility with your assay. |
| High background signal or off-target effects. | 1. High Concentration of Reparixin: Using concentrations significantly above the IC50 can lead to non-specific effects. 2. Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or the solvent. | 1. Perform a thorough dose-response analysis to identify the optimal inhibitory concentration with minimal off-target effects. 2. Include a vehicle control (DMSO alone) at the same concentration used for Reparixin treatment to account for solvent effects. |
In Vivo Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in an animal model. | 1. Poor Bioavailability/Pharmacokinetics: The administration route or formulation may not be optimal for achieving the desired therapeutic concentration. 2. Rapid Metabolism: The compound may be rapidly cleared in the animal model. 3. Species Differences: There may be differences in the affinity of Reparixin for human versus rodent CXCR1/CXCR2. | 1. Consider using a continuous delivery method like subcutaneous osmotic pumps to maintain stable plasma concentrations.[2][3][4][5][6] 2. Review literature for pharmacokinetic data in your chosen animal model and adjust dosing accordingly. 3. While Reparixin is known to be active against both human and rodent receptors, its potency can differ. Titrate the dose in your specific animal model. |
| Observed toxicity or adverse effects in animals. | 1. High Dose: The administered dose may be too high. 2. Vehicle Toxicity: The vehicle used for administration (e.g., DMSO, corn oil) may be causing adverse effects. 3. Off-target Effects: At high concentrations, Reparixin may have unintended biological effects. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Run a vehicle-only control group to assess any toxicity associated with the delivery vehicle. 3. Carefully monitor animals for any signs of toxicity and consider reducing the dose or changing the administration route. |
| Variability in plasma concentrations during long-term studies. | Pump Failure or incorrect implantation: Issues with the osmotic pump can lead to inconsistent drug delivery. | 1. Ensure proper filling and priming of osmotic pumps according to the manufacturer's instructions. 2. Follow sterile surgical procedures for pump implantation to prevent infection and ensure proper placement.[2][3][4][5][6] 3. For studies longer than the pump's specified duration, a second pump may need to be implanted.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ≥100 mg/mL |
| Ethanol | ~25-57 mg/mL |
| Dimethyl Formamide (DMF) | ~10 mg/mL |
| PBS (pH 7.2) | ~0.2 mg/mL |
Table 2: In Vitro Inhibitory Activity of Reparixin
| Target | Parameter | Species | Cell Line/Assay | Value | Reference |
| CXCR1 | IC50 | Human | L1.2 cells expressing CXCR1 | 5.6 nM | [8] |
| CXCR1 | IC50 | Human | Polymorphonuclear cells | 5.3 nM | [8] |
| CXCR2 | IC50 | Human | PMN (response to CXCL1) | 400 nM | [9] |
| CXCR1 (Ile43Val mutant) | IC50 | Human | L1.2 cells | 80 nM | [8] |
Experimental Protocols
Detailed Methodology for In Vitro Neutrophil Chemotaxis Assay
This protocol outlines a common method for assessing the effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber or Transwell® assay.[10][11][12]
Materials:
-
This compound stock solution (in DMSO)
-
Isolated human neutrophils
-
Chemoattractant (e.g., CXCL8/IL-8)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
24- or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Method for cell quantification (e.g., plate reader for fluorescently labeled cells or microscope)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard techniques like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in assay buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL8) in the assay buffer at a concentration known to induce robust chemotaxis.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the plate.
-
Place the Transwell® inserts into the wells.
-
In a separate tube, pre-incubate the neutrophil suspension with the various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
Cell Quantification: Carefully remove the Transwell® inserts. Quantify the number of neutrophils that have migrated to the lower chamber using a suitable method, such as staining with Calcein-AM and measuring fluorescence or direct cell counting.
Detailed Methodology for In Vivo Administration via Subcutaneous Osmotic Pump
This protocol describes the subcutaneous implantation of an osmotic pump for the continuous delivery of this compound in mice.[2][3][4][5][6]
Materials:
-
This compound formulated for in vivo use (e.g., dissolved in sterile saline or another appropriate vehicle)
-
Alzet® osmotic pumps (model appropriate for the desired duration and flow rate)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Wound clips or sutures
Procedure:
-
Pump Preparation: Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for the recommended duration (usually at least 4-6 hours) to ensure immediate pumping upon implantation.
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Surgical Implantation:
-
Make a small mid-scapular incision in the skin.
-
Using a sterile hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Administer analgesics as per your institution's guidelines. Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow: In Vitro Chemotaxis Assay
References
- 1. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 5. alzet.com [alzet.com]
- 6. alzet.com [alzet.com]
- 7. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 8. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]
- 9. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 11. criver.com [criver.com]
- 12. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of (Rac)-Reparixin
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (Rac)-Reparixin. It addresses potential issues related to batch-to-batch variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Reparixin?
A1: this compound is the racemic mixture of Reparixin, meaning it contains equal amounts of both the (R) and (S)-enantiomers. Reparixin, on the other hand, typically refers to the specific (R)-enantiomer, which is the more active form.[1] The biological activity of chiral drugs can vary significantly between enantiomers.[2][3] The (R)-enantiomer of Reparixin is a potent allosteric antagonist of the chemokine receptors CXCR1 and CXCR2, with IC50 values of 1 nM and 100 nM, respectively.[1][4] The presence of the less active (S)-enantiomer in the racemic mixture can potentially influence the overall pharmacological profile and potency.
Q2: Why is batch-to-batch variability a concern for this compound?
A2: Batch-to-batch variability can arise from several factors during synthesis and purification. For this compound, key potential sources of variability include:
-
Enantiomeric Ratio: Although theoretically a 50:50 mixture, slight variations in the synthesis or purification process could alter this ratio, impacting biological activity.[2][3]
-
Chemical Purity: The presence of impurities from starting materials, intermediates, or side reactions can affect experimental results.[5][]
-
Physical Properties: Differences in crystallinity, particle size, or solubility between batches can affect dissolution rates and bioavailability in in-vitro and in-vivo models.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the compound.
| Condition | Recommendation | Citation |
| Solid Form | Store at -20°C for long-term stability (up to 3 years). | [4][7] |
| In Solvent | Prepare stock solutions in DMSO. Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [4][7] |
For preparing solutions, sonication is recommended to aid dissolution in DMSO.[4] Due to its low aqueous solubility, care must be taken when preparing dilutions in aqueous buffers.[1][8]
Q4: I am observing inconsistent results in my cell-based assays between different batches of this compound. What could be the cause?
A4: Inconsistent results are a primary indicator of batch-to-batch variability. The troubleshooting guide below provides a systematic approach to identifying the root cause. The most likely culprits are variations in the enantiomeric ratio or the presence of impurities affecting the compound's potency. It is recommended to perform a quality control check on each new batch before use.
Troubleshooting Guides
Issue 1: Reduced or Variable Potency in In-Vitro Assays
-
Symptom: Higher than expected IC50 values, or significant variation in potency between batches in functional assays (e.g., chemotaxis, calcium mobilization).
-
Possible Causes & Troubleshooting Steps:
-
Incorrect Enantiomeric Ratio:
-
Action: Perform chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric ratio of the batch.
-
Expected Result: The ratio should be close to 50:50. A significant deviation can lead to altered potency.
-
-
Chemical Impurities:
-
Action: Analyze the batch using standard HPLC for purity assessment and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to identify potential impurities.
-
Expected Result: Purity should be ≥95%.[1]
-
-
Degradation of Compound:
-
Action: Review storage conditions. If the compound was not stored properly or stock solutions are old, this could lead to degradation. Prepare fresh stock solutions from the solid material.
-
-
Assay-Specific Issues:
-
Action: Ensure consistency in cell passage number, serum concentration, and other assay parameters, as these can also contribute to variability.
-
-
Issue 2: Poor Solubility or Precipitation in Aqueous Media
-
Symptom: The compound precipitates out of solution when diluted from a DMSO stock into aqueous cell culture media or buffers.
-
Possible Causes & Troubleshooting Steps:
-
Low Aqueous Solubility: this compound has very low solubility in aqueous solutions like PBS.[1][8]
-
Incorrect Solvent for Stock Solution:
-
Action: Only use high-purity, anhydrous DMSO for preparing stock solutions. Moisture in DMSO can reduce the solubility of many compounds.[7]
-
-
Batch-Specific Physical Properties:
-
Action: If solubility issues persist with a new batch, consider a brief sonication of the stock solution before use.
-
-
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound
This workflow outlines the recommended steps to qualify a new batch before its use in critical experiments.
Protocol 2: Chiral HPLC for Enantiomeric Ratio Determination
This is a hypothetical method based on typical chiral separations. Method development and optimization will be required.
| Parameter | Specification |
| Column | Chiral stationary phase column (e.g., Chiralpak AD-H or similar) |
| Mobile Phase | A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm[1] |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. |
| Injection Volume | 10 µL |
| Acceptance Criteria | The ratio of the peak areas of the two enantiomers should be between 48:52 and 52:48. |
Protocol 3: In-Vitro Functional Assay - Neutrophil Chemotaxis
This protocol is adapted from general procedures for assessing CXCR1/2 antagonist activity.[9][10]
-
Cell Preparation: Isolate human neutrophils from the whole blood of healthy donors.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add CXCL8 (IL-8), a CXCR1/2 ligand, to the lower chamber at a concentration that induces a robust chemotactic response (e.g., 10 nM).
-
Inhibitor Treatment: In the upper chamber, add the neutrophil suspension pre-incubated for 15-30 minutes with various concentrations of this compound from different batches or a vehicle control (DMSO).
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 45-60 minutes.
-
Quantification: After incubation, remove the membrane, fix, and stain the migrated cells. Count the number of migrated cells in several high-power fields for each well.
-
Data Analysis: Plot the percentage of inhibition of migration against the log concentration of this compound and determine the IC50 value for each batch.
Signaling Pathway
This compound acts as an allosteric antagonist of CXCR1 and CXCR2. These are G protein-coupled receptors (GPCRs) that, upon binding to their ligand CXCL8 (IL-8), activate downstream signaling pathways leading to neutrophil activation and chemotaxis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reparixin | CXCR | TargetMol [targetmol.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. selleckchem.com [selleckchem.com]
- 8. Reparixin | CAS#:266359-83-5 | Chemsrc [chemsrc.com]
- 9. apexbt.com [apexbt.com]
- 10. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-Reparixin and Reparixin: An Evaluation of Efficacy
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (Rac)-Reparixin and its single enantiomer, Reparixin. It is important to establish from the outset that while "Reparixin" is chemically defined as the (R)-enantiomer of 2-(4-isobutylphenyl)propionylmethanesulfonamide, there is a notable absence of publicly available scientific literature that directly compares the efficacy of the racemic mixture, this compound, with the individual (R) and (S) enantiomers. The vast majority of published preclinical and clinical studies have been conducted using Reparixin, the (R)-enantiomer. Therefore, this guide will focus on the well-documented efficacy of Reparixin while clearly noting the data gap concerning its racemic and (S)-enantiomer counterparts.
Mechanism of Action: Allosteric Inhibition of CXCR1 and CXCR2
Reparixin is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators in the inflammatory cascade, primarily activated by the chemokine Interleukin-8 (IL-8 or CXCL8). The binding of IL-8 to CXCR1 and CXCR2 on the surface of neutrophils triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation at sites of inflammation. While this is a crucial component of the innate immune response, excessive or prolonged neutrophil activity can contribute to tissue damage in various inflammatory diseases.
Reparixin functions by binding to an allosteric site on CXCR1 and CXCR2, distinct from the IL-8 binding site. This binding induces a conformational change in the receptor that prevents G-protein coupling and subsequent downstream signaling, effectively blocking the biological effects of IL-8 without competing with it for binding. Notably, Reparixin exhibits a higher affinity for CXCR1 over CXCR2.
Validating the Inhibitory Effect of (Rac)-Reparixin on CXCR1/CXCR2: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's inhibitory effects is paramount. This guide provides a comparative analysis of (Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, against other similar inhibitors.[1][2][3][4] The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offers an objective resource for evaluating Reparixin's performance in inhibiting these key inflammatory mediators.
Performance Comparison of CXCR1/CXCR2 Inhibitors
The following table summarizes the inhibitory activity of this compound and a selection of alternative CXCR1/CXCR2 antagonists. The data highlights the varying potencies and selectivities of these compounds.
| Compound | Target(s) | Mechanism of Action | IC50 (CXCR1) | IC50 (CXCR2) | Key Findings | Reference |
| This compound | CXCR1/CXCR2 | Non-competitive allosteric inhibitor | 1 nM (for CXCL8-induced migration) | 400 nM (for CXCL1-induced migration) | Exhibits higher potency for CXCR1 over CXCR2.[2][4] Does not block ligand binding but prevents receptor signaling.[5][6] | [1][2][4] |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | Antagonist | Not explicitly stated, but inhibits both | Not explicitly stated, but inhibits both | Orally active and effective in various animal models of inflammation.[7] Has been evaluated in clinical trials for inflammatory lung diseases.[8] | [7][8] |
| Ladarixin | CXCR1/CXCR2 | Dual allosteric blocker | Not explicitly stated | Not explicitly stated | Structurally similar to Reparixin (B1680519) and has been shown to reduce neutrophil infiltration and collagen deposition in a mouse model of pulmonary fibrosis.[6] | [6][9] |
| SB225002 | CXCR2 | Antagonist | Not active | Potent and selective | Attenuated Ca2+ mobilization and inhibited neutrophil chemotaxis in response to CXCR2 ligands.[10] | [10] |
Experimental Validation Protocols
Accurate validation of inhibitor efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize the inhibitory effects of compounds like Reparixin on CXCR1 and CXCR2.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for CXCR1 and CXCR2.
Materials:
-
HEK293 cells transfected with human CXCR1 or CXCR2
-
[125I]-CXCL8 (radiolabeled ligand)
-
Unlabeled CXCL8
-
This compound
-
Binding Buffer (e.g., RPMI 1640 with 10 mg/ml BSA, 20 mM HEPES, and 0.02% NaN3)[1]
-
Silicon oil/paraffin oil mixture (80:20)[1]
-
Microcentrifuge tubes
-
Gamma counter
Protocol:
-
Cell Preparation: Harvest transfected HEK293 cells and resuspend them in binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Incubation: In microcentrifuge tubes, combine:
-
Incubate the mixture for 1 hour at room temperature with gentle agitation.[1]
-
Separation: Layer the incubation mixture over 100 µL of the silicon oil/paraffin oil mixture in a new microcentrifuge tube.
-
Centrifuge at 12,000 x g for 2 minutes to separate the cell-bound radioactivity (pellet) from the unbound radioactivity (supernatant).[1]
-
Quantification: Aspirate the supernatant and oil. Measure the radioactivity in the cell pellet using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Objective: To evaluate the functional inhibitory effect of this compound on CXCR1/CXCR2-mediated neutrophil migration.
Materials:
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., CXCL8 for CXCR1/CXCR2, or CXCL1 for CXCR2)
-
This compound
-
Assay Buffer (e.g., serum-free medium with 0.5% BSA)
-
Boyden chamber apparatus with 5 µm pore size polycarbonate membranes[11]
-
Cell viability stain (e.g., Calcein-AM) or a cell lysis and detection reagent (e.g., CellTiter-Glo®)[7][11]
-
Plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[11]
-
Compound Pre-incubation: Resuspend the isolated neutrophils in assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 15-30 minutes at room temperature.[7]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.[7]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 for inhibition of chemotaxis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the CXCR1/CXCR2 signaling cascade and the experimental workflow for the chemotaxis assay.
Caption: CXCR1/CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro neutrophil chemotaxis assay.
Conclusion
This compound demonstrates potent, allosteric inhibition of CXCR1 and CXCR2, with a notable preference for CXCR1. The provided experimental protocols offer a framework for the independent validation of these findings and for the comparative analysis of other potential inhibitors. The visualization of the signaling pathways and experimental workflows further aids in the conceptual understanding of the target and the validation process. This guide serves as a foundational tool for researchers aiming to investigate the therapeutic potential of CXCR1/CXCR2 antagonism.
References
- 1. apexbt.com [apexbt.com]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 10. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
(Rac)-Reparixin: A Comparative Analysis of its Cross-reactivity with Chemokine Receptors
(Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, has demonstrated significant therapeutic potential in various inflammatory conditions. This guide provides a comprehensive comparison of its reactivity with its primary targets and other chemokine receptors, supported by experimental data and detailed protocols for key assays.
Executive Summary
This compound exhibits a strong and selective inhibitory activity against CXCR1 and, to a lesser extent, CXCR2. This selectivity is crucial for its mechanism of action, which primarily targets neutrophil-mediated inflammation. While comprehensive quantitative data on its cross-reactivity against a broad panel of other chemokine receptors is limited in publicly available literature, existing studies indicate a high degree of selectivity for the CXCR1/2 axis. Reparixin does not appear to significantly interact with other classes of chemoattractant receptors, underscoring its focused pharmacological profile.
Cross-reactivity Profile of this compound
The primary targets of this compound are the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2, which are key mediators of neutrophil migration and activation in response to interleukin-8 (IL-8) and other CXC chemokines.
| Target Receptor | Ligand | Parameter | Value | Selectivity (fold) vs. CXCR1 | Reference |
| CXCR1 | IL-8 (CXCL8) | IC50 | 1 nM | - | [1][2] |
| CXCR2 | IL-8 (CXCL8), CXCL1 | IC50 | 100 - 400 nM | 100 - 400 | [2][3] |
Table 1: Inhibitory Activity of this compound on Primary Target Receptors. The table summarizes the half-maximal inhibitory concentration (IC50) of Reparixin for human CXCR1 and CXCR2. The data consistently show a significantly higher potency for CXCR1.
Evidence suggests that this compound does not significantly inhibit other chemokine receptors. A study on a structurally related dual CXCR1/2 inhibitor, DF 2156A, showed no significant inhibition of chemotaxis mediated by CCR4, CCR5, CCR7, or CXCR4, suggesting a selective profile for this class of compounds.[4] Furthermore, functional assays have demonstrated that Reparixin does not affect the chemotactic responses induced by other chemoattractants such as C5a, formyl-methionyl-leucyl-phenylalanine (fMLP), or platelet-activating factor (PAF), which act through different GPCRs.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of CXCR1/2 and the general workflows for assessing the cross-reactivity of this compound.
Caption: CXCR1/2 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Cross-reactivity Profiling.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to a specific chemokine receptor.
-
Cell Preparation: Use cell lines stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: Utilize a high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-CXCL8 for CXCR1/2).
-
Assay Procedure:
-
Incubate cell membranes expressing the receptor with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a gamma counter.
-
-
Data Analysis: Determine the concentration of Reparixin that inhibits 50% of the specific binding of the radioligand (IC50 value).
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit cell migration towards a chemoattractant.
-
Cell Isolation: Isolate primary neutrophils from fresh human blood.
-
Chemoattractant: Use a specific chemokine ligand for the receptor being tested (e.g., CXCL8 for CXCR1/2, or other chemokines for other receptors).
-
Assay Setup (Boyden Chamber):
-
Place a solution containing the chemoattractant in the lower chamber.
-
Add a suspension of neutrophils, pre-incubated with varying concentrations of this compound, to the upper chamber, which is separated by a microporous membrane.
-
Incubate to allow cell migration.
-
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader-based method.
-
Data Analysis: Calculate the IC50 value of Reparixin for the inhibition of chemotaxis.
Calcium Mobilization Assay
This assay assesses the effect of this compound on the intracellular calcium flux induced by receptor activation.
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with different concentrations of this compound.
-
Stimulate the cells with the specific chemokine agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: Determine the IC50 value of Reparixin for the inhibition of the calcium response.
Conclusion
This compound is a potent and selective inhibitor of CXCR1 and CXCR2, with a significantly higher affinity for CXCR1. The available data suggests a favorable cross-reactivity profile, with minimal to no activity against other tested chemokine and chemoattractant receptors. This selectivity is a key attribute, as it allows for targeted inhibition of neutrophil-driven inflammation while potentially minimizing off-target effects. Further studies involving broad-panel screening would be beneficial to definitively confirm its specificity across the entire chemokine receptor family. The experimental protocols provided herein offer a robust framework for such comparative analyses.
References
A Comparative Guide to (Rac)-Reparixin and Other CXCR2 Inhibitors for Researchers
This guide provides a side-by-side comparison of (Rac)-Reparixin and other prominent inhibitors of the C-X-C Motif Chemokine Receptor 2 (CXCR2). CXCR2 and its related receptor, CXCR1, are key mediators in the recruitment of neutrophils to sites of inflammation and are implicated in various inflammatory diseases and cancer progression.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the evaluation of these therapeutic agents.
Mechanism of Action: A Diverse Landscape
CXCR2 inhibitors can be broadly categorized by their mechanism of action. This compound is distinguished as a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2.[3][4][5] This means it binds to a site on the receptor distinct from the natural ligand-binding site, preventing receptor activation and downstream signaling without blocking the ligand itself from binding.[3][5] This allosteric modulation has been shown to switch off G-protein mediated pathways while not impairing ligand-induced internalization, which may explain why Reparixin (B1680519) administration does not lead to a significant increase in circulating CXCL8 levels, unlike some competitive inhibitors.[5][6]
Other inhibitors exhibit different mechanisms:
-
Ladarixin (DF2156A): Similar to Reparixin, it is a non-competitive, allosteric dual inhibitor of CXCR1 and CXCR2.[7][8]
-
AZD5069: A highly selective, reversible antagonist of CXCR2.[9][10]
-
Navarixin (SCH527123): A selective CXCR2 antagonist.[11]
-
SB656933 (Elubrixin): A selective CXCR2 antagonist.[12]
-
SB265610: Described as an allosteric inverse agonist of the CXCR2 receptor.[12]
The choice between a dual CXCR1/2 inhibitor like Reparixin and a selective CXCR2 inhibitor depends on the specific pathology being targeted, as both receptors can be activated by the potent chemokine CXCL8 (Interleukin-8).[5]
CXCR2 Signaling Pathway
The binding of chemokines like CXCL8 to CXCR2 initiates a G-protein-coupled receptor (GPCR) signaling cascade.[2] This leads to the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream pathways, including Phospholipase C (PLC) and PI3K/Akt, ultimately resulting in calcium mobilization, MAPK activation, and cellular responses like chemotaxis and degranulation.[2][13] Allosteric inhibitors like Reparixin act at the receptor level to prevent this entire cascade from initiating.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 6. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. frontiersin.org [frontiersin.org]
- 9. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 10. AZD5069 [openinnovation.astrazeneca.com]
- 11. Frontiers | Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 12. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for CXCR2 Inhibition: Genetic Knockdown vs. (Rac)-Reparixin
A Comparative Guide for Researchers in Inflammation and Oncology
In the intricate world of cellular signaling, the C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical player in a host of physiological and pathological processes, ranging from neutrophil-driven inflammation to cancer progression. Consequently, the ability to effectively inhibit CXCR2 signaling is of paramount importance for researchers seeking to unravel its biological functions and develop novel therapeutic strategies. Two primary approaches have risen to prominence for this purpose: genetic knockdown of CXCR2 expression and pharmacological inhibition with small molecules like (Rac)-Reparixin. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific research needs.
At a Glance: Genetic vs. Pharmacological Inhibition of CXCR2
| Feature | Genetic Knockdown (siRNA/shRNA) | Pharmacological Inhibition (this compound) |
| Mechanism of Action | Post-transcriptional gene silencing, leading to reduced CXCR2 protein expression. | Non-competitive allosteric inhibitor of CXCR1 and CXCR2, preventing receptor activation and downstream signaling.[1][2] |
| Specificity | Highly specific to the CXCR2 gene transcript. Off-target effects are possible but can be minimized with careful design. | Dual inhibitor of CXCR2 and CXCR1. Reparixin (B1680519) exhibits a significantly higher affinity for CXCR1 (IC50 ≈ 1 nM) compared to CXCR2 (IC50 ≈ 100-400 nM).[3][4] |
| Duration of Effect | Transient (siRNA) to stable (shRNA), allowing for both short-term and long-term studies. | Reversible and dependent on the compound's pharmacokinetic and pharmacodynamic properties. |
| Application | Primarily in vitro cell culture systems; in vivo application is possible but more complex. | Suitable for both in vitro and in vivo studies, with established protocols for animal models.[2] |
| Key Advantages | High specificity for CXCR2; enables the study of the long-term consequences of reduced CXCR2 expression. | Ease of use in a wide range of experimental systems; allows for temporal control of inhibition. |
| Key Limitations | Potential for incomplete knockdown and off-target effects; delivery to target cells in vivo can be challenging. | Off-target effects on CXCR1 can complicate the interpretation of results specifically related to CXCR2. |
Performance in Key Applications: A Data-Driven Comparison
The choice between genetic knockdown and pharmacological inhibition often hinges on the specific experimental question. Below, we compare their performance in two key applications: cancer cell biology and neutrophil migration.
Table 1: Impact on Cancer Cell Viability and Tumor Growth
| Experimental Model | Method of Inhibition | Key Findings | Reference |
| Ovarian Cancer Cells (T29Gro-1, T29H, SKOV3) | CXCR2 shRNA knockdown | Reduced in vitro colony formation in soft agar (B569324) by over 90%.[1] | [1] |
| Ovarian Cancer Xenograft | CXCR2 shRNA knockdown | Inhibited in vivo tumor formation by more than 90%.[1] | [1] |
| Murine Mammary Tumor Cells (Cl66, 4T1) | CXCR2 shRNA knockdown | Significantly enhanced sensitivity to paclitaxel (B517696) and doxorubicin (B1662922) in vitro.[5] | [5] |
| Endocrine-Resistant Breast Cancer Cells | Reparixin | Inhibited cell viability in a dose-dependent manner.[6] | [6] |
| HER-2-Negative Breast Cancer Patients | Reparixin (1000 mg, TID for 21 days) | Reduced cancer stem cell markers (ALDH+ and CD24-/CD44+) in a subset of patients.[7] | [7] |
Table 2: Efficacy in Modulating Neutrophil Migration
| Experimental Model | Method of Inhibition | Key Findings | Reference |
| Zebrafish Embryos | cxcr2 morpholino knockdown | Altered neutrophil homeostasis and impaired neutrophil recruitment to sites of infection.[8] | [8] |
| Human Neutrophil Chemotaxis Assay | Reparixin | Strong inhibition of CXCL8-induced migration (mediated by CXCR1, IC50 ≈ 1 nM). Weaker inhibition of CXCL1-induced migration (mediated by CXCR2, IC50 ≈ 400 nM).[4] | [4] |
| Mouse Model of LPS-Induced Acute Lung Injury | Reparixin (15 µg/g) | Reduced neutrophil recruitment into the lung by approximately 50%.[9] | [9] |
| Mouse Model of Angiotensin II-Induced Hypertension | Genetic Knockout (CXCR2-/-) vs. Pharmacological Inhibition | Both methods markedly reduced blood pressure elevation and accumulation of proinflammatory cells in the vascular wall.[10] | [10] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms at play, the following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for comparing genetic and pharmacological inhibition.
Caption: CXCR2 Signaling Pathway and Points of Inhibition.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are representative protocols for CXCR2 knockdown and pharmacological inhibition experiments.
Protocol 1: Stable Knockdown of CXCR2 using shRNA
This protocol is adapted for the stable knockdown of CXCR2 in a cancer cell line.
Materials:
-
Target cancer cell line
-
CXCR2-specific shRNA plasmid vector (e.g., pGFP-V-RS) and a scrambled non-targeting shRNA control vector
-
Transfection reagent (e.g., TurboFectin 8.0)
-
Opti-MEM I reduced-serum medium
-
Complete growth medium for the target cell line
-
Selection antibiotic (e.g., puromycin)
-
6-well plates
-
Sterile tubes and pipettes
Procedure:
-
Cell Plating: Approximately 18-24 hours before transfection, seed 3 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Incubate overnight to achieve ~50% confluency.[11]
-
Preparation of DNA-Transfection Reagent Complex:
-
In a sterile tube, dilute 1 µg of the CXCR2 shRNA plasmid or the scrambled control plasmid in 250 µL of Opti-MEM I. Vortex gently.
-
Add 3 µL of TurboFectin 8.0 directly to the diluted DNA solution. Pipette gently to mix.
-
Incubate the mixture for 15 minutes at room temperature.[11]
-
-
Transfection:
-
Add the DNA-transfection reagent complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 48-72 hours.
-
-
Selection of Stably Transfected Cells:
-
After 48-72 hours, replace the medium with fresh complete growth medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Replace the selective medium every 2-3 days.
-
Continue selection for approximately 2 weeks until resistant colonies are formed.
-
-
Validation of Knockdown:
-
Expand the resistant colonies.
-
Validate the knockdown of CXCR2 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Protocol 2: In Vitro Neutrophil Chemotaxis Assay with this compound
This protocol outlines a common method to assess the effect of Reparixin on neutrophil migration.
Materials:
-
Isolated human neutrophils
-
This compound
-
DMSO (vehicle)
-
Chemoattractant (e.g., CXCL1 or CXCL8)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
24-well Transwell plate (5 µm pore size)
-
Incubator (37°C, 5% CO2)
-
Method for cell quantification (e.g., plate reader for fluorescently labeled cells or microscope)
Procedure:
-
Compound Preparation: Prepare a stock solution of Reparixin in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL1 at 10 nM) in assay buffer.
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.
-
In separate tubes, pre-incubate the neutrophil suspension (1 x 10^6 cells/100 µL) with different concentrations of Reparixin or vehicle for 15-30 minutes at room temperature.
-
Place the Transwell inserts into the wells.
-
Add the 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 45-60 minutes to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by various methods, including staining with a fluorescent dye like Calcein-AM and measuring fluorescence, or by direct cell counting.
-
Calculate the percentage of inhibition of migration for each Reparixin concentration compared to the vehicle control.
-
Conclusion
Both genetic knockdown and pharmacological inhibition with this compound are powerful tools for investigating the role of CXCR2. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific biological question and experimental context.
-
Genetic knockdown offers unparalleled specificity for CXCR2 and is ideal for studying the long-term consequences of its absence in cellular models.
-
This compound provides a convenient and versatile method for inhibiting CXCR2 function in both in vitro and in vivo settings, allowing for temporal control of the inhibition. However, its dual activity against CXCR1 must be carefully considered when interpreting the results.
References
- 1. CXCR2 Promotes Ovarian Cancer Growth through Dysregulated Cell Cycle, Diminished Apoptosis, and Enhanced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Reparixin | CXCR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting CXCR2 enhances chemotherapeutic response, inhibits mammary tumor growth, angiogenesis and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic and Pharmacologic Inhibition of the Chemokine Receptor CXCR2 Prevents Experimental Hypertension and Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
(Rac)-Reparixin: A Comparative Analysis of Preclinical and Clinical Data
(Rac)-Reparixin , a potent inhibitor of the chemokine receptors CXCR1 and CXCR2, has been the subject of numerous preclinical and clinical investigations to explore its therapeutic potential across a range of inflammatory conditions, in cancer, and in the context of organ transplantation. This guide provides a comparative overview of published data on Reparixin (B1680519), with a focus on its mechanism of action, and findings from key clinical trials, offering a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the IL-8 Inflammatory Cascade
Reparixin functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, the receptors for the pro-inflammatory chemokine Interleukin-8 (IL-8 or CXCL8).[1][2][3] By binding to these receptors, Reparixin blocks the downstream signaling pathways that lead to the recruitment and activation of neutrophils, key mediators of acute inflammation.[1][4] This targeted action disrupts the inflammatory cascade at a critical point, reducing neutrophil infiltration into tissues and potentially mitigating tissue damage.[1][4]
The signaling pathway affected by Reparixin is outlined below:
Figure 1: Simplified signaling pathway of IL-8 and the inhibitory action of Reparixin.
Clinical Trial Data: A Comparative Overview
Reparixin has been evaluated in several clinical trials for various indications. The following tables summarize the quantitative data from key studies, comparing the outcomes in patients treated with Reparixin versus a control group (placebo or standard of care).
COVID-19 Pneumonia
The efficacy of Reparixin in treating severe COVID-19 pneumonia has been investigated in Phase 2 and Phase 3 clinical trials. The primary goal was to assess if inhibiting the IL-8 pathway could mitigate the severe inflammatory response associated with the disease.
Table 1: Comparison of Clinical Outcomes in Severe COVID-19 Pneumonia Patients
| Outcome | Reparixin Group | Control Group (Standard of Care/Placebo) | Study |
| Phase 2: Clinical Events Rate | 16.7% (n=36) | 42.1% (n=19) | [5][6] |
| Phase 3: Alive and Free of Respiratory Failure (Day 28) | 83.5% (n=182) | 80.7% (n=88) | [7] |
| Phase 3: ICU Admission by Day 28 | 15.8% (n=182) | 21.7% (n=88) | [7] |
| Phase 3: Recovery by Day 28 | 81.6% (n=182) | 74.9% (n=88) | [7] |
| Phase 3: Adverse Events | 45.6% (n=182) | 54.5% (n=88) | [7] |
While the Phase 2 study showed a statistically significant reduction in clinical events, the larger Phase 3 trial did not meet its primary endpoint of a statistically significant difference in patients being alive and free of respiratory failure at day 28.[5][7] However, a trend towards limiting disease progression was observed with fewer ICU admissions and a higher recovery rate in the Reparixin group.[7] A meta-analysis of nine studies including 733 patients suggested that Reparixin treatment was associated with a significantly lower all-cause mortality rate compared to the control group.[8]
Metastatic Breast Cancer
A Phase Ib pilot study explored the safety and efficacy of Reparixin in combination with paclitaxel (B517696) for patients with HER-2 negative metastatic breast cancer. The rationale was to target cancer stem cells that overexpress CXCR1.[3][9]
Table 2: Reparixin in Combination with Paclitaxel for Metastatic Breast Cancer
| Parameter | Details | Study |
| Study Design | Phase Ib, 3+3 dose escalation | [9] |
| Treatment | Reparixin (400, 800, 1200 mg t.i.d.) + Paclitaxel (80 mg/m²) | [9] |
| Key Finding | The study aimed to determine the recommended Phase II dose and assess safety and biological effects. | [9] |
Quantitative outcome comparisons are not detailed in the provided search results for this pilot study.
Ischemia-Reperfusion Injury in Organ Transplantation
Reparixin has been investigated for its potential to reduce ischemia-reperfusion injury in the context of organ transplantation by mitigating the inflammatory response.[1]
Table 3: Reparixin in Coronary Artery Bypass Graft (CABG) Surgery
| Outcome | Reparixin Group | Placebo Group | Study |
| Neutrophil Granulocyte Proportion (End of CPB) | 71% | 79% | [10] |
| Neutrophil Granulocyte Proportion (1 hr post-CPB) | 73% | 77% | [10] |
| Positive Fluid Balance (ICU stay) | 2603 ml | 4200 ml | [10] |
In a pilot study of patients undergoing on-pump CABG surgery, Reparixin significantly reduced the proportion of neutrophil granulocytes in the blood and was associated with a lower positive fluid balance during ICU stay, suggesting a moderation of the post-operative inflammatory response.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While the full, detailed protocols are typically found within the supplementary materials of publications, which are not fully accessible through the provided search, the following outlines the general methodologies cited in the studies.
General Clinical Trial Protocol for COVID-19 Studies
The Phase 3 trial for severe COVID-19 pneumonia followed a randomized, double-blind, placebo-controlled, multicenter design.[7]
Figure 2: General workflow for the Phase 3 COVID-19 clinical trial.
Key Methodological Points:
-
Patient Population: Hospitalized adult patients with severe COVID-19 pneumonia.[7]
-
Intervention: Oral Reparixin (1200 mg three times daily) or placebo for up to 21 days or until hospital discharge.[7]
-
Primary Endpoint: Proportion of patients alive and free of respiratory failure at Day 28.[7]
-
Secondary Endpoints: Included proportion of patients free of respiratory failure at Day 60, incidence of ICU admission by Day 28, and time to recovery by Day 28.[7]
Preclinical In Vitro and In Vivo Models
Preclinical studies investigating the mechanism and efficacy of Reparixin have utilized various in vitro and in vivo models.
In Vitro Assays:
-
Neutrophil Migration Assays: To assess the ability of Reparixin to block neutrophil chemotaxis towards IL-8.[4]
-
Calcium Influx Assays: To measure the inhibition of intracellular calcium mobilization, a key step in neutrophil activation.[4]
-
Receptor Binding Assays: To determine the binding affinity and allosteric nature of Reparixin's interaction with CXCR1/2.[2]
In Vivo Models:
-
Ischemia-Reperfusion Injury Models: In various organs (e.g., liver, kidney) to evaluate the protective effects of Reparixin.[4]
-
LPS-Induced Acute Lung Injury Models: To study the impact of Reparixin on neutrophil recruitment and inflammation in the lungs.[4]
-
Xenograft Models of Human Cancer: To assess the effect of Reparixin on tumor growth and metastasis, particularly on cancer stem cells.[9]
Reproducibility and Future Directions
The reproducibility of published scientific data is a cornerstone of research and development. While direct replication studies of Reparixin's effects by independent laboratories are not explicitly detailed in the provided search results, the progression from preclinical findings to Phase 3 clinical trials indicates a degree of translational validation. However, the discrepancy in outcomes between the Phase 2 and Phase 3 COVID-19 trials highlights the complexities of clinical research and the importance of large, well-controlled studies to confirm initial findings.[7][11] The broader scientific community acknowledges a "reproducibility crisis" in biomedical research, emphasizing the need for transparent reporting of methodologies and data.[12]
Future research on Reparixin will likely focus on refining its therapeutic applications, potentially in combination with other agents, and identifying patient populations most likely to benefit from its targeted anti-inflammatory and anti-cancer stem cell properties. Further meta-analyses and real-world evidence studies will also be crucial in establishing the definitive clinical utility of this compound.
References
- 1. What is Reparixin used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multicenter Phase 2 Randomized Controlled Study on the Efficacy and Safety of Reparixin in the Treatment of Hospitalized Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 404 [dompe.com]
- 7. Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unisr.it [iris.unisr.it]
- 9. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 12. fiercebiotech.com [fiercebiotech.com]
In Vivo Validation of (Rac)-Reparixin's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of (Rac)-Reparixin, a small-molecule inhibitor of the chemokine receptors CXCR1 and CXCR2. The data presented is compiled from preclinical and clinical studies, offering insights into its efficacy against various cancer types and in comparison with other therapeutic agents.
Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis
This compound is a non-competitive allosteric inhibitor of CXCR1 and CXCR2. These receptors, activated by the chemokine CXCL8 (also known as IL-8), play a crucial role in tumor progression, inflammation, and the biology of cancer stem cells (CSCs). By binding to an allosteric site on the receptors, Reparixin (B1680519) prevents the conformational changes necessary for signal transduction, effectively blocking the downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.[1][2] The CXCL8-CXCR1/2 axis is known to activate several key oncogenic pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
In Vivo Anti-Tumor Efficacy of Reparixin
Preclinical studies in various xenograft models have demonstrated the anti-tumor potential of Reparixin, both as a monotherapy and in combination with conventional chemotherapeutic agents.
Thyroid Cancer
In a study utilizing an anaplastic thyroid carcinoma (ATC) xenograft model, Reparixin demonstrated significant anti-tumor activity.
Table 1: In Vivo Efficacy of Reparixin in an 8505c Thyroid Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (4 weeks) | Tumor Incidence (at 1x10^6 cells injected) |
| Vehicle (Control) | PBS, intraperitoneal (i.p.) | 0.036 cm³ | Not specified |
| Reparixin | 30 mg/kg/day, i.p. | 0.013 cm³ | Significantly reduced |
| Vehicle (IL-8 overexpressing) | PBS, i.p. | 0.144 cm³ | Not specified |
| Reparixin (IL-8 overexpressing) | 30 mg/kg/day, i.p. | 0.075 cm³ | Significantly reduced |
Data sourced from a study on multiple anti-tumor effects of Reparixin on thyroid cancer.[3]
The study also showed that Reparixin, in combination with docetaxel, resulted in a synergistic reduction in tumor growth.[3]
Gastric Cancer
In a human gastric cancer MKN45 cell xenograft model, the combination of Repertaxin (an earlier name for Reparixin) and 5-fluorouracil (B62378) (5-FU) resulted in a significant decrease in tumor volume and an increase in apoptosis compared to either agent alone.[4][5][6]
Breast Cancer
Preclinical studies in human breast cancer xenografts have shown that Reparixin can reduce the population of cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and therapy resistance.[7][8] Specifically, Reparixin administered every 12 hours was found to decrease the aldehyde dehydrogenase (ALDH)+ and CD24-/CD44+ CSC populations, both alone and in combination with taxane (B156437) chemotherapy.[7] This preclinical efficacy in targeting CSCs provided the rationale for clinical trials in metastatic breast cancer.[7][9]
Comparison with Other CXCR1/2 Inhibitors
Several other small-molecule inhibitors targeting CXCR1/2 are in various stages of preclinical and clinical development.
Table 2: Comparison of In Vivo Anti-Tumor Activity of CXCR1/2 Inhibitors
| Inhibitor | Cancer Model | Key In Vivo Findings |
| This compound | Thyroid, Gastric, Breast Cancer | Reduces tumor growth and CSC population.[3][6][7] |
| Ladarixin (B1674319) | Melanoma, Pancreatic Cancer | Inhibits tumor growth and enhances immunotherapy response.[3][4][10][11][12] |
| Navarixin (B609427) (SCH-527123) | Melanoma, Prostate, Colorectal Cancer | Inhibits tumor growth and colony formation.[13][14][15] |
Ladarixin, a second-generation dual CXCR1/2 inhibitor, has shown efficacy in reducing tumor burden in pancreatic cancer models, particularly when combined with immunotherapy.[3][4][10][11] In melanoma xenografts, Ladarixin inhibited tumor growth and was suggested to be more effective than Navarixin at a comparable dose.[12] Navarixin has also demonstrated anti-tumor activity in various preclinical models, including melanoma and castration-resistant prostate cancer.[13]
Experimental Protocols
In Vivo Xenograft Model for Thyroid Cancer
-
Animal Model: Athymic (CD1 nu/nu) mice.[13]
-
Cell Line: 8505c human anaplastic thyroid carcinoma cells, both parental (pBABE) and IL-8 overexpressing.[3]
-
Tumor Induction: Subcutaneous injection of 1x10^7 cells. For limiting dilution assays, 1x10^6, 1x10^5, or 1x10^4 cells were injected.[3]
-
Treatment: Intraperitoneal (i.p.) injection of Reparixin at a dose of 30 mg/kg/day or vehicle (PBS).[3][13] In combination studies, Docetaxel was administered at 5 mg/kg once a week.[13]
-
Monitoring: Tumor size was monitored twice a week for 27 days.[3]
-
Endpoint Analysis: Excised tumors were analyzed by immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).[3]
Visualizations
Signaling Pathway of CXCL8-CXCR1/2 in Cancer Stem Cells
The following diagram illustrates the signaling cascade initiated by the binding of CXCL8 to its receptors CXCR1/2 on cancer stem cells, and the point of intervention for Reparixin.
Caption: CXCL8-CXCR1/2 signaling pathway and Reparixin's point of inhibition.
Experimental Workflow for In Vivo Validation
The diagram below outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: Workflow for in vivo validation of this compound's anti-tumor activity.
References
- 1. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR1 blockade selectively targets human breast cancer stem cells in vitro and in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib Pilot Study to Evaluate Reparixin in Combination with Weekly Paclitaxel in Patients with HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. selleckchem.com [selleckchem.com]
Comparative Analysis of (Rac)-Reparixin Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the investigational drug (Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of its effects on cell viability, apoptosis, and migration, supported by experimental data and detailed methodologies.
This compound has demonstrated varied efficacy across different cancer types, primarily by targeting the CXCL8/CXCR1/2 signaling axis, which is crucial for tumor progression, inflammation, and metastasis. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Quantitative Performance of this compound
The following tables summarize the effects of this compound on cell viability, apoptosis, and DNA synthesis in thyroid and gastric cancer cell lines. While specific IC50 values for Reparixin are not consistently reported across publicly available studies, dose-dependent inhibitory effects have been observed.
Table 1: Effect of this compound on Thyroid Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect on DNA Synthesis (% BrdU+ cells) | Effect on Apoptosis (% Apoptotic cells) |
| 8505c | Anaplastic Thyroid Carcinoma | 30 µM | Significant reduction[1] | Significant increase[1] |
| CAL62 | Anaplastic Thyroid Carcinoma | 30 µM | Significant reduction[1] | Significant increase[1] |
| SW1736 | Anaplastic Thyroid Carcinoma | 30 µM | Significant reduction[1] | Significant increase[1] |
Table 2: Effect of this compound on Gastric and Breast Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect |
| MKN45 | Gastric Cancer | 25 µg/ml | Inhibition of proliferation, migration, and invasion; enhancement of apoptosis[2] |
| Endocrine-Resistant Breast Cancer (ERBC) cells | Breast Cancer | Various | Dose-dependent inhibition of cell viability[3] |
| Triple-Negative Breast Cancer (TNBC) and Pancreatic Ductal Adenocarcinoma (PDAC) cells | Breast Cancer, Pancreatic Cancer | Not specified | Synergistic inhibition of cell migration when combined with bazedoxifene[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to evaluate the efficacy of this compound.
Cell Viability and Proliferation Assays
1. MTT Assay: This colorimetric assay assesses cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified duration.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
2. BrdU Incorporation Assay: This assay measures DNA synthesis and cell proliferation.
-
Principle: The thymidine (B127349) analog Bromodeoxyuridine (BrdU) is incorporated into newly synthesized DNA of proliferating cells.
-
Protocol:
-
Culture cells with this compound.
-
Add BrdU to the cell culture medium and incubate to allow for its incorporation into the DNA.
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.
-
Quantify the number of BrdU-positive cells using flow cytometry or a microplate reader.[1]
-
Apoptosis Assay
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Protocol:
-
Fix and permeabilize the cells treated with this compound.
-
Incubate the cells with a solution containing TdT enzyme and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal in apoptotic cells.[1]
-
Cell Migration and Invasion Assays
Transwell Migration (Boyden Chamber) Assay: This assay evaluates the migratory capacity of cancer cells.
-
Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane and migrate towards a chemoattractant in the lower chamber.
-
Protocol:
-
Place a chemoattractant (e.g., serum or specific growth factors) in the lower chamber of the transwell plate.
-
Seed this compound-treated cells in the upper chamber of the transwell insert.
-
Incubate for a sufficient time to allow cell migration through the membrane pores.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells under a microscope. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).[2]
-
Signaling Pathways Modulated by this compound
This compound primarily exerts its anti-cancer effects by inhibiting the CXCR1/2 signaling pathway, which is activated by the chemokine CXCL8 (IL-8). This inhibition disrupts downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.
Caption: General signaling pathway inhibited by this compound.
In gastric cancer cells (MKN45), Reparixin has been shown to downregulate the phosphorylation of AKT and ERK1/2.[2] In pancreatic cancer cells (HPAC), inhibition of CXCR1/2 by Reparixin leads to decreased phosphorylation of STAT3, AKT, ERK, and S6.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis using the TUNEL assay.
Conclusion
This compound demonstrates significant anti-cancer activity in a variety of cancer cell lines, primarily through the inhibition of the CXCR1/2 signaling axis. Its efficacy in reducing cell viability, inducing apoptosis, and inhibiting cell migration underscores its potential as a therapeutic agent. However, the extent of these effects appears to be cell-line dependent. Further research is warranted to establish standardized IC50 values across a broader range of cancer cell lines and to further elucidate the nuances of its downstream signaling effects to better predict clinical responses. This guide provides a foundational resource for researchers to design and interpret future studies on this compound and other CXCR1/2 inhibitors.
References
- 1. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Assessing the Specificity of (Rac)-Reparixin in Complex Biological Systems: A Comparative Guide
(Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, has garnered significant attention for its therapeutic potential in a range of inflammatory diseases and cancer.[1][2][3][4] Its mechanism of action centers on blocking the signaling pathways induced by interleukin-8 (IL-8) and other ELR-CXC chemokines, thereby modulating neutrophil recruitment and activation.[1] However, in the context of complex biological systems, a thorough assessment of its specificity is paramount to understanding its full pharmacological profile and anticipating potential off-target effects. This guide provides a comparative analysis of this compound with other notable CXCR1/2 inhibitors, supported by experimental data and detailed protocols for specificity assessment.
Comparative Analysis of CXCR1/2 Inhibitors
The landscape of CXCR1/2 modulation includes several small molecules with varying degrees of selectivity and mechanisms of action. This section compares this compound with other prominent inhibitors based on their reported potency and selectivity.
| Compound | Target(s) | Mechanism of Action | IC50/Kd Values | Selectivity Profile | Key References |
| This compound | CXCR1, CXCR2 | Non-competitive allosteric inhibitor | CXCR1: IC50 = 1 nM CXCR2: IC50 = 100 - 400 nM | ~400-fold greater efficacy for CXCR1 over CXCR2. Does not affect CXCR1/2 activation by other chemotactic factors like C5a or fMLP. | [1][5][6][7] |
| Ladarixin | CXCR1, CXCR2 | Non-competitive allosteric inhibitor | Potent blocker of both CXCR1 and CXCR2. | Dual inhibitor of CXCR1 and CXCR2. | [8][9][10] |
| AZD5069 | CXCR2 | Selective, slowly reversible antagonist | CXCR2: pIC50 = 9.1 | >150-fold greater selectivity for CXCR2 over CXCR1 and CCR2b. | [11][12][13][14] |
| Navarixin (SCH 527123) | CXCR1, CXCR2 | Potent, allosteric antagonist | CXCR1: Kd = 41 nM (cynomolgus) CXCR2: Kd = 0.08 - 0.20 nM (mouse, rat, cynomolgus) CXCR1: IC50 = 36 nM CXCR2: IC50 = 2.6 nM | Dual antagonist with higher potency for CXCR2. | [15][16][17][18] |
| SX-682 | CXCR1, CXCR2 | Oral allosteric inhibitor | Not specified in the provided results. | Dual inhibitor of CXCR1 and CXCR2. | [19][20][21][22] |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound and other inhibitors in complex biological systems, a multi-faceted approach employing a combination of in vitro and cell-based assays is recommended.
Radioligand Binding Assays
Principle: To determine the affinity of the inhibitor for its target receptors (CXCR1/CXCR2) and a panel of off-target receptors by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells transfected with CXCR1 or CXCR2) or from primary cells known to express the receptor (e.g., neutrophils).
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-IL-8) and increasing concentrations of the test inhibitor.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the inhibitor concentration to determine the IC50 value, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Off-Target Screening: Perform similar binding assays against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and kinases to identify potential off-target interactions.
Functional Assays
Principle: To evaluate the ability of the inhibitor to block the functional response downstream of receptor activation.
a) Calcium Mobilization Assay:
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Pre-incubation: Pre-incubate the loaded cells with varying concentrations of the inhibitor.
-
Agonist Stimulation: Stimulate the cells with a known agonist (e.g., IL-8) and measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the inhibition of the calcium response against the inhibitor concentration.
b) Chemotaxis Assay:
-
Cell Preparation: Isolate primary neutrophils or use a cell line expressing the target chemokine receptor.
-
Assay Setup: Use a Boyden chamber or a similar migration assay system with a chemoattractant (e.g., IL-8) in the lower chamber.
-
Inhibitor Treatment: Pre-incubate the cells with the inhibitor before adding them to the upper chamber.
-
Migration: Allow the cells to migrate towards the chemoattractant for a defined period.
-
Quantification: Quantify the number of migrated cells by microscopy or a plate-based method.
-
Data Analysis: Calculate the percentage of inhibition of migration at different inhibitor concentrations to determine the IC50.
In-Cell Target Engagement Assays
Principle: To confirm that the inhibitor binds to its intended target within a cellular context.
Protocol (e.g., using a NanoBRET™ assay):
-
Cell Line Engineering: Generate a cell line that co-expresses the target receptor fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same receptor.
-
Inhibitor Treatment: Treat the cells with the test inhibitor.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the fluorescent tracer by the inhibitor will result in a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 for target engagement by plotting the change in BRET signal against the inhibitor concentration.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CXCR1/2 signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: CXCR1/2 Signaling Pathway and Point of Inhibition by Reparixin.
Caption: Experimental Workflow for Assessing Inhibitor Specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Ladarixin, an inhibitor of the interleukin-8 receptors CXCR1 and CXCR2, in new-onset type 1 diabetes: A multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 3 Ladarixin Enrolls First Patient in T1D | Dompé U.S. [dompe.com]
- 11. AZD5069 [openinnovation.astrazeneca.com]
- 12. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective anti-CXCR2 receptor blockade by AZD5069 inhibits CXCL8-mediated pro-tumorigenic activity in human thyroid cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Facebook [cancer.gov]
- 19. youtube.com [youtube.com]
- 20. | BioWorld [bioworld.com]
- 21. Two New Reports Show SX-682 Blocks Key Immunosuppressive Tumor Cells to Enhance Checkpoint Inhibitors and NK-Based Cell Immunotherapies - Syntrix Pharmaceuticals [syntrixbio.com]
- 22. vjoncology.com [vjoncology.com]
A Head-to-Head Comparison: (Rac)-Reparixin vs. IL-8 Neutralizing Antibodies in Targeting the IL-8 Axis
For researchers and drug development professionals investigating inflammatory diseases and oncology, the interleukin-8 (IL-8; CXCL8) signaling axis represents a critical therapeutic target. This guide provides a comparative analysis of two distinct strategies to inhibit this pathway: (Rac)-Reparixin, a small molecule inhibitor of the IL-8 receptors CXCR1 and CXCR2, and neutralizing monoclonal antibodies that directly target the IL-8 ligand. This comparison is based on available preclinical and clinical data to inform research and development decisions.
Mechanism of Action: A Tale of Two Strategies
This compound and IL-8 neutralizing antibodies employ fundamentally different mechanisms to disrupt IL-8 signaling, each with its own set of therapeutic implications.
This compound is a non-competitive, allosteric inhibitor of the G protein-coupled receptors CXCR1 and CXCR2, the primary receptors for IL-8.[1][2][3][4][5][6] By binding to an allosteric site on the receptors, Reparixin (B1680519) locks them in an inactive conformation, preventing intracellular signaling even when IL-8 is bound.[6] This blockade inhibits a wide range of IL-8-induced biological activities, including neutrophil recruitment and activation.[1][6][7] Notably, Reparixin does not affect the binding of IL-8 to its receptors.[2]
IL-8 neutralizing antibodies , on the other hand, are biologic agents that directly bind to the IL-8 cytokine itself, preventing it from interacting with its cognate receptors, CXCR1 and CXCR2.[8][9][10] This direct sequestration of the ligand effectively neutralizes its pro-inflammatory and pro-angiogenic functions.[9][10] Fully humanized monoclonal antibodies, such as ABX-IL8 and BMS-986253, have been developed to minimize immunogenicity and allow for repeated administration.[9][11][12][13]
Preclinical and Clinical Data Summary
While direct head-to-head clinical trials are not available, a comparison of data from separate studies provides insights into the relative efficacy and potential applications of each approach.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | IL-8 Neutralizing Antibodies | Source(s) |
| Target | CXCR1 and CXCR2 receptors | IL-8 (CXCL8) ligand | [8][10][14] |
| Mechanism | Non-competitive allosteric inhibition | Direct neutralization of IL-8 | [1][2][9] |
| IC50 for CXCR1 | 1 nM | Not Applicable | [1] |
| IC50 for CXCR2 | 400 nM | Not Applicable | [1] |
| Neutrophil Migration Inhibition | Potent inhibition of CXCL8-induced migration (IC50 = 1 nM) | Blocks IL-8-dependent neutrophil activation and migration | [1][9] |
| Anti-tumor Activity (Preclinical) | Reduces cancer stem cell population and tumor progression in xenograft models | Inhibits angiogenesis, tumor growth, and metastasis of human melanoma in nude mice | [9][15][16][17] |
| Anti-inflammatory Activity (Animal Models) | Reduces neutrophil infiltration and tissue damage in models of ischemia/reperfusion injury and acute lung injury | Attenuates pleocytosis in experimental pneumococcal meningitis | [3][18][19] |
Table 2: Clinical Trial Data Overview
| Indication | Drug | Phase | Key Findings | Source(s) |
| COVID-19 Pneumonia | Reparixin | Phase 2 | Statistically significant lower rate of clinical events (16.7% vs. 42.1% in standard of care) | [20] |
| COVID-19 Pneumonia | Reparixin | Phase 3 | Did not meet the primary endpoint of proportion of patients alive and free of respiratory failure at day 28, but showed a promising trend towards limiting disease progression. | [21] |
| Metastatic Breast Cancer | Reparixin (in combination with paclitaxel) | Phase 1b | Combination was safe and well-tolerated. | [22] |
| Operable HER-2-negative Breast Cancer | Reparixin | Window-of-opportunity trial | Appeared safe and well-tolerated; reduced cancer stem cell markers in some patients. | [16] |
| Advanced Solid Tumors | BMS-986253 (anti-IL-8 mAb) | Phase 1 | Monotherapy was well-tolerated with reductions in serum IL-8 levels. | [23] |
| Advanced Cancer | BMS-986253 (anti-IL-8 mAb) + Nivolumab | Phase 1 | Tolerable safety profile with preliminary antitumor activity. | [12][13] |
| Metastatic or Unresectable Solid Tumors | HuMax-IL8 (BMS-986253) | Phase 1 | Safe in patients with advanced cancers. | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and building upon existing research. Below are representative protocols for key experiments cited in the literature.
In Vitro Neutrophil Migration Assay (Chemotaxis)
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., recombinant human IL-8).
-
Treatment: PMNs are pre-incubated with varying concentrations of this compound or a neutralizing IL-8 antibody (or respective vehicle controls) before being placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 45-60 minutes) to allow for cell migration.
-
Quantification: The number of migrated cells that have traversed the membrane into the lower chamber is quantified by microscopy after staining or by using a cell viability assay.
In Vivo Tumor Xenograft Model
-
Cell Lines: Human cancer cell lines with known IL-8 expression levels (e.g., A375SM melanoma cells) are cultured under standard conditions.[9]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A defined number of cancer cells are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups to receive this compound (e.g., orally or via continuous infusion), a neutralizing IL-8 antibody (e.g., intraperitoneal injection), or a control vehicle/isotype control antibody.[9]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised for histological and molecular analysis (e.g., assessment of angiogenesis, apoptosis, and metastasis).[9]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the IL-8 signaling pathway and a typical experimental workflow.
Caption: IL-8 signaling pathway and points of intervention.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Both this compound and IL-8 neutralizing antibodies have demonstrated potential in preclinical and clinical settings for modulating the IL-8 signaling axis. The choice between a small molecule receptor inhibitor and a biologic ligand neutralizer will depend on the specific therapeutic context, including the disease indication, desired pharmacokinetic profile, and route of administration. While Reparixin offers the convenience of oral administration, neutralizing antibodies may provide greater specificity and a longer half-life. The data presented in this guide serves as a foundation for researchers to make informed decisions in the continued development of therapies targeting IL-8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. What are IL-8 modulators and how do they work? [synapse.patsnap.com]
- 9. Fully Humanized Neutralizing Antibodies to Interleukin-8 (ABX-IL8) Inhibit Angiogenesis, Tumor Growth, and Metastasis of Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are IL-8 inhibitors and how do they work? [synapse.patsnap.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. What is Reparixin used for? [synapse.patsnap.com]
- 15. Facebook [cancer.gov]
- 16. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fully humanized neutralizing antibodies to interleukin-8 (ABX-IL8) inhibit angiogenesis, tumor growth, and metastasis of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment with a monoclonal antibody to IL-8 attenuates the pleocytosis in experimental pneumococcal meningitis in rabbits when given intravenously, but not intracisternally - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Interleukin-8 (IL-8/CXCL8) Receptor Inhibitor Reparixin Improves Neurological Deficits and Reduces Long-term Inflammation in Permanent and Transient Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Multicenter Phase 2 Randomized Controlled Study on the Efficacy and Safety of Reparixin in the Treatment of Hospitalized Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
A Comparative Guide for Researchers and Drug Development Professionals
Reparixin (B1680519) and a class of related compounds targeting the CXCR1 and CXCR2 chemokine receptors have emerged as promising therapeutic agents in a variety of diseases, including cancer and inflammatory conditions. This guide provides a meta-analysis of key clinical trials involving Reparixin and the related compound Ladarixin, offering a comparative look at their performance, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
CXCR1/CXCR2 Signaling Pathway
The CXCR1 and CXCR2 receptors, when activated by their ligand, primarily Interleukin-8 (IL-8 or CXCL8), trigger a cascade of downstream signaling events. These pathways, including PI3K/Akt, MAPK, and PLC/PKC, are crucial in mediating inflammatory responses and promoting cancer progression through mechanisms such as cell proliferation, survival, and angiogenesis.[1][2][3][4][5] Reparixin and related compounds act as allosteric inhibitors of these receptors, thereby blocking these downstream effects.[6]
Comparative Analysis of Clinical Trials
The following tables summarize quantitative data from key clinical trials of Reparixin and Ladarixin across different therapeutic areas.
Table 1: Reparixin in Oncology
| Trial Identifier | Indication | Phase | N | Treatment Regimen | Key Quantitative Outcomes | Reference |
| NCT01861054 | Operable HER-2-negative Breast Cancer | Window-of-opportunity | 20 | Reparixin 1000 mg TID for 21 days before surgery | - Reduction of ALDH+ cancer stem cells (CSCs) by ≥20% in 4/17 evaluable patients.- Reduction of CD24-/CD44+ CSCs by ≥20% in 9/17 evaluable patients. | [7][8][9] |
| NCT02001974 | HER-2 negative Metastatic Breast Cancer | Ib | 30 | Reparixin (400, 800, or 1200 mg TID) + Paclitaxel (B517696) (80 mg/m²) | - 30% overall response rate.- Durable responses >12 months in 2 patients. | [6][10][11][12] |
| fRida (NCT02370238) | Metastatic Triple-Negative Breast Cancer | II | 123 | Reparixin + Paclitaxel vs. Placebo + Paclitaxel | - No significant difference in Progression-Free Survival (PFS) between the two groups (median 5.5 vs. 5.6 months). | [13] |
Table 2: Reparixin in Inflammatory Conditions
| Trial Identifier | Indication | Phase | N | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Pilot Study | Ischemia-Reperfusion Injury (Coronary Artery Bypass Graft) | Pilot | 32 | Reparixin (IV infusion) vs. Placebo | - Significant reduction in the proportion of neutrophil granulocytes in the Reparixin group at the beginning (p=0.035), end (p=0.023), and 1h after CPB (p=0.035).- Reduced need for positive fluid balance during surgery (p=0.029) and ICU stay (p=0.021). | [14][15] |
Table 3: Ladarixin in Type 1 Diabetes
| Trial Identifier | Indication | Phase | N | Treatment Regimen | Key Quantitative Outcomes | Reference |
| NCT02814838 | New-onset Type 1 Diabetes | II | 76 | Ladarixin (400 mg BID) vs. Placebo | - No significant difference in the primary endpoint (change in C-peptide AUC at week 13).- Transiently higher proportion of patients in the Ladarixin group with HbA1c < 7.0% without severe hypoglycemic events at week 26 (81% vs. 54%, p=0.024). | [16][17][18][19][20] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are outlined below.
Oncology Trials (NCT01861054 & NCT02001974)
-
Cancer Stem Cell (CSC) Analysis (Flow Cytometry):
-
Tumor biopsies were mechanically and enzymatically dissociated to obtain single-cell suspensions.
-
Cells were stained with antibodies against CD24 and CD44 to identify the CD24-/CD44+ CSC population.
-
The ALDEFLUOR™ kit was used to identify the ALDH+ CSC population.
-
Stained cells were analyzed on a flow cytometer to quantify the percentage of CSCs.[21]
-
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded tumor tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed using heat-induced epitope retrieval.
-
Sections were incubated with primary antibodies against markers of interest (e.g., ALDH1, CD44, CD24).
-
A secondary antibody conjugated to a detection system was applied, followed by a chromogen to visualize the staining.
-
Stained slides were analyzed by a pathologist to assess the extent and intensity of protein expression.[21]
-
-
Biomarker Analysis:
-
Peripheral blood samples were collected at baseline and various time points during treatment.
-
Plasma was separated for the analysis of inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) using multiplex immunoassays.
-
Circulating tumor cells (CTCs) were enumerated and characterized for CSC markers.[10]
-
Ischemia-Reperfusion Injury Trial
-
Measurement of Inflammatory Markers:
-
Peripheral blood samples were collected at multiple time points before, during, and after coronary artery bypass graft (CABG) surgery.
-
Complete blood counts with differential were performed to determine the proportion of neutrophil granulocytes.
-
Plasma levels of inflammatory cytokines and other relevant markers were measured using standard immunoassays.[14][15]
-
Type 1 Diabetes Trial (NCT02814838)
-
Mixed-Meal Tolerance Test (MMTT):
-
Participants underwent a standardized MMTT after an overnight fast.
-
A liquid meal (Boost®) was consumed within a specified timeframe.
-
Blood samples were collected at baseline and at multiple time points after the meal (e.g., 15, 30, 60, 90, 120 minutes).
-
Serum C-peptide levels were measured at each time point to assess beta-cell function.
-
The Area Under the Curve (AUC) for C-peptide was calculated to quantify the overall C-peptide response.[16][17][18][20]
-
Logical Relationships in Clinical Findings
The clinical trials of Reparixin and Ladarixin have yielded a complex set of findings. The diagram below illustrates the logical relationships between the observed effects and the proposed mechanisms of action of these CXCR1/2 inhibitors.
References
- 1. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR1: A Cancer Stem Cell Marker and Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]
- 4. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase Ib Pilot Study to Evaluate Reparixin in Combination with Weekly Paclitaxel in Patients with HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia-reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ladarixin, an inhibitor of the interleukin-8 receptors CXCR1 and CXCR2, in new-onset type 1 diabetes: A multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Reparixin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of (Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.
This compound is identified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to strict disposal protocols is therefore critical. The primary directive for the disposal of this compound and its contaminated packaging is to act in accordance with all applicable country, federal, state, and local regulations.[1][2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Required Items |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body | Impervious clothing.[1] |
| Respiratory | A suitable respirator should be used, especially where dust or aerosols may form.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as chemical waste, following a structured procedure to ensure safety and compliance. It is crucial that this substance is not disposed of with household garbage or allowed to enter sewage systems.[3][4]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled container for this compound waste.
-
This includes the pure compound, any solutions containing it, and materials used for cleaning up spills.
2. Handling Accidental Spills:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Wear full PPE as detailed above.[1]
-
Contain the spill to prevent it from reaching drains or water courses.[1]
-
For liquid spills, absorb the solution using an inert, finely-powdered material such as diatomite or universal binders.[1]
-
For solid spills, carefully collect the material, avoiding dust formation.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials (absorbents, cleaning cloths, etc.) into the designated chemical waste container.[1]
3. Final Disposal:
-
The sealed and labeled waste container must be disposed of through a licensed chemical waste disposal service.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.
-
Never mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (Rac)-Reparixin
This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2 chemokine receptors used in laboratory research.[1][2] Adherence to these procedures is vital to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Summary of Hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[3] |
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Impermeable protective gloves | Prevents skin contact which can cause irritation.[3] |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Suitable respirator | Required to prevent respiratory tract irritation, especially when handling the powder form or when adequate ventilation is not available.[3] |
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Ensure an eye-wash station and safety shower are readily accessible.[3]
-
-
Handling:
-
Weighing: When weighing the solid compound, avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Experimentation: Conduct all experimental procedures with care to avoid spills and aerosol generation.
-
-
Cleanup and Disposal:
-
Decontamination: After use, decontaminate all surfaces and equipment.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains or water courses.[3]
-
Doff PPE: Remove PPE in the designated area, avoiding self-contamination. Wash hands thoroughly after handling.[5]
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
-
If Inhaled: Move to fresh air.
In all cases of exposure, seek medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
